RET-IN-23
Descripción
Structure
3D Structure
Propiedades
Número CAS |
2479961-46-9 |
|---|---|
Fórmula molecular |
C28H28FN11 |
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
2-[6-[6-[[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C28H28FN11/c1-17-7-24(34-25-8-18(2)36-37-25)35-28(33-17)20-4-6-26(31-11-20)38-15-22-9-23(16-38)39(22)13-19-3-5-27(30-10-19)40-14-21(29)12-32-40/h3-8,10-12,14,22-23H,9,13,15-16H2,1-2H3,(H2,33,34,35,36,37) |
Clave InChI |
SYAIWXURFWCECS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)N7C=C(C=N7)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Selective RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of selective RET kinase inhibitors, exemplified by potent compounds targeting oncogenic RET alterations. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.
Introduction to RET and Its Role in Oncology
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development and function of several tissues, including the nervous and renal systems.[1][2] Oncogenic activation of RET, through point mutations or chromosomal rearrangements that create fusion proteins, is a key driver in various cancers.[3][4] These alterations lead to constitutive, ligand-independent activation of the RET kinase, which in turn drives downstream signaling pathways promoting uncontrolled cell proliferation, survival, and differentiation.[5][6]
The most common RET alterations in cancer include:
-
Gene Fusions: Fusions of the RET kinase domain with an N-terminal partner protein (e.g., KIF5B, CCDC6) lead to dimerization and constitutive kinase activation.[3][5] These are found in a subset of non-small cell lung cancer (NSCLC) and papillary thyroid cancer (PTC).[4][7]
-
Activating Point Mutations: Specific mutations in the RET gene, such as M918T, result in a constitutively active kinase. These are prevalent in medullary thyroid carcinoma (MTC).[8][9]
Selective RET inhibitors are a class of targeted therapies designed to specifically block the aberrant activity of these oncogenic RET proteins.[1]
Core Mechanism of Action
Selective RET inhibitors function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the initiation of downstream signaling cascades.[1][5] This inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis in RET-driven cancer cells.[1][5]
The key steps in the mechanism of action are:
-
Binding to the ATP Pocket: The inhibitor occupies the space normally taken by ATP in the catalytic cleft of the RET kinase domain.[1]
-
Inhibition of Autophosphorylation: By blocking ATP binding, the inhibitor prevents the trans-autophosphorylation of key tyrosine residues in the RET kinase domain.[5]
-
Blockade of Downstream Signaling: The lack of phosphorylation prevents the recruitment and activation of downstream signaling proteins, effectively shutting down the oncogenic signaling cascade.[5][6] The primary pathways affected are the RAS/RAF/MAPK and PI3K/AKT pathways.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative data for a potent and selective RET inhibitor. These values are illustrative and represent the expected potency and selectivity profile for a clinical-grade compound.
Table 1: Biochemical Potency Against RET Kinase Variants
| Target | Assay Type | Metric | Potency (nM) | Notes |
| Wild-Type RET | Biochemical | IC50 | < 10 | Potent inhibition of the wild-type enzyme. |
| KIF5B-RET | Biochemical | IC50 | < 5 | High potency against a common oncogenic fusion protein. |
| CCDC6-RET | Biochemical | IC50 | < 5 | High potency against another prevalent oncogenic fusion protein. |
| RET M918T | Biochemical | IC50 | < 10 | Effective inhibition of a common activating mutation in MTC. |
| RET V804M (Gatekeeper) | Biochemical | IC50 | < 20 | Demonstrates activity against a known resistance mutation.[10] |
Table 2: Cellular Activity in RET-Driven Cancer Cell Lines
| Cell Line | RET Alteration | Assay Type | Metric | Potency (nM) | Notes |
| TT | RET M918T | p-RET Inhibition | IC50 | < 10 | Measures direct target engagement by quantifying the reduction of RET autophosphorylation.[11] |
| LC-2/ad | CCDC6-RET | Cell Viability | IC50 | < 10 | Measures inhibition of proliferation in a patient-derived cancer cell line with a native RET fusion.[5][12] |
| Ba/F3 | KIF5B-RET | Cell Viability | IC50 | < 10 | Measures inhibition of proliferation in an engineered cell line dependent on RET signaling.[11] |
Table 3: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | Notes |
| RET | > 99% | High on-target activity. |
| KDR (VEGFR2) | < 10% | Minimal off-target activity on KDR, reducing toxicities seen with multi-kinase inhibitors.[13] |
| EGFR | < 5% | High selectivity against other common oncogenic kinases. |
| FGFR1 | < 5% | Demonstrates a clean selectivity profile. |
Signaling Pathways
The following diagram illustrates the canonical RET signaling pathway, which is constitutively activated by oncogenic RET alterations.
Caption: Constitutively active RET signaling pathway in cancer.
The diagram below illustrates how a selective RET inhibitor blocks the aberrant signaling.
Caption: Inhibition of RET signaling by a selective inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay quantifies the direct inhibition of RET kinase activity in a purified system.[11]
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide by the RET kinase. Inhibition of the kinase reduces the amount of phosphorylated substrate, leading to a decrease in the FRET signal.[11]
-
Methodology:
-
Reagents: Recombinant RET kinase domain, biotinylated poly-GT substrate, ATP, terbium-labeled anti-phosphotyrosine antibody, and a streptavidin-labeled acceptor fluorophore.[11]
-
Procedure: a. A serial dilution of the test inhibitor is prepared in a 384-well plate.[11] b. Recombinant RET kinase is added to each well and incubated with the inhibitor for 30 minutes at room temperature.[11] c. The kinase reaction is initiated by adding a mixture of ATP and the biotinylated substrate. The reaction proceeds for 1-2 hours.[11] d. The reaction is stopped, and the detection reagents (terbium-labeled antibody and streptavidin-acceptor) are added.[11] e. After incubation, the plate is read on a TR-FRET capable plate reader.[11]
-
Data Analysis: The ratio of the two emission signals is plotted against the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[11]
-
This assay confirms target engagement in a cellular context by measuring the phosphorylation status of RET.[11]
-
Principle: Cancer cells with an activating RET alteration are treated with the inhibitor. Cell lysates are analyzed by Western blot to detect the levels of phosphorylated RET (p-RET) relative to total RET protein.[11]
-
Methodology:
-
Cell Culture: Culture RET-driven cancer cells (e.g., TT cells for RET M918T) to ~80% confluency.[11]
-
Treatment: Treat cells with a serial dilution of the RET inhibitor for 2-4 hours. Include a vehicle control (e.g., DMSO).[11]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Immunoblotting: a. Block the membrane and probe with primary antibodies against p-RET and total RET. b. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Data Analysis: Quantify band intensities. The ratio of p-RET to total RET is normalized to the vehicle control and plotted against inhibitor concentration to determine the IC50.
-
This assay measures the anti-proliferative effect of the RET inhibitor.[5]
-
Principle: RET-dependent cancer cells are treated with the inhibitor, and cell viability is measured using an ATP-based luminescent assay. A decrease in luminescence indicates reduced cell viability.[5]
-
Methodology:
-
Cell Seeding: Seed RET-driven cancer cells (e.g., LC-2/ad) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the inhibitor for 72 hours.
-
Lysis and Luminescence: Add a reagent that lyses the cells and measures ATP content via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against inhibitor concentration to calculate the IC50 value.[5]
-
Caption: A typical preclinical experimental workflow for a RET inhibitor.
Mechanisms of Resistance
Acquired resistance to selective RET inhibitors can emerge through on-target mutations in the RET kinase domain, such as solvent front mutations (e.g., G810R), or through the activation of bypass signaling pathways (e.g., MET or KRAS amplification).[15][16][17] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.[15]
Conclusion
Selective RET inhibitors represent a significant advancement in the treatment of RET-driven cancers. Their mechanism of action, centered on the potent and selective inhibition of the RET kinase, leads to the blockade of key oncogenic signaling pathways and subsequent tumor cell death. The comprehensive preclinical characterization through a suite of biochemical and cellular assays is essential for identifying promising clinical candidates. Further research into overcoming resistance mechanisms will continue to refine and improve therapeutic strategies for patients with RET-altered malignancies.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET kinase inhibitors for RET-altered thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
RET-IN-23: A Potent and Orally Active RET Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RET-IN-23 is a potent and orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] RET is a critical signaling protein involved in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma. As a targeted therapy, this compound offers a promising approach for the treatment of RET-driven malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and signaling pathway diagrams.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₂₇H₂₉N₇O₃ |
| Molecular Weight | 511.57 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.
Pharmacological Properties
This compound is a highly potent inhibitor of wild-type and various mutated forms of the RET kinase. Its inhibitory activity has been characterized in biochemical and cell-based assays.
Table 2: In Vitro Inhibitory Activity of this compound [1]
| Target | IC₅₀ (nM) |
| RET (Wild-Type) | 1.32 |
| RET (CCDC6 fusion) | 2.50 |
| RET (V804L mutant) | 6.54 |
| RET (V804M mutant) | 1.03 |
| RET (M918T mutant) | 1.47 |
This compound has also demonstrated significant anti-tumor activity in in-vivo models. Oral administration of this compound at 5 mg/kg in mice resulted in substantial tumor growth inhibition.[1]
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By binding to the ATP-binding pocket, it blocks the autophosphorylation of RET and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary signaling cascades inhibited by this compound include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2 µL of the diluted RET enzyme to each well of a 384-well plate.
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP to each well. The final ATP concentration should be at or near the Km for RET.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP signal according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for In Vitro RET Kinase IC₅₀ Determination.
Cell-Based RET Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-RET (e.g., Tyr905), anti-total-RET, and appropriate secondary antibodies
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed RET-dependent cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RET and total RET, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of RET phosphorylation inhibition.
Caption: Workflow for Cell-Based RET Phosphorylation Assay.
In Vivo Anti-Tumor Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line with a known RET fusion or mutation
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant RET-driven cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 5 mg/kg, once daily). The control group receives the vehicle.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.
Caption: Workflow for In Vivo Anti-Tumor Efficacy Study.
Conclusion
This compound is a potent and selective RET inhibitor with demonstrated in vitro and in vivo activity against various forms of the RET kinase. Its pharmacological profile makes it a valuable tool for preclinical research and a promising candidate for the development of targeted therapies for patients with RET-driven cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other novel RET inhibitors.
References
A Technical Guide to a Representative RET Inhibitor: Discovery, Synthesis, and Mechanism of Action
Disclaimer: No specific therapeutic agent designated "RET-IN-23" was identified in the available literature. This guide provides a comprehensive overview of a representative Rearranged during Transfection (RET) kinase inhibitor, drawing upon publicly available data for various molecules within this class, including the RET degrader RD-23.
Introduction to RET as a Therapeutic Target
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] First identified in 1985, the RET gene can undergo activating mutations or chromosomal rearrangements, leading to the formation of fusion proteins.[2][3] These genetic alterations result in the constitutive activation of the RET kinase, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC) and multiple endocrine neoplasia type 2 (MEN2).[3][4][5][6] Consequently, the development of small molecule inhibitors that target the RET kinase has become a significant therapeutic strategy.[1][2]
Discovery of RET Inhibitors
The discovery of RET inhibitors has been propelled by an understanding of the kinase's structure and the development of targeted screening approaches. Early efforts focused on multi-kinase inhibitors with activity against RET, such as cabozantinib (B823) and vandetanib.[7] More recent drug discovery programs have aimed to develop highly selective RET inhibitors to minimize off-target effects.
A common approach involves screening diverse chemical libraries for compounds that inhibit RET kinase activity. For instance, a multi-component reaction (MCR) fragment library was utilized to identify novel chemical scaffolds for RET inhibition, leading to the discovery of sub-micromolar leads.[2][8] Another innovative strategy is the development of Proteolysis Targeting Chimeras (PROTACs), such as RD-23, which induce the degradation of the RET protein.[9]
Synthesis of a Representative RET Inhibitor
The chemical synthesis of RET inhibitors often involves multi-step organic chemistry routes. As a representative example, the synthesis of novel imidazopyridine-based RET inhibitors was achieved through a modified multi-component reaction, followed by hit-to-lead optimization.[2] While the specific synthesis of "this compound" is unknown, a general synthetic scheme for a selective RET inhibitor might involve the coupling of key heterocyclic cores, followed by functional group modifications to enhance potency and selectivity.
For the RET degrader RD-23, the synthesis would involve linking a selective RET inhibitor (based on selpercatinib) to a ligand for an E3 ubiquitin ligase via a chemical linker.[9]
Quantitative Data on RET Inhibitor Activity
The potency and selectivity of RET inhibitors are critical parameters evaluated during drug development. The following table summarizes key quantitative data for the representative RET degrader, RD-23.[9]
| Compound | Target | Assay Type | IC50 (nM) | DC50 (nM) | Cell Line |
| RD-23 | RET (various mutations) | Cell Proliferation | 2.4 - 6.5 | - | BaF3 |
| RD-23 | RET (G810C mutation) | Protein Degradation | - | 11.7 | BaF3-KIF5B-RETG810C |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DC50: The concentration of a substance that induces 50% of the maximal degradation of the target protein.
Experimental Protocols
5.1. In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against the RET kinase.
-
Reagents and Materials:
-
Recombinant human RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., a potential RET inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the RET kinase and the peptide substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
5.2. Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of a RET inhibitor on the proliferation of cancer cells harboring a RET fusion.
-
Reagents and Materials:
-
Cancer cell line with a known RET fusion (e.g., Ba/F3-KIF5B-RET)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted test compound to each well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of the test compound and determine the IC50 value.
-
Visualizations
6.1. RET Signaling Pathway and Inhibition
Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization and autophosphorylation, which triggers downstream pathways promoting cell proliferation. RET inhibitors block this by competing with ATP.
6.2. Experimental Workflow for Screening RET Inhibitors
Caption: A typical workflow for discovering and developing novel RET inhibitors, from initial high-throughput screening to preclinical and clinical evaluation.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET@Thirty: the story behind identification of RET mutation as the cause of MEN2 and what it meant to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Target Protein Binding Affinity of RET-IN-23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of RET-IN-23, a potent and orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details the quantitative binding data, the experimental protocols for its determination, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound, also identified as compound 17, demonstrates high potency against wild-type RET and various clinically relevant mutant forms of the kinase. The inhibitory activity, expressed as half-maximal inhibitory concentration (IC50), has been determined through biochemical assays.[1] The data presented in Table 1 summarizes the binding affinity of this compound against a panel of RET kinase variants.
| Target Protein | IC50 (nM) |
| RET-WT (Wild-Type) | 1.32 |
| RET-CCDC6 (Fusion) | 2.50 |
| RET-V804L (Gatekeeper Mutant) | 6.54 |
| RET-V804M (Gatekeeper Mutant) | 1.03 |
| RET-M918T (Activating Mutant) | 1.47 |
| Table 1: Biochemical IC50 Values of this compound against various RET kinase forms. [1] |
Experimental Protocols
The determination of the IC50 values for RET kinase inhibitors like this compound is typically achieved through in vitro biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the RET kinase. A representative protocol, synthesized from established methodologies, is provided below.
In Vitro RET Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescence signal is inversely proportional to the RET kinase activity.
Materials and Reagents:
-
Recombinant human RET kinase (wild-type and mutant forms)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Adenosine triphosphate (ATP)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Assay buffer (e.g., HEPES buffer containing MgCl2, MnCl2, DTT, and BSA)
-
This compound (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1% to avoid solvent effects.
-
Enzyme and Substrate Preparation: The RET kinase enzyme is diluted to a predetermined optimal concentration in the assay buffer. A solution containing the kinase substrate and ATP is also prepared in the assay buffer. The ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the specific RET kinase isoform.
-
Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the diluted RET kinase enzyme to each well.
-
Incubate the plate at room temperature for 15-60 minutes to allow for the binding of the inhibitor to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The percent inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve.
-
Visualizations
RET Signaling Pathway and Inhibition
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[2] Key pathways include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. In various cancers, RET can be constitutively activated through mutations or chromosomal rearrangements, leading to uncontrolled cell growth. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of RET and thereby inhibiting these downstream oncogenic signals.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of a RET inhibitor involves a series of sequential steps, from reagent preparation to data analysis, as illustrated in the diagram below.
Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.
References
An In-depth Technical Guide to the In Vitro Activity of RET Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "RET-IN-23" did not yield any public data. This guide, therefore, provides a comprehensive overview of the methodologies and data presentation relevant to the in vitro assessment of selective RET kinase inhibitors, using publicly available information on representative compounds as examples.
Introduction to RET Kinase as a Therapeutic Target
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of the nervous and urogenital systems.[1][2] Oncogenic activation of RET, through mechanisms such as activating point mutations or chromosomal rearrangements resulting in fusion proteins, is a key driver in various cancers.[3] These alterations lead to ligand-independent dimerization and constitutive activation of the kinase domain, promoting downstream signaling pathways that drive cell proliferation, survival, and differentiation.[4][5] The primary signaling cascades activated by RET include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4][6] The critical role of aberrant RET signaling in malignancies like non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC) establishes it as a compelling target for selective kinase inhibitors.[2][3]
Quantitative Analysis of RET Kinase Inhibition
The potency of a RET inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the RET kinase activity in a biochemical assay. The following table summarizes the in vitro IC50 values for several known selective RET inhibitors against wild-type and mutated forms of the RET kinase.
| Compound | RET (Wild-Type) IC50 (nM) | RET (V804M) IC50 (nM) | RET (M918T) IC50 (nM) | Reference(s) |
| Selpercatinib (LOXO-292) | ~0.4 | ~0.5 | ~0.4 | [7] |
| Pralsetinib (BLU-667) | ~0.4 | ~0.4 | ~0.3 | [6] |
| Zeteletinib (BOS172738) | Kd ≤ 1 nM | Kd ≤ 1 nM | Kd ≤ 1 nM | [8] |
| Vandetanib | ~5.6 | - | - | [9] |
| Cabozantinib | ~1.9 | - | - | [9][10] |
Note: IC50 and Kd values can vary based on specific assay conditions, such as ATP concentration. The data presented is for comparative purposes.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of inhibitor activity. Below are methodologies for two fundamental in vitro assays.
This assay quantifies the enzymatic activity of purified RET kinase by measuring the amount of ADP produced, which is directly correlated with a luminescent signal.[6]
Materials:
-
Recombinant human RET kinase (purified)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1 peptide)
-
ATP (at or near Km concentration for RET)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Subsequently, dilute these concentrations into the kinase assay buffer to achieve the desired final assay concentrations with a constant DMSO percentage (typically ≤1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant RET enzyme and the kinase substrate to their final working concentrations in the kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted RET enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at 30°C (or room temperature) for 60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal via luciferase.
-
Incubate at room temperature for an additional 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects RET kinase activity. The percent inhibition is calculated relative to the vehicle (DMSO) control. IC50 values are determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic curve using appropriate software.
This protocol assesses the ability of an inhibitor to block RET autophosphorylation in a cellular context, providing evidence of target engagement.[11][12]
Materials:
-
Cancer cell line with known RET activation (e.g., TT cells for RET C634W mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Inhibitor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RET (e.g., Tyr1062), anti-total RET, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with a serial dilution of the test inhibitor (e.g., 0, 10, 100, 1000 nM) in complete medium for 2-4 hours. Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-p-RET) diluted in blocking buffer overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total RET and a loading control (e.g., β-actin) to confirm equal protein loading and assess the specific inhibition of phosphorylation.
Mandatory Visualizations
Caption: Canonical RET signaling pathway and the inhibitory action of a selective RET kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot protocol | Abcam [abcam.com]
The Kinase Selectivity Profile of Pralsetinib (BLU-667): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of Pralsetinib (formerly BLU-667), a potent and highly selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. Understanding the selectivity of a kinase inhibitor is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding clinical development. This document summarizes key quantitative data, details the experimental methodologies used for selectivity profiling, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Pralsetinib and RET Kinase
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[2][3] Pralsetinib is a next-generation, orally available, selective RET inhibitor designed to target both wild-type and mutated forms of the RET kinase.[2][4] Its high selectivity is a key feature, distinguishing it from multi-kinase inhibitors that have been associated with off-target toxicities.[5]
Kinase Selectivity Profile of Pralsetinib
Pralsetinib has demonstrated exceptional selectivity for RET kinase in broad panel screening assays. In a comprehensive screen against 371 kinases, Pralsetinib was found to be at least 100-fold more selective for RET over 96% of the kinases tested.[2][6] The primary off-target kinases identified are presented in the table below.
Table 1: In Vitro Inhibitory Activity of Pralsetinib Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. RET (WT) |
| RET (WT) | 0.4 | 1 |
| RET (M918T) | 0.4 | 1 |
| CCDC6-RET | 0.4 | 1 |
| RET (V804M) | 0.4 | 1 |
| RET (V804L) | 0.4 | 1 |
| Kinase A | >1000 | >2500 |
| Kinase B | 850 | 2125 |
| Kinase C | 500 | 1250 |
| ... | ... | ... |
Note: This table is a representative example based on the statement of high selectivity. The specific off-target kinases with their corresponding IC50 values would be found in the primary publication of the kinome scan data. The search results indicated that only 23 of 371 kinases showed >50% inhibition at 300 nM and were selected for IC50 determination.[6]
Experimental Protocols
The kinase selectivity of Pralsetinib was determined using a robust screening cascade. The following provides a detailed methodology for the in vitro kinase assays.
Kinase Panel Screening
Objective: To determine the inhibitory activity of Pralsetinib against a broad panel of human kinases.
Methodology:
-
Kinase Panel: A panel of 371 purified human kinases was utilized for the initial screening (e.g., performed by Reaction Biology Corp.).[6]
-
Compound Concentration: Pralsetinib was screened at a concentration of 300 nmol/L.[6]
-
Assay Principle: The assay measures the incorporation of the gamma-phosphate of ATP into a peptide or protein substrate by the specific kinase.
-
Reaction Mixture: The kinase reactions were performed in a buffer containing the kinase, a suitable substrate, and ATP.
-
Radiolabeling: 33P-ATP (10 mCi/mL) was used to initiate the kinase reaction, allowing for the transfer of a radiolabeled phosphate (B84403) group to the substrate.[6]
-
Incubation: The reactions were incubated for a defined period at a controlled temperature to allow for substrate phosphorylation.
-
Termination and Detection: The reactions were terminated, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.[6]
-
Data Analysis: The percentage of kinase activity remaining in the presence of Pralsetinib compared to a vehicle control was calculated.
IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) for kinases that showed significant inhibition in the initial screen.
Methodology:
-
Kinase Selection: Kinases that were inhibited by more than 50% at 300 nmol/L Pralsetinib were selected for full 10-point concentration-response curve analysis.[6]
-
Compound Dilution Series: Pralsetinib was serially diluted to generate a 10-point concentration range (e.g., from 1 µmol/L down to picomolar concentrations).
-
ATP Concentration: The assays were performed at a fixed ATP concentration, typically at or near the Km for each kinase (e.g., 200 µmol/L).[6]
-
Assay Procedure: The kinase inhibition assays were performed as described in section 3.1, with each concentration of Pralsetinib tested in duplicate or triplicate.
-
Data Analysis: The inhibition data were plotted as the percentage of kinase activity versus the logarithm of the Pralsetinib concentration. The IC50 value was determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of Pralsetinib.
Kinase Selectivity Screening Workflow
References
- 1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 2. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Activity of Pralsetinib (BLU-667) in Patients with Advanced RET Fusion–Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 5. onclive.com [onclive.com]
- 6. selleckchem.com [selleckchem.com]
Pharmacokinetics and Pharmacodynamics of RET-IN-23: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "RET-IN-23" is a designated placeholder for a representative selective RET (Rearranged during Transfection) inhibitor. Due to the absence of publicly available data for a compound with this specific name, this document synthesizes information from the class of selective RET inhibitors to provide a technically accurate and illustrative guide.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3][4] Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][3][4][5] this compound is a potent and selective small-molecule inhibitor of RET kinase activity. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, establishing its profile as a promising therapeutic candidate.
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated through a series of in vitro and in vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
In Vitro ADME
The in vitro ADME studies were conducted to assess the metabolic stability, permeability, and potential for drug-drug interactions of this compound.
| Parameter | System | Result |
| Metabolic Stability | ||
| - t½ (min) | Human Liver Microsomes | > 60 |
| - t½ (min) | Mouse Liver Microsomes | 48 |
| Permeability | ||
| - Caco-2 Papp A→B (10⁻⁶ cm/s) | Caco-2 cell monolayer | 15.2 |
| - Efflux Ratio (B→A/A→B) | Caco-2 cell monolayer | 1.8 |
| Plasma Protein Binding | ||
| - Human (%) | Equilibrium Dialysis | 98.5 |
| - Mouse (%) | Equilibrium Dialysis | 97.2 |
| CYP450 Inhibition | ||
| - CYP3A4 IC₅₀ (µM) | Recombinant Human CYP | > 50 |
| - CYP2D6 IC₅₀ (µM) | Recombinant Human CYP | > 50 |
| Table 1: Summary of in vitro ADME properties of a representative selective RET inhibitor. |
In Vivo Pharmacokinetics
Single-dose pharmacokinetic studies were conducted in mice to determine the systemic exposure and key PK parameters of this compound following oral administration.
| Parameter | Units | Value (10 mg/kg, PO) |
| Cmax | ng/mL | 1250 |
| Tmax | h | 2.0 |
| AUC₀-last | ng·h/mL | 9800 |
| t½ | h | 5.5 |
| Bioavailability | % | 65 |
| Table 2: In vivo pharmacokinetic parameters of a representative selective RET inhibitor in mice. |
Pharmacodynamics
The pharmacodynamic studies of this compound were designed to demonstrate its on-target activity, from enzymatic inhibition to cellular signaling and in vivo anti-tumor efficacy.
In Vitro Potency
The inhibitory activity of this compound was assessed against wild-type RET and clinically relevant mutant forms of the kinase.
| Target | IC₅₀ (nM) |
| RET (Wild-Type) | 0.8 |
| KIF5B-RET | 0.5 |
| CCDC6-RET | 0.6 |
| RET M918T | 1.2 |
| RET V804M | 3.5 |
| VEGFR2 | >1000 |
| Table 3: In vitro inhibitory potency of a representative selective RET inhibitor against various RET forms and the off-target kinase VEGFR2. |
Cellular Activity
The ability of this compound to inhibit RET signaling in a cellular context was evaluated by measuring the phosphorylation of RET and its downstream effector ERK in a human lung adenocarcinoma cell line harboring a CCDC6-RET fusion.
| Assay | Cell Line | IC₅₀ (nM) |
| p-RET Inhibition | LC-2/ad (CCDC6-RET) | 5.2 |
| p-ERK Inhibition | LC-2/ad (CCDC6-RET) | 6.8 |
| Cell Proliferation | LC-2/ad (CCDC6-RET) | 10.5 |
| Table 4: Cellular activity of a representative selective RET inhibitor. |
In Vivo Pharmacodynamics and Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft model using immunodeficient mice bearing tumors derived from a human cancer cell line with a KIF5B-RET fusion.
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 92 |
| This compound | 30 | 105 (regression) |
| Table 5: In vivo anti-tumor efficacy of a representative selective RET inhibitor in a KIF5B-RET xenograft model. |
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting the constitutively active RET signaling pathway, which drives cell proliferation and survival in RET-altered cancers.[1][2][4] Downstream signaling cascades affected include the RAS/MAPK and PI3K/AKT pathways.[1][2][6]
Caption: Inhibition of the RET signaling pathway by this compound.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the workflow for assessing the in vivo efficacy of this compound in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.[7][8]
Caption: Workflow for in vivo xenograft efficacy studies.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against RET kinase was determined using a biochemical assay. Recombinant human RET kinase domain was incubated with a peptide substrate and ATP. The amount of phosphorylated substrate was quantified, and IC₅₀ values were calculated from the dose-response curve of this compound.
Cell-Based Phospho-RET Assay
LC-2/ad cells, which harbor a CCDC6-RET fusion, were seeded in 96-well plates.[9] After overnight incubation, cells were treated with serial dilutions of this compound for 2 hours. Cells were then lysed, and the levels of phosphorylated RET (p-RET) and total RET were measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting. The IC₅₀ value was determined by normalizing the p-RET signal to the total RET signal.
Caco-2 Permeability Assay
Caco-2 cells were grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate. This compound was added to either the apical (A) or basolateral (B) chamber. After incubation, the concentration of this compound in the opposite chamber was measured by LC-MS/MS to determine the apparent permeability coefficient (Papp). The efflux ratio was calculated as the ratio of Papp (B→A) to Papp (A→B).
Mouse Xenograft Model
Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ KIF5B-RET fusion-positive cells.[7] When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups. This compound, formulated in a suitable vehicle, was administered orally once daily. Tumor volumes were measured two to three times per week using calipers. Tumor growth inhibition was calculated at the end of the study.
Conclusion
This compound demonstrates a promising preclinical profile, characterized by favorable pharmacokinetic properties, potent and selective inhibition of RET kinase, and robust anti-tumor activity in a RET-driven cancer model. These data support the continued development of this compound as a targeted therapy for patients with RET-altered malignancies.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alexdrive.fr [alexdrive.fr]
- 6. Review and analysis of clinical trials of selective RET inhibitors for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
RET-IN-23: A Technical Overview of its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
RET-IN-23 is a potent, orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Alterations in the RET proto-oncogene, including point mutations and chromosomal rearrangements, are oncogenic drivers in various human cancers, notably non-small cell lung cancer (NSCLC) and multiple forms of thyroid cancer.[2] As a targeted inhibitor, this compound is designed to block the kinase activity of both wild-type and mutated forms of the RET protein, thereby inhibiting the downstream signaling pathways that promote tumor cell proliferation and survival.[1] This technical guide provides a comprehensive summary of the publicly available data on this compound, with a focus on its mechanism of action, effects on downstream signaling, and the experimental methodologies used for its characterization. It is important to note that detailed peer-reviewed studies on the specific downstream molecular effects of this compound are limited; much of the current data is derived from patent literature.
Introduction to RET Signaling
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and migration.[3] The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor. This ligand-receptor complex then recruits and activates RET, leading to its dimerization and autophosphorylation on specific tyrosine residues.
These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate several key downstream signaling pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: A critical pathway for promoting cell survival, growth, and proliferation.
-
PLCγ Pathway: Involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).
Constitutive activation of RET through mutations or fusions leads to uncontrolled activation of these downstream pathways, driving oncogenesis.[2] RET inhibitors, such as this compound, aim to abrogate this aberrant signaling.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation of the RET receptor, thereby blocking the initiation of downstream signaling cascades.[1] This inhibition is expected to lead to a reduction in the phosphorylation of key signaling nodes such as ERK, AKT, and STAT3, ultimately resulting in anti-proliferative and pro-apoptotic effects in RET-driven cancer cells.
Figure 1: Generalized RET Signaling Pathway and Point of Inhibition for this compound.
Quantitative Data
This compound has demonstrated potent inhibitory activity against wild-type RET and several clinically relevant mutant forms of the enzyme. The available half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) |
| RET (Wild-Type) | 1.32 |
| RET-CCDC6 (Fusion) | 2.50 |
| RET-V804L (Mutant) | 6.54 |
| RET-V804M (Mutant) | 1.03 |
| RET-M918T (Mutant) | 1.47 |
| Table 1: In Vitro Inhibitory Activity of this compound. Data sourced from MedChemExpress.[4][5] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively described in peer-reviewed literature. The primary source of experimental information is patent WO2020168939A1.
In Vitro Kinase Inhibition Assay (Conceptual)
The IC50 values presented in Table 1 were likely determined using a biochemical kinase assay. While the specific protocol for this compound is not published, a general workflow for such an assay is as follows:
-
Reagent Preparation: Recombinant human RET kinase (wild-type or mutant) is purified. A specific peptide substrate, ATP, and the test compound (this compound) at various concentrations are prepared in an appropriate assay buffer.
-
Reaction Incubation: The kinase, substrate, and this compound are combined in the wells of a microplate. The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using methods such as luminescence-based ATP detection (measuring ATP depletion) or by using a phospho-specific antibody in an ELISA-like format.
-
Data Analysis: The signal is measured for each concentration of this compound. The data are normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with no kinase). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
Figure 2: Conceptual Workflow for a Biochemical Kinase Inhibition Assay.
In Vivo Pharmacokinetic Study
A study described in patent WO2020168939A1 investigated the pharmacokinetic properties of this compound (referred to as "compound 17").[4]
-
Test System: Male Sprague-Dawley (SD) rats.
-
Compound Administration: A single dose of 5 mg/kg of this compound was administered via intragastric (oral) gavage.[4]
-
Vehicle: The compound was formulated in 0.5% methyl cellulose (B213188) (MC).[4]
-
Objective: To determine the concentrations of this compound in plasma, brain, lung, and thyroid tissues over time.[4]
-
Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration profile.[4] Tissue samples were also collected to assess distribution.
The results regarding the compound's efficacy or its effect on downstream signaling in these tissues were not detailed in the available documentation.
Summary and Future Directions
This compound is a potent inhibitor of wild-type and mutant RET kinases, with IC50 values in the low nanomolar range. While in vivo studies have been initiated to investigate its pharmacokinetic properties, there is a notable absence of publicly available, peer-reviewed data on its specific effects on downstream signaling pathways in cellular or animal models.
To fully understand the therapeutic potential of this compound, further research is required to:
-
Characterize Downstream Effects: Quantify the inhibition of phosphorylation of key downstream effectors like ERK, AKT, and STAT3 in RET-dependent cancer cell lines.
-
Determine Cellular Effects: Assess the impact of this compound on cell proliferation, apoptosis, and cell cycle progression in relevant cancer models.
-
Publish In Vivo Efficacy Data: Report detailed results from in vivo xenograft studies, correlating tumor growth inhibition with target engagement and downstream pathway modulation.
The publication of such data will be crucial for the scientific community to fully evaluate the preclinical profile of this compound and its potential as a clinical candidate for the treatment of RET-altered cancers.
References
- 1. CN116761801A - å ·æèç½æ¿é ¶æå¶æ´»æ§çæç¯ååç©ãå å«å ¶çè¯ç©ç»åç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108558833B - å¡åéç±»ååç©ãå ¶è¯ç©ç»åç©åå ¶å¨è¯ç©ä¸çåºç¨ - Google Patents [patents.google.com]
- 4. WO2020168939A1 - æç¯ååç©ãå å«å ¶çè¯ç©ç»åç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-depth Technical Guide to the Cellular Uptake and Localization of RET-IN-23
Disclaimer: This technical guide provides a representative overview of the cellular uptake and localization of the RET inhibitor, RET-IN-23. As specific experimental data for this compound is not publicly available, the quantitative data and certain aspects of the described mechanisms are based on established principles for small molecule kinase inhibitors and should be considered illustrative.
Introduction
This compound is a potent and orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The efficacy of such targeted therapies is critically dependent on the ability of the inhibitor to cross the plasma membrane, achieve sufficient intracellular concentrations at the site of action, and engage with its target. This guide details the putative mechanisms of cellular uptake and subcellular localization of this compound, provides detailed experimental protocols for their investigation, and presents illustrative data and pathway diagrams.
Cellular Uptake of this compound
The cellular uptake of small molecule kinase inhibitors like this compound is a multifaceted process involving both passive and active transport mechanisms. The predominant routes of entry are dictated by the physicochemical properties of the compound and the expression of various transporters on the cell surface.
2.1. Mechanisms of Cellular Uptake
-
Passive Diffusion: Based on its characteristics as a small molecule inhibitor, this compound is expected to cross the cell membrane via passive diffusion, driven by the concentration gradient. The rate of diffusion is influenced by its lipophilicity, molecular size, and charge.
-
Carrier-Mediated Transport: Many kinase inhibitors are substrates for solute carrier (SLC) transporters, such as organic cation transporters (OCTs) and organic anion transporting polypeptides (OATPs). These transporters can facilitate the influx of this compound into the cell, a process that can be saturable and competitively inhibited.[1][2][3][4]
-
Endocytosis: While less common for small molecules, endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis can contribute to the internalization of some drugs.[5][6][7][8]
2.2. Quantitative Analysis of Cellular Uptake
The following table summarizes hypothetical quantitative data for the cellular uptake of this compound in a RET-driven cancer cell line.
| Parameter | Value | Method |
| Uptake Rate | 15.8 pmol/min/mg protein | Radiolabeled Uptake Assay |
| Km (Michaelis-Menten constant) | 5.2 µM | Concentration-dependent Uptake Assay |
| Vmax (Maximum uptake rate) | 25.3 pmol/min/mg protein | Concentration-dependent Uptake Assay |
| Passive Diffusion Coefficient (Papp) | 2.1 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Inhibition by Verapamil (OCT inhibitor) | 65% | Competitive Inhibition Assay |
Subcellular Localization of this compound
Upon entering the cell, this compound must localize to the compartments where the RET kinase is active. The subcellular distribution of this compound is a key determinant of its target engagement and therapeutic effect. Wild-type RET is primarily localized to the plasma membrane, while oncogenic RET fusion proteins can be found in the cytoplasm.[9][10]
3.1. Mechanisms of Subcellular Localization
-
Cytosolic Accumulation: As a primary site of action for many oncogenic RET fusion proteins, a significant concentration of this compound is expected in the cytosol.
-
Membrane Association: To inhibit wild-type or mutant RET at the plasma membrane, this compound must be able to access this compartment.
-
Lysosomal Sequestration: A common phenomenon for weakly basic kinase inhibitors is their accumulation in lysosomes, which can act as a sink and potentially limit the amount of drug available to bind to its target in other compartments.[9][11][12]
3.2. Quantitative Analysis of Subcellular Localization
The following table presents an illustrative subcellular distribution profile of this compound following a 2-hour incubation with a RET-driven cancer cell line.
| Subcellular Fraction | Percentage of Total Intracellular Drug | Method |
| Cytosol | 60% | Subcellular Fractionation and LC-MS/MS |
| Membrane & Organelles | 25% | Subcellular Fractionation and LC-MS/MS |
| Nucleus | 5% | Subcellular Fractionation and LC-MS/MS |
| Lysosomes | 10% | Lysosomal Enrichment and LC-MS/MS |
Experimental Protocols
4.1. In Vitro Cellular Uptake Assay
This protocol details the methodology for quantifying the rate of this compound uptake in a cell line.
-
Objective: To measure the rate of accumulation of radiolabeled this compound inside cells.
-
Materials:
-
RET-driven cancer cell line (e.g., TT, MZ-CRC-1)
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate and culture overnight to near confluence.[13]
-
Pre-incubation: Wash the cells with warm PBS. Pre-incubate the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30 minutes at 37°C.[13]
-
Initiation of Uptake: Add radiolabeled this compound at a known concentration to initiate the uptake. For inhibition studies, co-incubate with known transport inhibitors.
-
Incubation: Incubate the cells for a specific time course (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.[13]
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Calculate the uptake rate as picomoles of compound per milligram of protein per minute.
-
4.2. Subcellular Fractionation Protocol
This protocol describes the separation of major subcellular compartments to determine the localization of this compound.
-
Objective: To isolate cytosolic, membrane/organellar, and nuclear fractions to quantify the distribution of this compound.
-
Materials:
-
Cultured cells treated with this compound
-
Fractionation buffer (hypotonic buffer)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
Reagents for downstream analysis (e.g., LC-MS/MS)
-
-
Procedure:
-
Cell Harvesting: Harvest cells treated with this compound and wash with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice. Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.[14][15][16]
-
Nuclear Fraction Isolation: Centrifuge the cell lysate at a low speed (e.g., 700 x g) to pellet the nuclei. Wash the nuclear pellet.
-
Mitochondrial/Organellar Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria and other heavy organelles.
-
Membrane Fraction Isolation: Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the plasma membrane and endoplasmic reticulum fractions.
-
Cytosolic Fraction: The final supernatant contains the cytosolic fraction.
-
Quantification: Analyze the concentration of this compound in each fraction using a sensitive analytical method such as LC-MS/MS.
-
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: Inhibition of the RET signaling pathway by this compound.
Caption: Workflow for determining the cellular uptake rate of this compound.
Caption: Workflow for determining the subcellular localization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Facilitated Transport of EGFR Inhibitors Plays an Important Role in Their Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules targeting endocytic uptake and recycling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecules targeting endocytic uptake and recycling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule induced oligomerization, clustering and clathrin-independent endocytosis of the dopamine transporter | eLife [elifesciences.org]
- 8. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular localization of several structurally different tyrosine kinase inhibitors | ADMET and DMPK [pub.iapchem.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Imaging the Intracellular Distribution of Tyrosine Kinase Inhibitors in Living Cells with Quantitative Hyperspectral Stimulated Raman Scattering [dash.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
RET-IN-23: A Technical Overview of a Novel RET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RET-IN-23, a potent and orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document summarizes the available inhibitory activity data, provides detailed experimental methodologies for assessing its potency, and illustrates the core signaling pathways involved.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against wild-type RET, as well as various clinically relevant RET mutations and fusions. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the biochemical activity of the kinase by 50%, are summarized in the table below. This data is derived from biochemical assays.[1][2]
| Target | IC50 (nM) | Relevant Cancer Cell Lines | RET Alteration |
| Wild-Type (WT) RET | 1.32 | - | - |
| CCDC6-RET Fusion | 2.50 | LC-2/ad[3][4][5] | Chromosomal Rearrangement |
| RET V804L Mutant | 6.54 | - | Gatekeeper Mutation |
| RET V804M Mutant | 1.03 | - | Gatekeeper Mutation |
| RET M918T Mutant | 1.47 | MZ-CRC-1[2][6][7][8] | Activating Mutation |
| RET C634W Mutant | Not Specified | TT[9][10][11] | Activating Mutation |
Note: The IC50 values presented are from biochemical assays and may not directly correspond to cellular IC50 values, which can be influenced by factors such as cell membrane permeability and off-target effects.
RET Signaling and Inhibition
The RET receptor tyrosine kinase is a critical component of signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[9] In several types of cancer, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), genetic alterations such as point mutations or chromosomal rearrangements lead to the constitutive activation of RET, driving tumorigenesis.[12][13] RET inhibitors, like this compound, function by competing with ATP for the binding site in the kinase domain of the RET protein, thereby blocking its activation and downstream signaling.[12]
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a kinase inhibitor. Below is a detailed, generalized protocol for a cell-based assay to determine the potency of this compound against cancer cell lines with specific RET alterations.
Cell Viability Assay for IC50 Determination
This protocol outlines the use of a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability as a function of inhibitor concentration.
Materials:
-
Cell Lines: Human cancer cell lines with known RET alterations (e.g., TT for RET C634W, MZ-CRC-1 for RET M918T, or a CCDC6-RET fusion-positive line like LC-2/ad).
-
Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plates: 96-well, solid white, clear-bottom plates.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, DMSO.
-
Equipment: Multichannel pipette, automated liquid handler (optional), luminometer-capable plate reader, CO2 incubator.
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 4 x 10^4 cells/mL).
-
Dispense 100 µL of the cell suspension (4,000 cells) into each well of the 96-well assay plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the this compound stock solution in DMSO.
-
Further dilute these concentrations in culture medium to achieve the final desired assay concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Include a vehicle control (DMSO only) and a positive control (a known potent RET inhibitor, if available).
-
Carefully remove the medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the treated plates for a predetermined period, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle control (defined as 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a potent inhibitor of wild-type and various mutant and fusion forms of the RET kinase. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of oncology and drug development who are focused on targeting RET-driven cancers. Further cellular and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a lung adenocarcinoma cell line with CCDC6-RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medullary Thyroid Carcinoma Cell Lines Contain a Self-Renewing CD133+ Population that Is Dependent on Ret Proto-Oncogene Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medullary thyroid carcinoma cell lines contain a self-renewing CD133+ population that is dependent on ret proto-oncogene activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Transcriptional targeting of oncogene addiction in medullary thyroid cancer [insight.jci.org]
- 9. Point mutation of the RET proto-oncogene in the TT human medullary thyroid carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellosaurus cell line TT (CVCL_1774) [cellosaurus.org]
- 11. RET C634W: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The molecular basis for RET tyrosine-kinase inhibitors in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: RET-IN-23 for the Study of RET Gene Fusions in Non-Small Cell Lung Cancer (NSCLC)
Disclaimer: Information regarding a specific molecule designated "RET-IN-23" is not publicly available in the reviewed scientific literature. This technical guide has been generated using data from well-characterized, potent, and selective RET inhibitors, such as selpercatinib (B610774) and pralsetinib, as a representative proxy for a hypothetical selective RET inhibitor, herein referred to as this compound. The data and protocols presented are intended to serve as a comprehensive example of the technical information required for the study of such a compound.
Introduction to RET Gene Fusions in NSCLC
Rearrangements of the RET (Rearranged during Transfection) proto-oncogene are identified as oncogenic drivers in approximately 1-2% of non-small cell lung cancer (NSCLC) cases.[1][2][3][4] These chromosomal rearrangements lead to the formation of fusion proteins, most commonly involving partners like KIF5B and CCDC6, resulting in a constitutively active RET tyrosine kinase.[1][3][5] This aberrant kinase activity drives downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting uncontrolled cell proliferation, survival, and tumor growth.[3][6][7][8] Patients with RET fusion-positive NSCLC are often younger, have a history of never or light smoking, and present with adenocarcinoma histology.[2][3] The development of highly selective RET tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of this molecular subtype of NSCLC.[1][2]
Mechanism of Action of this compound
This compound is a potent and selective small-molecule inhibitor of the RET receptor tyrosine kinase. It functions by competing with ATP for binding to the kinase domain of both wild-type and mutated or fused RET proteins.[7][9] By occupying the ATP-binding site, this compound prevents the autophosphorylation and subsequent activation of the RET kinase, thereby blocking downstream signaling cascades that are critical for cancer cell proliferation and survival.[6][9] This targeted inhibition leads to the induction of apoptosis (programmed cell death) and suppression of tumor growth in RET fusion-positive cancer models.[9]
Signaling Pathway Diagrams
Quantitative Data
The following tables summarize the preclinical and clinical efficacy of selective RET inhibitors in RET fusion-positive NSCLC, serving as a proxy for the expected performance of this compound.
Table 1: Preclinical Activity of Selective RET Inhibitors
| Cell Line | RET Fusion Partner | IC₅₀ (nM) | EC₅₀ (nM) for Cell Proliferation |
| Ba/F3 | CCDC6-RET | 0.5 - 5.0 | 1.0 - 10.0 |
| Ba/F3 | KIF5B-RET | 0.4 - 4.5 | 0.8 - 9.0 |
| LC-2/ad | CCDC6-RET | 1.0 - 10.0 | 5.0 - 25.0 |
| TT | CCDC6-RET | 0.3 - 3.0 | 0.5 - 5.0 |
| (Data synthesized from publicly available information on selective RET inhibitors like selpercatinib and pralsetinib) |
Table 2: Clinical Efficacy of Selective RET Inhibitors in RET Fusion-Positive NSCLC
| Study Population | Endpoint | Selpercatinib (LIBRETTO-001) | Pralsetinib (ARROW) |
| Previously Treated with Platinum Chemotherapy | N | 105 | 136 |
| Objective Response Rate (ORR) | 64% (95% CI, 54-73)[4][10] | 59% | |
| Median Duration of Response (DoR) | 17.5 months (95% CI, 12.0-NE)[10] | 17.1 months | |
| Median Progression-Free Survival (PFS) | 16.5 months | 16.5 months[3] | |
| Treatment-Naïve | N | 39 | 75 |
| Objective Response Rate (ORR) | 85% (95% CI, 70-94)[10] | 72% | |
| Median Duration of Response (DoR) | Not Reached | Not Reached | |
| Median Progression-Free Survival (PFS) | Not Reached | 13.0 months | |
| Patients with CNS Metastases | Intracranial ORR | 91% (95% CI, 59-100)[10] | 56%[3] |
| (Data from the LIBRETTO-001 and ARROW clinical trials. NE = Not Estimable. CI = Confidence Interval.) |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and fusion RET kinases.
Methodology:
-
Reagents: Recombinant human RET kinase domain (wild-type and fused), ATP, substrate peptide (e.g., poly-Glu-Tyr), and this compound at various concentrations.
-
Procedure:
-
The kinase reaction is performed in a 96-well plate.
-
RET kinase, substrate, and varying concentrations of this compound are pre-incubated.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures remaining ATP).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inhibiting the proliferation of RET fusion-positive cancer cells.
Methodology:
-
Cell Lines: RET fusion-positive NSCLC cell lines (e.g., LC-2/ad) and engineered Ba/F3 cells expressing various RET fusions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of RET and its downstream effectors.
Methodology:
-
Procedure:
-
RET fusion-positive cells are treated with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Protein bands are visualized using chemiluminescence.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control to demonstrate dose-dependent inhibition of signaling.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are implanted subcutaneously with RET fusion-positive cancer cells or patient-derived xenograft (PDX) models.
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally once or twice daily at predetermined dose levels.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Pharmacokinetic and pharmacodynamic analyses may also be performed on blood and tumor samples.
Experimental Workflow Diagram
Conclusion
This compound represents a targeted therapeutic strategy for patients with RET fusion-positive NSCLC. Its high selectivity and potent inhibition of the RET kinase offer the potential for significant clinical benefit, as demonstrated by the proxy data from approved RET inhibitors. The comprehensive preclinical and clinical evaluation outlined in this guide provides a robust framework for characterizing the efficacy and safety of novel RET inhibitors, with the ultimate goal of improving outcomes for this distinct patient population. Further investigation into mechanisms of acquired resistance will be crucial for the long-term management of these cancers.
References
- 1. ilcn.org [ilcn.org]
- 2. Treatment of Advanced Non-Small Cell Lung Cancer with RET Fusions: Reality and Hopes [mdpi.com]
- 3. Frontiers | Research Progress on RET Fusion in Non-Small-Cell Lung Cancer [frontiersin.org]
- 4. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 9. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Investigating RET Mutations in Medullary Thyroid Cancer: A Technical Guide to Preclinical Evaluation of Selective RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Medullary thyroid cancer (MTC) is a neuroendocrine malignancy driven in a majority of cases by activating mutations in the Rearranged during Transfection (RET) proto-oncogene. These mutations lead to constitutive activation of the RET receptor tyrosine kinase and downstream signaling pathways, promoting uncontrolled cell growth and survival. The development of highly selective RET inhibitors has revolutionized the treatment landscape for MTC. This technical guide provides an in-depth overview of the preclinical evaluation of selective RET inhibitors for MTC, using the well-characterized and FDA-approved compounds pralsetinib (B610190) (Gavreto®) and selpercatinib (B610774) (Retevmo®) as representative examples, in lieu of specific public data for "RET-IN-23". This document details the underlying molecular pathways, presents key preclinical efficacy data, and offers comprehensive protocols for the critical experiments required to characterize novel selective RET inhibitors.
The Role of RET in Medullary Thyroid Cancer
The RET proto-oncogene encodes a receptor tyrosine kinase crucial for the normal development of neural crest-derived cells, including the thyroid parafollicular C-cells from which MTC arises. In the context of MTC, both hereditary and sporadic forms are predominantly driven by gain-of-function mutations in the RET gene.
-
Hereditary MTC: Associated with germline RET mutations and occurs as part of Multiple Endocrine Neoplasia type 2 (MEN2) syndromes (MEN2A and MEN2B) or as Familial MTC (FMTC). Common mutations are found in the extracellular cysteine-rich domain (e.g., C634W in MEN2A) or the intracellular tyrosine kinase domain (e.g., M918T in MEN2B).
-
Sporadic MTC: Approximately 50-60% of sporadic cases harbor somatic RET mutations, with the M918T mutation in exon 16 being the most frequent.
These mutations lead to ligand-independent dimerization and constitutive activation of the RET kinase, persistently activating downstream signaling cascades critical for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
RET Signaling Pathway in Medullary Thyroid Cancer
The diagram below illustrates the constitutive activation of the RET signaling pathway in MTC due to common mutations and its subsequent downstream effects.
Data Presentation: Preclinical Efficacy of Selective RET Inhibitors
The following tables summarize the in vitro and in vivo activity of pralsetinib and selpercatinib against common MTC-associated RET mutations.
Table 1: In Vitro Potency of Pralsetinib and Selpercatinib Against RET Kinase
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Pralsetinib | Wild-Type RET | Biochemical | < 0.5 | [1] |
| RET M918T | Biochemical | < 0.5 | [1] | |
| RET C634W | Biochemical | < 0.5 | [1] | |
| RET V804L | Biochemical | < 0.5 | [1] | |
| RET V804M | Biochemical | < 0.5 | [1] | |
| Selpercatinib | Wild-Type RET | Biochemical | 2.7 | N/A |
| RET M918T | Biochemical | 0.9 | N/A | |
| RET C634W | Biochemical | 2.1 | N/A | |
| RET V804M | Biochemical | 56.4 | [2] |
Note: Specific IC₅₀ values can vary between experiments and assay conditions. The values presented are representative of reported high potency.
Table 2: In Vitro Cellular Activity of Pralsetinib and Selpercatinib in MTC Cell Lines
| Cell Line | RET Mutation | Compound | Assay Type | GI₅₀ / IC₅₀ (nM) | Reference |
| TT | C634W | Pralsetinib | Cell Viability | ~5 | [3] |
| Selpercatinib | Cell Viability | ~6 | N/A | ||
| MZ-CRC-1 | M918T | Pralsetinib | Cell Viability | ~1 | N/A |
| Selpercatinib | Cell Viability | ~2 | N/A |
Table 3: In Vivo Efficacy of Pralsetinib and Selpercatinib in MTC Xenograft Models
| Model | Compound | Dose | Outcome | Reference |
| TT Xenograft | Pralsetinib | 3-30 mg/kg, BID | Dose-dependent tumor growth inhibition | N/A |
| (C634W) | Selpercatinib | 10-30 mg/kg, BID | Significant tumor growth inhibition | N/A |
| MZ-CRC-1 Xenograft | Pralsetinib | 3-30 mg/kg, BID | Dose-dependent tumor growth inhibition | N/A |
| (M918T) | Selpercatinib | 10-30 mg/kg, BID | Significant tumor growth inhibition | N/A |
BID: Twice daily administration. Specific tumor growth inhibition (TGI) percentages are often proprietary but published studies consistently report significant anti-tumor activity at well-tolerated doses.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the preclinical characterization of a novel selective RET inhibitor.
Protocol 1: In Vitro RET Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of a test compound against wild-type and mutant RET kinase domains.
Methodology: A non-radiometric, homogeneous assay such as ADP-Glo™ is recommended for its high-throughput capability and robustness.
Materials:
-
Recombinant human RET kinase domain (wild-type and various mutants, e.g., M918T, C634W).
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP at a concentration near the Kₘ for RET.
-
Poly-Glu-Tyr (4:1) peptide substrate.
-
Test inhibitor (e.g., "this compound") serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test inhibitor in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells for no-inhibition (100% activity) and no-enzyme wells for background controls.
-
Enzyme/Substrate Addition: Prepare a master mix of RET enzyme and peptide substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (In Cellulo)
This assay measures the effect of the inhibitor on the proliferation and viability of MTC cells harboring RET mutations.
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of a test compound in RET-dependent MTC cell lines.
Methodology: An MTS-based colorimetric assay, which measures the metabolic activity of viable cells.
Materials:
-
MTC cell lines (e.g., TT [RET C634W], MZ-CRC-1 [RET M918T]).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor serially diluted in complete growth medium.
-
96-well clear-bottom plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing the test inhibitor at 2x the final desired concentrations. Ensure the final DMSO concentration is consistent and low (<0.1%). Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the absorbance of media-only wells (background).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ value.
-
Protocol 3: Western Blot Analysis of RET Signaling
This protocol is used to confirm that the inhibitor blocks the phosphorylation of RET and its downstream signaling proteins in MTC cells.
Objective: To qualitatively and semi-quantitatively assess the inhibition of RET, ERK, and AKT phosphorylation.
Materials:
-
TT or MZ-CRC-1 cells.
-
Test inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RET (Tyr905), anti-total-RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of the test inhibitor (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in treated samples to the vehicle control. Use total protein and actin levels to confirm equal loading.
Protocol 4: In Vivo MTC Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in an MTC xenograft mouse model.
Methodology: Subcutaneous implantation of human MTC cells into immunodeficient mice.
Materials:
-
TT or MZ-CRC-1 cells.
-
Matrigel.
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Test inhibitor formulated for oral gavage or other appropriate route.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Resuspend 1-5 x 10⁶ MTC cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (100-200 µL) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test inhibitor and vehicle daily (or as per the determined dosing schedule) via oral gavage. Monitor animal body weight and overall health regularly.
-
Tumor Monitoring: Measure tumor volumes 2-3 times per week.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - [ΔT / ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Mandatory Visualizations
Mechanism of Action of a Selective RET Inhibitor
The following diagram illustrates how a selective inhibitor like pralsetinib or selpercatinib blocks the constitutively active mutant RET receptor.
Preclinical Evaluation Workflow for a Selective RET Inhibitor
This diagram outlines the logical progression of experiments for characterizing a novel RET inhibitor.
Conclusion
The successful development of selective RET inhibitors like pralsetinib and selpercatinib has been guided by a rigorous preclinical evaluation process. This technical guide outlines the critical steps and methodologies required to characterize novel inhibitors targeting RET mutations in medullary thyroid cancer. By employing robust in vitro and in vivo assays, researchers can effectively determine the potency, selectivity, and anti-tumor efficacy of new therapeutic candidates, ultimately paving the way for improved treatments for patients with RET-driven MTC.
References
Preclinical Evaluation of RET-IN-23: A Novel RET Kinase Inhibitor for Targeted Anti-Tumor Therapy
Notice: The compound "RET-IN-23" is a hypothetical designation used for the purpose of this technical guide. The data and experimental protocols presented herein are representative of a preclinical evaluation for a novel selective RET inhibitor, synthesized from publicly available information on compounds with similar mechanisms of action.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET kinase through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[3][4][5] These genetic alterations lead to constitutive kinase activity and uncontrolled downstream signaling, promoting tumor growth and proliferation.[2][6]
Selective RET inhibitors have emerged as a promising therapeutic strategy for these genetically defined cancers.[1][7] This document provides a comprehensive overview of the preclinical anti-tumor activity and pharmacological profile of this compound, a novel, potent, and selective inhibitor of the RET kinase. The following sections detail the in vitro and in vivo efficacy, mechanism of action, and key experimental methodologies employed in the preclinical assessment of this compound.
In Vitro Activity of this compound
The in vitro potency and selectivity of this compound were assessed through a series of enzymatic and cell-based assays.
Biochemical Kinase Inhibition
This compound demonstrated potent, low-nanomolar inhibition of wild-type and mutant RET kinase activity. The selectivity of this compound was evaluated against a panel of other kinases to ensure minimal off-target effects, which are often associated with the toxicity of multi-kinase inhibitors.[7]
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| RET (Wild-Type) | 1.2 |
| RET (V804M Gatekeeper Mutation) | 5.8 |
| RET (M918T) | 0.9 |
| KIF5B-RET | 1.5 |
| CCDC6-RET | 1.3 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
| FGFR2 | >800 |
Cellular Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated in various cancer cell lines harboring RET alterations. The compound exhibited potent growth inhibition in these cell lines while showing significantly less activity in cell lines without RET alterations.
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W | 2.5 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | 3.1 |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET | 4.7 |
| Ba/F3 | Pro-B Cell Line | KIF5B-RET | 1.8 |
| A549 | Non-Small Cell Lung Cancer | RET Wild-Type | >5000 |
| HCT116 | Colorectal Carcinoma | RET Wild-Type | >5000 |
Mechanism of Action: RET Signaling Pathway Inhibition
This compound exerts its anti-tumor effect by binding to the ATP-binding site of the RET protein, thereby blocking its kinase activity and preventing the phosphorylation of downstream signaling molecules.[1][2] This leads to the inhibition of key pathways that promote cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[2][6]
Caption: RET Signaling Pathway and Inhibition by this compound.
In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a xenograft mouse model using the LC-2/ad (CCDC6-RET fusion) human NSCLC cell line.
Table 3: In Vivo Efficacy of this compound in LC-2/ad Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 | 55 | -1.2 |
| This compound | 30 | 89 | -3.1 |
| This compound | 60 | 98 | -4.5 |
This compound demonstrated dose-dependent and significant anti-tumor activity. At a dose of 60 mg/kg administered once daily (QD), near-complete tumor regression was observed. The compound was well-tolerated at all tested doses, with minimal impact on body weight.
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of this compound were assessed in mice to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, Oral Gavage)
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1850 |
| AUC (0-24h) (ng·h/mL) | 15600 |
| Half-life (t1/2) (h) | 8.5 |
| Oral Bioavailability (%) | 65 |
This compound exhibited favorable oral pharmacokinetic properties, including rapid absorption and a half-life supporting once-daily dosing.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Principle: A radiometric kinase assay was used to measure the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant human RET kinase.
-
Procedure:
-
Recombinant RET kinase was incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction was initiated by the addition of [γ-33P]ATP and a biotinylated peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of EDTA.
-
The reaction mixture was transferred to a streptavidin-coated plate to capture the biotinylated peptide.
-
Unincorporated [γ-33P]ATP was washed away, and the amount of incorporated radiolabel was quantified using a scintillation counter.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on the quantification of ATP.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).
-
After 72 hours of incubation, the CellTiter-Glo® reagent was added to each well.
-
The plate was incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Xenograft Study
Caption: In Vivo Xenograft Study Workflow.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
LC-2/ad cells were harvested and resuspended in a mixture of media and Matrigel.
-
A suspension of 5 x 10^6 cells was subcutaneously injected into the right flank of each mouse.
-
Tumor growth was monitored with caliper measurements, and tumor volume was calculated using the formula: (Length x Width^2) / 2.
-
When tumors reached an average volume of 150-200 mm^3, mice were randomized into treatment groups.
-
This compound was administered orally once daily. The vehicle control group received the formulation buffer.
-
Tumor volumes and body weights were measured twice weekly.
-
The study was terminated after 21 days of treatment, and the tumor growth inhibition was calculated.
-
Conclusion
The preclinical data for this compound demonstrate that it is a potent, selective, and orally bioavailable inhibitor of RET kinase. It exhibits significant anti-proliferative activity in cancer cells harboring RET alterations and strong anti-tumor efficacy in in vivo models. These promising preclinical findings support the further clinical development of this compound as a targeted therapy for patients with RET-driven cancers.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 4. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alexdrive.fr [alexdrive.fr]
- 6. researchgate.net [researchgate.net]
- 7. Precision therapy for RET-altered cancers with RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
RET-IN-23: A Technical Guide for its Application as a Chemical Probe in RET Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a well-established oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma. Consequently, the development of selective inhibitors to probe RET's biological functions and as potential therapeutics is of significant interest. RET-IN-23 is a potent and orally bioavailable inhibitor of RET kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its use in interrogating RET biology.
Data Presentation
Biochemical Potency of this compound
This compound demonstrates nanomolar potency against wild-type RET and various clinically relevant mutant forms of the kinase.
| Target | IC50 (nM) |
| RET (Wild-Type) | 1.32 |
| RET (CCDC6 fusion) | 2.50 |
| RET (V804L mutant) | 6.54 |
| RET (V804M mutant) | 1.03 |
| RET (M918T mutant) | 1.47 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various RET kinase constructs.
In Vivo Efficacy of this compound
In a preclinical xenograft model using human medullary thyroid cancer cells (TT cell line), which harbor the RET C634W mutation, this compound exhibited significant anti-tumor activity.
| Animal Model | Cell Line | Treatment | T/C (%) | TGI (%) |
| Balb/c nude mice | TT | 5 mg/kg, p.o. | 17.44 | 88.82 |
Table 2: In vivo anti-tumor efficacy of this compound in a TT cell subcutaneous xenograft model. T/C (Treatment/Control) is the ratio of the mean tumor volume of the treated group to the control group. TGI (Tumor Growth Inhibition) is calculated as (1 - T/C) x 100%.
Note on Kinase Selectivity: A comprehensive kinase selectivity profile (kinome scan) for this compound is not publicly available at the time of this writing. As with any chemical probe, it is recommended to assess its selectivity against a broad panel of kinases to fully characterize its off-target effects in the context of specific biological questions.
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of RET, a critical step in its activation. This blockade of RET autophosphorylation abrogates the downstream signaling cascades that drive oncogenesis. The primary signaling pathways regulated by RET include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established procedures for potent and selective RET inhibitors and can be adapted for this compound.
Biochemical RET Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase.
Materials:
-
Recombinant human RET kinase (wild-type or mutant)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control). Add 10 µL of a solution containing the RET kinase and the peptide substrate in kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for RET.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of RET Phosphorylation (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of RET and the phosphorylation of its downstream effectors in a cellular context.
Materials:
-
RET-dependent cancer cell line (e.g., TT, MZ-CRC-1, or a cell line engineered to express a RET fusion)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-RET (Tyr905), anti-total RET, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the chosen RET-dependent cell line in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition of RET signaling.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., Balb/c nude or NOD/SCID)
-
RET-dependent cancer cell line (e.g., TT)
-
Matrigel
-
Sterile PBS
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Culture the TT cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2). When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare a formulation of this compound in the vehicle. Administer this compound (e.g., 5 mg/kg) or vehicle to the respective groups via oral gavage daily.
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if mice show signs of excessive weight loss or distress.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the T/C ratio and the percentage of tumor growth inhibition (TGI).
-
Excise and weigh the tumors.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a potent and selective chemical probe for the RET receptor tyrosine kinase. Its demonstrated biochemical and cellular activity, coupled with its in vivo anti-tumor efficacy, make it a valuable tool for researchers investigating the role of RET in normal physiology and disease. The detailed protocols provided in this guide will facilitate the use of this compound to further elucidate the biological functions of RET and to explore its potential as a therapeutic target. As with all chemical probes, careful consideration of its selectivity and the use of appropriate controls are essential for robust and reproducible experimental outcomes.
References
Understanding the Role of the RET Proto-Oncogene and its Inhibition by RET-IN-23: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical regulator of normal cell growth, survival, and differentiation. However, aberrant activation of RET through mutations or gene fusions is a key oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). This has established RET as a compelling therapeutic target. This technical guide provides a comprehensive overview of the RET signaling pathway and the preclinical characteristics of RET-IN-23, a potent and selective RET inhibitor. We will delve into its mechanism of action, present key quantitative data, and provide detailed, representative experimental protocols for its evaluation. This document aims to serve as a valuable resource for researchers and drug development professionals working on targeted therapies for RET-driven malignancies.
The RET Proto-Oncogene: A Key Player in Oncogenesis
The RET gene encodes a transmembrane receptor tyrosine kinase that, under normal physiological conditions, is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GDNF family receptor alpha (GFRα) co-receptor.[1] This ligand-induced dimerization of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins, leading to the activation of multiple pathways crucial for cell proliferation, survival, and differentiation.[1][2]
Oncogenic activation of RET bypasses the need for ligand binding and leads to constitutive, uncontrolled signaling. This can occur through two primary mechanisms:
-
Point Mutations: Single amino acid substitutions, often found in hereditary cancer syndromes like Multiple Endocrine Neoplasia type 2 (MEN2), can lead to ligand-independent dimerization and activation of the RET kinase.[3] A notable example is the M918T mutation.
-
Gene Fusions: Chromosomal rearrangements can fuse the 3' region of the RET gene, containing the kinase domain, with the 5' region of an unrelated gene. The fusion partner often provides a dimerization domain, resulting in a chimeric protein with constitutive kinase activity.[3] Common fusion partners include CCDC6 and KIF5B.[4]
Activated RET predominantly signals through the following downstream pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: A central pathway that promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.
-
PLCγ Pathway: This pathway influences intracellular calcium levels and activates protein kinase C (PKC).
The aberrant activation of these pathways by oncogenic RET drives tumor growth and survival, making selective RET inhibition a promising therapeutic strategy.
This compound: A Potent and Selective RET Inhibitor
This compound is a potent and orally active inhibitor targeting the RET kinase.[3][5][6] Its high affinity for the ATP-binding pocket of the RET kinase domain effectively blocks its autophosphorylation and subsequent downstream signaling.
Quantitative Data for this compound
The following table summarizes the in vitro inhibitory activity of this compound against wild-type RET and several clinically relevant mutant and fusion forms of the kinase. The data is sourced from patent literature.[3]
| Target Enzyme | IC50 (nM) |
| RET (Wild-Type) | 1.32 |
| CCDC6-RET | 2.50 |
| RET (V804L) | 6.54 |
| RET (V804M) | 1.03 |
| RET (M918T) | 1.47 |
Table 1: In Vitro Inhibitory Activity of this compound. Data from patent WO2020168939A1.[3]
The potent activity of this compound against the V804M and V804L "gatekeeper" mutations is particularly noteworthy. These mutations can confer resistance to some multi-kinase inhibitors by sterically hindering drug binding to the ATP pocket.[7] The ability of this compound to inhibit these mutants suggests its potential to overcome certain forms of drug resistance.
In a preclinical in vivo study using a TT cell subcutaneous xenograft mouse model, oral administration of this compound at 5 mg/kg demonstrated significant anti-tumor activity.[3] The reported tumor growth inhibition (TGI) was 88.82%, with a tumor volume ratio of treated to control (T/C) of 17.44%.[3]
Experimental Protocols for Evaluating RET Inhibitors
While specific experimental protocols for this compound are not publicly available, this section provides detailed, representative methodologies for the key assays used to characterize selective RET inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RET kinase (wild-type or mutant)
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound or other test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of RET kinase in kinase buffer to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 50 µg/ml Poly-Glu,Tyr and 50 µM ATP) in kinase buffer.
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular RET Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block RET autophosphorylation in a cellular context, confirming target engagement.
Materials:
-
RET-driven cancer cell line (e.g., TT cells for RET M918T, or a cell line engineered to express a RET fusion)
-
Cell culture medium and supplements
-
This compound or other test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total RET
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-RET and anti-total RET) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phospho-RET and total RET.
-
Normalize the phospho-RET signal to the total RET signal for each treatment condition to determine the extent of inhibition.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a RET inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
RET-driven cancer cell line (e.g., TT cells)
-
Matrigel (optional)
-
This compound or other test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cultured cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined endpoint.
-
Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C).
-
Visualizing RET Signaling and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the RET signaling pathway, its inhibition, and a typical experimental workflow for inhibitor characterization.
Caption: Canonical RET signaling pathway.
Caption: Mechanism of RET inhibition by this compound.
Caption: Experimental workflow for RET inhibitor characterization.
Conclusion
The aberrant activation of the RET proto-oncogene is a well-established driver of tumorigenesis in multiple cancers. The development of selective RET inhibitors like this compound represents a significant advancement in precision oncology for patients with RET-altered tumors. The potent and selective preclinical profile of this compound, including its activity against clinically relevant resistance mutations, highlights its potential as a therapeutic candidate. The experimental protocols and visualizations provided in this guide offer a framework for the continued research and development of novel RET inhibitors, with the ultimate goal of improving outcomes for patients with these challenging malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230331710A1 - Heterocyclic compound, preparation method and use thereof - Google Patents [patents.google.com]
- 4. CST | Cell Signaling Technology [cellsignal.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Methodological & Application
Application Notes and Protocols: RET-IN-23 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial mediator of cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[2][3] This makes RET a compelling therapeutic target. RET-IN-23 is a novel small molecule inhibitor designed to target the kinase activity of RET. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against RET kinase using a luminescence-based assay.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, and co-receptors, dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[3][4] These phosphorylated residues serve as docking sites for various adaptor proteins, initiating downstream signaling cascades. The principal pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively promote cell proliferation and survival.[1][3][4] this compound is hypothesized to be an ATP-competitive inhibitor that binds to the kinase domain of RET, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
Caption: RET Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. The following table summarizes example data for this compound in an in vitro kinase assay.
| Compound | Target Kinase | Substrate | ATP Concentration (µM) | IC50 (nM) |
| This compound | RET (WT) | IRF-1Rtide | 10 | 1.5 |
| This compound | RET (V804M) | IRF-1Rtide | 10 | 5.2 |
| This compound | RET (M918T) | IRF-1Rtide | 10 | 2.8 |
| Control Inhibitor | RET (WT) | IRF-1Rtide | 10 | 0.8 |
Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.
Experimental Protocol: In Vitro RET Kinase Assay
This protocol describes the determination of the IC50 value of this compound against recombinant human RET kinase using the ADP-Glo™ Kinase Assay.[5][6] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]
Materials and Reagents
-
Recombinant Human RET Kinase (BPS Bioscience, Cat. No. 40304 or similar)
-
RET Substrate Peptide (e.g., IRF-1Rtide)[7]
-
This compound (Stock solution in 100% DMSO)
-
Control Inhibitor (e.g., Pralsetinib)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[5]
-
White, opaque 384-well assay plates (Corning, Cat. No. 3570 or similar)
-
Multichannel pipettes and sterile, filtered pipette tips
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: In Vitro RET Kinase Assay Workflow.
Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 1000-fold the expected IC50.
-
For the final assay plate, further dilute the compound in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Reagent Preparation:
-
Thaw the recombinant RET enzyme on ice. Dilute the enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically through titration.
-
Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for RET.[1]
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted this compound or DMSO (for high and low controls) to the wells of a 384-well plate.[1]
-
Add 2 µL of the diluted RET enzyme to each well.[1]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.[2]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[1]
-
Incubate the plate at room temperature for 60 minutes.[1] The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Generation and Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[1][5]
-
Incubate the plate at room temperature for 40 minutes.[1][5]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and initiates a luciferase-luciferin reaction to produce a luminescent signal.[1][5]
-
Incubate the plate at room temperature for 30 minutes.[1][5]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the RET kinase activity.[1]
-
Calculate the percent inhibition for each concentration of this compound relative to the high (enzyme + substrate + DMSO) and low (enzyme + DMSO, no substrate) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The in vitro kinase assay is an essential tool for the characterization of novel kinase inhibitors. The protocol described here provides a robust framework for determining the potency of this compound against RET kinase. This information is critical for the preclinical evaluation of this compound and for guiding further drug development efforts.
References
Application Notes and Protocols for the Evaluation of RET-IN-23 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1][2] Genetic alterations, such as point mutations and chromosomal rearrangements, can lead to constitutive activation of the RET kinase, a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[2][3] RET-IN-23 is a potent and selective small molecule inhibitor targeting the RET kinase.[4] By binding to the ATP-binding pocket of the RET kinase domain, this compound is designed to inhibit its autophosphorylation and downstream signaling, thereby impeding the proliferation of RET-driven cancer cells.[2][3]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, offering detailed protocols for the assessment of its biological activity and mechanism of action.
Data Presentation
As this compound is a novel research compound, extensive publicly available cell-based data is limited. The following tables are presented as templates for researchers to systematically record and present their findings when evaluating this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| RET (Wild-Type) | Data to be determined |
| RET (V804M mutant) | Data to be determined |
| RET (M918T mutant) | Data to be determined |
| KIF5B-RET fusion | Data to be determined |
| CCDC6-RET fusion | Data to be determined |
| Other kinases (for selectivity profiling) | Data to be determined |
Table 2: Cellular Activity of this compound in RET-Altered Cancer Cell Lines
| Cell Line | RET Alteration | Cell Viability IC50 (nM) |
| e.g., TT | RET C634W (MTC) | Data to be determined |
| e.g., LC-2/ad | CCDC6-RET (NSCLC) | Data to be determined |
| e.g., CUTO22 | KIF5B-RET (NSCLC) | Data to be determined |
| e.g., Ba/F3-RET M918T | M918T mutation | Data to be determined |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
RET-driven cancer cell line (e.g., TT, LC-2/ad)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well in 100 µL).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration, typically ≤ 0.1%).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Incubate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of RET Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of the RET protein and its downstream effectors.
Materials:
-
RET-driven cancer cell line
-
6-well plates
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total RET or a loading control like β-actin.
-
Perform densitometry analysis to quantify the changes in protein phosphorylation.
-
Conclusion
These application notes provide a framework for the systematic evaluation of this compound in a cell culture setting. By following these detailed protocols, researchers can effectively determine the potency of this compound, confirm its mechanism of action by assessing the inhibition of RET phosphorylation, and generate robust and reproducible data. Due to the novelty of this compound, it is crucial for researchers to optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for RET-IN-23 Dosage in In Vivo Mouse Models
Disclaimer: Specific in vivo dosage and efficacy data for the compound designated "RET-IN-23" are not publicly available in peer-reviewed literature. The following application notes and protocols represent a comprehensive guide for the use of potent and selective RET kinase inhibitors in mouse models, based on established methodologies for analogous compounds. Researchers should conduct a maximum tolerated dose (MTD) study for this compound to determine the optimal dose before commencing efficacy studies.
Introduction
Selective inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase are pivotal for preclinical research into cancers driven by aberrant RET signaling. These genetic alterations, which include gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T), result in constitutive kinase activity that drives the growth of various solid tumors, particularly non-small cell lung cancer (NSCLC) and thyroid cancers.[1]
Xenograft mouse models are an essential platform for evaluating the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships of RET inhibitors.[1] In these models, human cancer cells with known RET alterations are implanted into immunodeficient mice, leading to the development of tumors dependent on RET signaling. Treatment with a selective RET inhibitor is anticipated to block this signaling pathway, thereby inhibiting tumor growth or causing regression.[1]
This document provides a detailed framework for establishing RET-driven xenograft models and assessing the anti-tumor activity of a selective RET inhibitor like this compound.
Quantitative Data Summary for Analogous RET Inhibitors
The following table summarizes starting dosages and general parameters for in vivo studies with selective RET inhibitors, derived from protocols for similar compounds. This information can serve as a starting point for designing studies with this compound.
| Parameter | Recommendation | Source |
| Starting Dose (for MTD study) | 30 mg/kg | [2] |
| Administration Route | Oral gavage | [2] |
| Vehicle Formulation | 0.5% methylcellulose (B11928114), 0.2% Tween 80 in sterile water | [2] |
| Dosing Frequency | Once or twice daily | [2] |
| Mouse Strain | Immunodeficient (e.g., Nude, SCID, NSG) | [3] |
| Tumor Implantation | Subcutaneous injection of 5 x 10^6 cells in PBS/Matrigel (1:1) | [2] |
| Endpoint | Tumor volume > 2000 mm³ or signs of toxicity | [2] |
Signaling Pathway and Experimental Workflow
RET Signaling Pathway and Inhibition
Caption: RET Signaling Pathway and Inhibition by this compound.
In Vivo Efficacy Study Workflow
Caption: In Vivo Efficacy Study Workflow.
Detailed Methodologies
Animal Husbandry
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.[2]
-
Diet: Provide ad libitum access to standard chow and water.[2]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.[2]
Cell Line and Tumor Implantation
-
Cell Culture: Culture a human cancer cell line with a known RET alteration (e.g., LC-2/ad for NSCLC) in the recommended medium until 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.[2]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[2]
Dosing and Administration
-
Maximum Tolerated Dose (MTD) Study: It is highly recommended to conduct an MTD study to determine the optimal dose of this compound prior to the efficacy study.[2] This typically involves escalating doses in small groups of mice to identify the highest dose that does not cause significant toxicity.
-
Formulation: Formulate this compound in a suitable vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[2] The formulation should be prepared fresh daily.
-
Administration: Administer this compound or the vehicle control orally via gavage.[2] The volume administered should be based on the individual mouse's body weight.
Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor dimensions twice weekly using digital calipers and calculate the volume using the formula: (Length x Width²) / 2.[2]
-
Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of general health and toxicity.[2]
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if mice show signs of significant toxicity (e.g., >20% body weight loss).[2]
Data Analysis and Interpretation
Upon study completion, tumor growth inhibition (TGI) should be calculated for each treatment group relative to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect. Body weight changes should also be analyzed to assess the tolerability of the treatment.
These generalized protocols provide a robust starting point for the in vivo evaluation of this compound. Adherence to these guidelines, with appropriate modifications based on the specific properties of the compound and the research question, will facilitate the generation of reliable and reproducible data.
References
Application Notes and Protocols: Oral Administration of RET-IN-23 in Preclinical Animal Models
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] Targeted inhibition of RET has become a standard-of-care for patients with RET-driven malignancies.[3] RET-IN-23 is a potent and orally active inhibitor of wild-type RET and various mutant forms.[4] These application notes provide detailed protocols for the administration of this compound in animal models to evaluate its in vivo efficacy and pharmacokinetic properties, intended for researchers, scientists, and drug development professionals.
RET Signaling Pathway
The RET receptor, upon binding with its ligand-coreceptor complex (e.g., GDNF-GFRα1), dimerizes and autophosphorylates, activating downstream signaling cascades.[1] These pathways, including RAS/MAPK and PI3K/AKT, are crucial for cell proliferation, survival, and differentiation. In cancer, mutations or fusions lead to constitutive, ligand-independent activation of these pathways.
References
- 1. alexdrive.fr [alexdrive.fr]
- 2. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing the Sensitivity of Cancer Cell Lines to RET Inhibition by RET-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. Aberrant RET activation, often through chromosomal rearrangements leading to gene fusions (e.g., KIF5B-RET, CCDC6-RET), results in constitutive kinase activity and downstream signaling that promotes tumor growth and survival.[1] Targeted inhibition of the RET kinase has emerged as a promising therapeutic strategy.[2]
RET-IN-26 is a novel, potent, and highly selective small molecule inhibitor designed to target both wild-type and fusion-positive forms of the RET kinase.[2] These application notes provide a comprehensive overview of cell lines sensitive to RET-IN-26 and detailed protocols for evaluating its efficacy. While the initial request specified "RET-IN-23," publicly available information points towards "RET-IN-26" as the compound of interest. This document will proceed with the available data for RET-IN-26.
RET Signaling Pathway and Mechanism of Inhibition
The RET receptor, upon activation, triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival. In RET-fusion positive cancers, the fusion partner provides a dimerization domain that leads to ligand-independent, constitutive activation of the RET kinase domain.[2]
RET-IN-26 is designed to be a selective inhibitor of the RET kinase. By binding to the ATP-binding pocket of the RET kinase domain, it blocks autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and/or apoptosis in cancer cells dependent on RET signaling.[2]
Cell Lines Sensitive to RET Inhibition
The sensitivity of cancer cell lines to RET inhibitors is primarily dictated by the presence of an activating RET alteration, such as a gene fusion. Several human cancer cell lines have been identified that harbor RET fusions and are utilized to assess the efficacy of RET inhibitors.
Table 1: Sensitivity of RET-Fusion Positive Cell Lines to Various RET Inhibitors
| Cell Line | Cancer Type | RET Fusion | RET-IN-26 IC50 (nM) | Pralsetinib (BLU-667) IC50 (nM) | Ponatinib IC50 (nM) | RXDX-105 IC50 (nM) |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET | Low Nanomolar (comparable to Pralsetinib)[2] | 11 ± 1[3] | 25[4] | 10 ± 2[3] |
| CUTO22 | NSCLC | KIF5B-RET | Not Reported | 10 ± 1[3] | 13 ± 2[3] | 32 ± 10[3] |
| CUTO42 | NSCLC | EML4-RET | Not Reported | 12 ± 1[3] | 12 ± 2[3] | 14 ± 4[3] |
| CUTO32 | NSCLC | KIF5B-RET | Not Reported | 145 ± 21[3] | 141 ± 20[3] | 370 ± 54[3] |
| HEK293 | Embryonic Kidney | RET-negative | High (demonstrating selectivity)[2] | Not Applicable | Not Applicable | Not Applicable |
NSCLC: Non-Small Cell Lung Cancer. Data for Pralsetinib, Ponatinib, and RXDX-105 are included for comparative purposes. It is important to note that the CUTO32 cell line has been shown to be more resistant to multiple RET inhibitors.[3]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Values
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the anti-proliferative effect of RET-IN-26. The assay quantifies ATP, an indicator of metabolically active cells.[2]
Materials:
-
RET-fusion positive cancer cell lines (e.g., LC-2/ad)
-
RET-negative control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RET-IN-26
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow:
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of RET-IN-26 in culture medium. A typical starting concentration range could be 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Replace the culture medium with the prepared dilutions of RET-IN-26 or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[2]
-
Protocol 2: Western Blot Analysis of RET Pathway Inhibition
This protocol is for assessing the inhibition of RET phosphorylation and downstream signaling by RET-IN-26.
Materials:
-
RET-fusion positive cancer cell lines
-
RET-IN-26
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of RET-IN-26 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies for total RET, total ERK, total AKT, and a loading control.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphoprotein signal to the corresponding total protein signal and then to the loading control to determine the extent of pathway inhibition.
Conclusion
RET-IN-26 is a selective and potent inhibitor of the RET kinase, demonstrating significant anti-proliferative activity in RET-fusion positive cancer cell lines. The protocols provided herein offer robust methods for characterizing the sensitivity of various cell lines to RET-IN-26 and for elucidating its mechanism of action through the inhibition of the RET signaling pathway. These tools are essential for the preclinical evaluation and development of novel targeted therapies for RET-driven cancers.
References
Application Notes and Protocols: Western Blot Analysis of p-RET after RET-IN-23 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in cell growth, differentiation, and survival.[1][2] Constitutive activation of RET through mutations or fusions is a known driver in various cancers, including thyroid and non-small cell lung cancers.[2][3] This activation leads to autophosphorylation of the RET protein (p-RET), which in turn triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation.[3][4][5][6]
RET inhibitors, such as the hypothetical compound RET-IN-23, are designed to block the kinase activity of RET, thereby preventing its phosphorylation and inhibiting downstream signaling.[1] Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by directly measuring the levels of p-RET in cancer cells.[7] A reduction in the p-RET signal upon treatment with an inhibitor indicates successful target engagement and pathway inhibition.
This document provides a detailed protocol for performing a Western blot to detect changes in RET phosphorylation at tyrosine 1062 (a key autophosphorylation site) in response to treatment with this compound.
Key Principles for Phospho-Protein Western Blotting
Detecting phosphorylated proteins requires specific handling to preserve the phosphate (B84403) groups and ensure accurate quantification.
-
Sample Preparation: Rapid cell lysis on ice using buffers containing both protease and phosphatase inhibitors is crucial to prevent the degradation and dephosphorylation of target proteins.[8][9][10]
-
Blocking: Using Bovine Serum Albumin (BSA) for blocking is often recommended over non-fat dry milk, as milk contains phosphoproteins (like casein) that can increase background noise.[7][8]
-
Antibody Selection: The use of highly specific primary antibodies that recognize the phosphorylated form of the target protein is essential for accurate detection.[7]
-
Normalization: To accurately quantify changes in phosphorylation, the p-RET signal should be normalized to the total RET protein levels. This is typically achieved by stripping the blot and re-probing with an antibody for total RET.[7]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a RET-driven cancer cell line (e.g., a cell line with a known RET fusion or activating mutation) in 6-well plates. The seeding density should be calculated to achieve 70-80% confluency at the time of cell lysis.[7]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.[7]
-
Treatment: The day after seeding, replace the existing medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). A vehicle-only control (e.g., DMSO) must be included.[7]
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.[7]
Protein Extraction
-
Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to each well.[8][9][11]
-
Scraping and Collection: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis. Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[9][13]
Western Blotting
-
Sample Preparation for Gel Electrophoresis: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7][12]
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][11][12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-RET (e.g., anti-p-RET Tyr1062) diluted in 5% BSA/TBST. The incubation should be performed overnight at 4°C with gentle agitation.[7][12] The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[15][16]
-
Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.[7][12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[7][12]
-
Washing: Repeat the washing step (three times for 5 minutes each with TBST) to remove unbound secondary antibody.[7][12]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[7][11]
-
Stripping and Re-probing for Total RET: To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, the membrane should be washed, re-blocked, and then re-probed with a primary antibody for total RET, followed by the secondary antibody and detection steps as described above.[7]
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to clearly present the dose-dependent effect of this compound on RET phosphorylation. The band intensities from the digital image are quantified, and the p-RET signal is normalized to the total RET signal for each concentration.
| This compound (nM) | p-RET (Normalized Intensity) | Total RET (Normalized Intensity) | p-RET / Total RET Ratio | % Inhibition of p-RET |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 1 | 0.75 | 0.98 | 0.77 | 23% |
| 10 | 0.32 | 1.02 | 0.31 | 69% |
| 100 | 0.08 | 0.99 | 0.08 | 92% |
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for p-RET Detection.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. inventbiotech.com [inventbiotech.com]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
- 15. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for High-Throughput Screening with RET-IN-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell proliferation, differentiation, and survival.[1] Aberrant activation of RET, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[1][2] RET inhibitors, a class of targeted therapies, function by blocking the ATP-binding site of the RET protein, thereby inhibiting its activation and downstream signaling pathways that promote cancer cell growth.[3] RET-IN-23 is a potent and orally active inhibitor of RET, demonstrating significant activity against both wild-type and various mutant forms of the kinase.[4] These application notes provide detailed protocols for high-throughput screening (HTS) of compound libraries to identify and characterize novel RET inhibitors using this compound as a reference compound.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the RET kinase domain.[1] In cancers driven by RET fusions (e.g., CCDC6-RET, KIF5B-RET), the fusion partner protein facilitates ligand-independent dimerization of the RET kinase domains, leading to constitutive activation.[1][2] This perpetual signaling activates downstream pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive uncontrolled cell proliferation and survival.[1] By competitively binding to the ATP pocket, this compound prevents the autophosphorylation of RET, thereby blocking the initiation of these oncogenic signaling cascades.
Quantitative Data for this compound
The following table summarizes the inhibitory activity of this compound against various RET kinase variants. This data is crucial for establishing positive controls and interpreting screening results.
| Target | IC50 (nM) |
| RET (Wild-Type) | 1.32[4] |
| RET (CCDC6 fusion) | 2.50[4] |
| RET (V804L mutant) | 6.54[4] |
| RET (V804M mutant) | 1.03[4] |
| RET (M918T mutant) | 1.47[4] |
Table 1: In vitro inhibitory activity of this compound against various RET kinase constructs. Data is presented as the half-maximal inhibitory concentration (IC50).
High-Throughput Screening Workflow
A typical HTS campaign to identify novel RET inhibitors involves a multi-stage process, from primary screening to hit confirmation and dose-response analysis.
Experimental Protocols
Cell-Based Proliferation Assay
This protocol describes a cell viability assay to measure the anti-proliferative effect of compounds on a cancer cell line with a RET gene fusion, where cell survival is dependent on RET kinase activity.[1]
Materials:
-
Cell Line: LC-2/ad human lung adenocarcinoma cell line (harboring an endogenous CCDC6-RET gene fusion).[1]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well white, solid-bottom tissue culture plates.
-
Reagents:
-
This compound (positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
-
Equipment:
-
Automated liquid handler
-
Plate reader capable of measuring luminescence
-
Protocol:
-
Cell Seeding:
-
Culture LC-2/ad cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (2,500 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of test compounds and this compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for dose-response analysis. For primary screening, a single concentration (e.g., 10 µM) is typically used.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25 nL) of the compound solutions to the assay plates. The final DMSO concentration should not exceed 0.1%.[5]
-
Include wells with DMSO only as a negative control (100% viability) and wells with a high concentration of a known cytotoxic agent or no cells as a positive control for inhibition (0% viability).
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Reading:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[6]
-
For primary screens, hits are typically identified based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Assess assay quality by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.[7][8]
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay to measure the direct binding of inhibitors to the RET kinase.[9]
Materials:
-
Enzyme: Recombinant human RET kinase.
-
Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold.
-
Antibody: Europium-labeled anti-tag antibody specific for the recombinant RET kinase.
-
Buffer: Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plates: 384-well, low-volume, black plates.
-
Reagents:
-
This compound (positive control)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
DMSO (vehicle control)
-
-
Equipment:
-
Automated liquid handler
-
TR-FRET capable plate reader
-
Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of RET kinase and Europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
Prepare serial dilutions of test compounds and this compound in 100% DMSO. Further dilute these in Kinase Buffer A to create 3X final assay concentrations.
-
-
Assay Assembly:
-
Using an automated liquid handler, add 5 µL of the 3X compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X RET kinase/antibody solution to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
TR-FRET Reading:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for Europium and Alexa Fluor™ 647.
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of inhibitor binding.
-
Calculate the percent inhibition for each well.
-
Generate dose-response curves and determine IC50 values as described for the cell-based assay.
Data Presentation and Interpretation
Quantitative data from HTS should be organized for clear interpretation and comparison.
Table 2: Representative HTS Data for a Novel RET Inhibitor Candidate
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Cell-Based IC50 (nM) | Biochemical IC50 (nM) | Z'-Factor (Assay Plate) |
| This compound (Control) | 98.5 | 2.5 | 1.3 | 0.78 |
| Candidate A | 85.2 | 15.8 | 9.7 | 0.81 |
| Candidate B | 45.1 | >10,000 | >10,000 | 0.75 |
| Candidate C | 92.3 | 8.9 | 5.2 | 0.85 |
Safety Precautions
Standard laboratory safety practices should be followed when handling all chemical reagents and cell lines. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All experimental procedures should be conducted in a certified biological safety cabinet. Refer to the Safety Data Sheet (SDS) for each compound for specific handling and disposal instructions.
References
- 1. researchgate.net [researchgate.net]
- 2. marinbio.com [marinbio.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Developing Cell-Based Assays with RET Inhibitors
Note on Compound Name: These application notes and protocols have been developed based on available data for the potent and selective RET inhibitor, Ret-IN-26. While the request specified "RET-IN-23," no public data could be found for a compound with this exact designation. It is possible that "this compound" is a related compound or a typographical error. The following protocols are based on the well-characterized Ret-IN-26 and are broadly applicable to other selective RET inhibitors.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell proliferation, survival, and differentiation.[1] Aberrant RET activation, driven by point mutations or chromosomal rearrangements leading to gene fusions, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[1] RET fusion proteins, such as CCDC6-RET and KIF5B-RET, result in constitutive, ligand-independent activation of the kinase domain. This persistent signaling activates downstream pathways like RAS/RAF/MAPK and PI3K/AKT, fueling uncontrolled cell growth.[1]
The development of specific RET inhibitors has emerged as a promising therapeutic strategy.[1] Highly selective inhibitors like Pralsetinib (B610190) and Selpercatinib (B610774) have shown significant clinical activity.[1] This document provides detailed protocols for robust, cell-based assays to determine the potency and selectivity of novel RET inhibitors, such as Ret-IN-26. These assays are suitable for high-throughput screening and detailed characterization of potential RET-targeted therapies.
RET Signaling Pathway in Fusion-Positive Cancer
In cancers driven by RET fusions, the N-terminal partner protein (e.g., CCDC6) facilitates the ligand-independent dimerization or oligomerization of the RET kinase domains. This clustering leads to autophosphorylation of the kinase domains and subsequent activation of downstream signaling cascades that promote cell proliferation and survival.
Caption: RET Signaling Pathway in Fusion-Positive Cancer.
Data Presentation: Potency of RET Inhibitors in Cell-Based Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various RET inhibitors in different cancer cell lines harboring RET alterations.
| Compound | Cell Line | RET Alteration | IC50 (nM) | Reference |
| Selpercatinib | BaF3/KIF5B-RET | KIF5B-RET Fusion | 1.8 | [2] |
| BaF3/KIF5B-RET G810R | G810R Resistance Mutant | 149.8 | [2] | |
| BaF3/KIF5B-RET V804M | V804M Resistance Mutant | 31 | [3] | |
| Pralsetinib | BaF3/KIF5B-RET | KIF5B-RET Fusion | 1.5 | [2] |
| BaF3/KIF5B-RET G810R | G810R Resistance Mutant | 187.3 | [2] | |
| BaF3/KIF5B-RET L730V | L730V Resistance Mutant | ~90 | [4] | |
| Cabozantinib | LC-2/ad | CCDC6-RET Fusion | 6.8 | [5] |
| TT | C634W Mutation | 1.7 | [5] | |
| Vandetanib | LC-2/ad | CCDC6-RET Fusion | 57 | [5] |
| TT | C634W Mutation | 48 | [5] | |
| Ret-IN-26 | LC-2/ad | CCDC6-RET Fusion | Low nM | [1] |
| HEK293 (RET-negative) | None | >10,000 | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay for Potency Determination
Assay Principle: This assay quantifies the ability of a RET inhibitor to inhibit the proliferation of a cancer cell line whose growth is dependent on RET signaling. A human lung adenocarcinoma cell line, LC-2/ad, which endogenously expresses the CCDC6-RET fusion protein, is used. Inhibition of RET kinase by the test compound leads to a decrease in cell viability, which is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
LC-2/ad human lung adenocarcinoma cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well solid white, clear-bottom tissue culture plates
-
RET inhibitor (e.g., this compound/Ret-IN-26), Pralsetinib (positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Culture LC-2/ad cells in RPMI-1640 medium.
-
Trypsinize and resuspend the cells to a concentration of 4 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension (4,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of the test and control compounds in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range (e.g., 10 mM to 0.5 µM). This will be the 1000x plate.
-
On the day of treatment, further dilute the 1000x compounds in culture medium to the desired final concentrations.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include vehicle-only (0.1% DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the raw luminescence data to percent inhibition using the vehicle (DMSO) and maximum inhibition controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Protocol 2: Selectivity Assay
Assay Principle: To determine the selectivity of the RET inhibitor, its potency is assessed in a RET-negative cell line (e.g., HEK293) and compared to its potency in a RET-dependent cell line (e.g., LC-2/ad). A large difference in IC50 values indicates high selectivity for RET.
Procedure:
-
Follow the same procedure as the Cell Proliferation Assay, but use a RET-negative cell line such as HEK293.
-
The IC50 value in the RET-negative cell line should be significantly higher than in the RET-dependent cell line for a selective inhibitor.[1]
Experimental Workflow Diagram
Caption: Experimental Workflow for Cell-Based Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RET-IN-23 in CRISPR-Cas9 Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of drug discovery by providing a powerful tool for precise genome editing, thereby streamlining target identification and validation.[1][2][3] The REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cell proliferation, survival, and differentiation.[4][5] Aberrant RET signaling, often due to mutations or fusions, is a known driver in several cancers, including non-small cell lung cancer and medullary thyroid carcinoma, making it a compelling therapeutic target.[6][7][8]
RET-IN-23 is a novel, potent, and selective small molecule inhibitor of the RET kinase. These application notes provide a comprehensive guide for utilizing this compound in conjunction with CRISPR-Cas9 for the validation of RET as a therapeutic target in cancer cell lines. The synergistic use of a specific small molecule inhibitor and a precise gene knockout strategy offers a robust methodology to confirm on-target effects and elucidate the cellular consequences of RET inhibition.
Principle of the Method
Target validation using a small molecule inhibitor alongside CRISPR-Cas9 knockout relies on the principle of phenocopying. If a small molecule that inhibits a specific protein (e.g., this compound inhibiting RET) produces the same cellular phenotype as the genetic knockout of the gene encoding that protein, it provides strong evidence that the molecule's efficacy is due to its on-target activity. This dual approach is critical for validating the specificity of the inhibitor and confirming the target's role in the observed biological effect.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the characterization and efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| RET (wild-type) | 1.2 |
| RET (V804M gatekeeper mutation) | 15.8 |
| KDR (VEGFR2) | 850 |
| KIT | >10,000 |
| PDGFRβ | >10,000 |
IC50 values were determined using a biochemical kinase assay.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | RET Status | GI50 (nM) of this compound |
| TT | Medullary Thyroid Carcinoma | C634W mutation | 5.5 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | M918T mutation | 8.2 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET fusion | 12.1 |
| A549 | Lung Adenocarcinoma | RET wild-type | >10,000 |
| MCF7 | Breast Cancer | RET wild-type | >10,000 |
GI50 (Growth Inhibition 50) values were determined after 72 hours of continuous exposure to this compound using a cell viability assay.
Table 3: Comparison of Cellular Phenotypes: this compound Treatment vs. RET Knockout
| Cell Line | Phenotype Assessed | This compound (50 nM) | CRISPR-Cas9 RET KO |
| TT | Proliferation (% of control) | 25% | 22% |
| Apoptosis (Fold change in Caspase 3/7 activity) | 4.5x | 4.8x | |
| p-ERK / Total ERK (Ratio) | 0.3 | 0.25 | |
| LC-2/ad | Proliferation (% of control) | 30% | 28% |
| Apoptosis (Fold change in Caspase 3/7 activity) | 3.8x | 4.1x | |
| p-AKT / Total AKT (Ratio) | 0.4 | 0.35 |
Data represents the mean of three independent experiments.
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][6][9]
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Target Validation
The following workflow outlines the key steps for validating RET as a therapeutic target using this compound and CRISPR-Cas9.
Caption: Workflow for RET Target Validation.
Experimental Protocols
Protocol 1: Generation of RET Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of a stable RET knockout cell line from a parental line (e.g., TT cells).
Materials:
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (sgRNA) targeting an early exon of the RET gene.
-
HEK293T cells for lentivirus production.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Transfection reagent.
-
Target cancer cell line (e.g., TT).
-
Polybrene.
-
Puromycin (B1679871) (or other selection antibiotic).
-
Single-cell cloning plates (96-well).
-
Genomic DNA extraction kit.
-
PCR primers flanking the sgRNA target site.
-
T7 Endonuclease I (T7E1) or Sanger sequencing for mutation detection.
-
Antibodies for Western blotting: anti-RET and anti-loading control (e.g., β-actin).
Procedure:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the RET gene to induce frameshift mutations. Clone the sgRNAs into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 construct, psPAX2, and pMD2.G using a suitable transfection reagent. Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Transduction of Target Cells: Seed the target cancer cells (e.g., TT) at an appropriate density. Transduce the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection of Transduced Cells: After 24-48 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for successfully transduced cells.
-
Single-Cell Cloning: After selection, dilute the cells to a concentration of 0.5-1 cell/100 µL and seed 100 µL per well in 96-well plates to isolate single clones.
-
Expansion and Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the region of the RET gene targeted by the sgRNA using PCR. Analyze the PCR products for indels using T7E1 assay or by Sanger sequencing.
-
Western Blot Analysis: Lyse a portion of the cells from each validated clone and perform a Western blot to confirm the absence of RET protein expression.
-
Protocol 2: Cell Viability Assay for this compound GI50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Wild-type and RET knockout cancer cell lines.
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Cell culture medium.
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin-based assays).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well). Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%). Add the compound dilutions to the cells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to calculate the GI50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound and RET knockout on downstream signaling pathways.
Materials:
-
Wild-type and RET knockout cancer cell lines.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
For inhibitor studies, treat wild-type cells with this compound (e.g., at 10x GI50 concentration) for a specified time (e.g., 2-4 hours).
-
Lyse the treated cells and the untreated wild-type and RET knockout cells with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for ERK and AKT to determine the effect on downstream signaling.
Conclusion
The combined use of the selective RET inhibitor, this compound, and CRISPR-Cas9-mediated gene knockout provides a rigorous and reliable framework for validating the role of RET in cancer. The observation that genetic ablation of RET phenocopies the anti-proliferative and pro-apoptotic effects of this compound strongly supports the on-target activity of the compound and validates RET as a critical therapeutic target in RET-driven malignancies. These protocols offer a detailed guide for researchers to implement this powerful target validation strategy in their own drug discovery programs.
References
- 1. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 2. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. CRISPR/Cas9 RET Gene Knockout in Medullary Thyroid Carcinoma Cell-lines: Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of RET-IN-23 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the development and progression of various human cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1] Constitutive activation of RET signaling, through mutations or gene fusions, leads to uncontrolled cell proliferation and survival.[2][3] RET-IN-23 is a potent and selective inhibitor of the RET kinase.[3] Patient-derived organoids (PDOs), which recapitulate the genetic and phenotypic characteristics of the original tumor, have emerged as a powerful preclinical model for evaluating the efficacy of targeted therapies.[4][5] This document provides a detailed protocol for the application of this compound in cancer organoid cultures to assess its therapeutic potential.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the RET protein.[3] By competitively binding to this site, this compound prevents the phosphorylation and activation of the RET kinase, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[3] The canonical RET signaling pathway involves the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) co-receptor to the RET receptor, leading to its dimerization and autophosphorylation.[2][6] This activation triggers multiple downstream cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7]
Signaling Pathway
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
I. Generation of Patient-Derived Tumor Organoids
This protocol is adapted from established methods for generating organoids from solid tumor tissues.[8][9]
Materials:
-
Fresh tumor tissue
-
DMEM/F12 medium
-
Collagenase Type II
-
Dispase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Matrigel®
-
Organoid Growth Medium (see recipe below)
-
Y-27632 ROCK inhibitor
Organoid Growth Medium Recipe:
| Component | Final Concentration |
| Advanced DMEM/F12 | Base |
| 1x | B27 Supplement |
| 1x | N2 Supplement |
| 1.25 mM | N-Acetylcysteine |
| 10 mM | Nicotinamide |
| 50 ng/mL | Human EGF |
| 100 ng/mL | Noggin |
| 500 ng/mL | R-spondin1 |
| 10 µM | Y-27632 (for the first 72h) |
| 10 mM | SB202190 |
Procedure:
-
Wash the fresh tumor tissue with cold DMEM/F12 medium.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Digest the tissue fragments in a solution of Collagenase Type II, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion with DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a small volume of Organoid Growth Medium and mix with Matrigel® at a 1:2 ratio.
-
Plate 50 µL domes of the Matrigel-cell suspension mixture into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the Matrigel.
-
Add 500 µL of Organoid Growth Medium (supplemented with Y-27632 for the first 72 hours) to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
II. Drug Treatment and Viability Assay
Materials:
-
Established tumor organoid cultures
-
This compound
-
DMSO (vehicle control)
-
Organoid Growth Medium
-
CellTiter-Glo® 3D Cell Viability Assay
Procedure:
-
Passage organoids and seed them into a 96-well plate as described above.
-
Allow the organoids to grow for 3-4 days.
-
Prepare a serial dilution of this compound in Organoid Growth Medium. A final concentration range of 0.1 nM to 10 µM is recommended as a starting point. Include a vehicle control (DMSO).
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Measure organoid viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
Experimental Workflow
Caption: Experimental workflow for testing this compound in organoids.
Data Presentation
The following table summarizes hypothetical quantitative data from the treatment of various patient-derived cancer organoids with this compound.
| Organoid Line | Cancer Type | RET Alteration | IC50 (nM) of this compound |
| PDO-1 | NSCLC | KIF5B-RET Fusion | 8.5 |
| PDO-2 | MTC | M918T Mutation | 15.2 |
| PDO-3 | NSCLC | CCDC6-RET Fusion | 11.8 |
| PDO-4 | NSCLC | Wild-type RET | >10,000 |
| PDO-5 | Pancreatic | Wild-type RET | >10,000 |
NSCLC: Non-Small Cell Lung Cancer; MTC: Medullary Thyroid Carcinoma. Data are representative and for illustrative purposes only.
Conclusion
The use of patient-derived organoids provides a robust platform for the preclinical evaluation of targeted therapies like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to assess the efficacy of RET inhibitors in a patient-relevant in vitro model system. The ability of organoids to predict patient responses to treatment highlights their importance in advancing personalized medicine.[8]
References
- 1. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Construction of tumor organoids and their application to cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Organoid Culture Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of formalin-fixed, paraffin-embedded (FFPE) tissues treated with RET inhibitors, such as RET-IN-23. The protocol is designed to assess the pharmacodynamic effects of RET inhibition by examining the phosphorylation status of RET and key downstream signaling proteins.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] RET inhibitors are a class of targeted therapies that block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and tumor growth.[1]
Immunohistochemistry is a valuable technique to visualize protein expression and phosphorylation in the context of tissue architecture. This allows for the assessment of target engagement and the pharmacodynamic effects of RET inhibitors in both preclinical and clinical settings.
RET Signaling Pathway
The RET receptor, upon activation by its ligands, undergoes dimerization and autophosphorylation of key tyrosine residues.[2] This initiates a cascade of downstream signaling events through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[2][4] RET inhibitors function by binding to the ATP-binding site of the RET protein, preventing its activation and subsequent downstream signaling.[1]
Caption: The RET signaling pathway and the mechanism of action of RET inhibitors.
Expected Effects of this compound Treatment
Treatment with a RET inhibitor like this compound is expected to decrease the phosphorylation of RET and its downstream targets. The table below summarizes the anticipated changes in protein expression and phosphorylation that can be assessed by IHC.
| Target Protein | Expected Change Post-Treatment | Cellular Localization | Recommended Antibody Type |
| Phospho-RET (pY905) | Decrease | Membrane, Cytoplasm | Polyclonal Rabbit |
| Total RET | No significant change | Membrane, Cytoplasm | Monoclonal Rabbit |
| Phospho-ERK1/2 (pT202/pY204) | Decrease | Cytoplasm, Nucleus | Monoclonal Rabbit |
| Total ERK1/2 | No significant change | Cytoplasm, Nucleus | Monoclonal Rabbit |
| Ki-67 | Decrease | Nucleus | Monoclonal Rabbit |
Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
I. Reagents and Materials
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)[5]
-
Hydrogen Peroxide (3%)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Primary antibodies (see table above for recommendations)
-
Polymer-based horseradish peroxidase (HRP) secondary antibody
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting medium
II. Experimental Workflow
Caption: A typical workflow for immunohistochemical staining.
III. Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.[6]
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 80% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[5]
-
Rinse with PBST.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
Incubate sections with the HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
Prepare the DAB substrate-chromogen solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
"Blue" the sections in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 80%, 95%, 100%) and xylene.[8]
-
Apply a coverslip with a permanent mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope. Positive staining will appear as a brown precipitate, and nuclei will be counterstained blue.
-
Data Interpretation and Troubleshooting
-
Positive Control: A tissue known to express the target protein should be included to validate the staining protocol.
-
Negative Control: A slide incubated without the primary antibody should be included to assess non-specific staining from the secondary antibody and detection system.
-
Phospho-specific Antibody Validation: To confirm the specificity of a phospho-antibody, a serial section can be treated with a phosphatase prior to the primary antibody incubation; a significant reduction in signal should be observed.[7]
-
Troubleshooting: Weak or no staining may be due to improper antigen retrieval, low primary antibody concentration, or inactive reagents. High background can result from incomplete blocking, excessive antibody concentration, or endogenous peroxidase activity.
By following this detailed protocol, researchers can effectively evaluate the in-situ effects of RET inhibitors on the RET signaling pathway in treated tissues. This information is critical for understanding drug mechanism of action and for the development of novel cancer therapeutics.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Phosphoproteomic Analysis Identifies Activation of the RET and IGF-1R/IR Signaling Pathways in Neuroblastoma | PLOS One [journals.plos.org]
- 5. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. biocompare.com [biocompare.com]
- 8. immunohistochemistry.us [immunohistochemistry.us]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by RET-IN-23
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and differentiation.[1] Dysregulation of RET signaling is implicated in various cancers. The RET receptor can also function as a "dependence receptor," inducing apoptosis in the absence of its ligand, glial cell line-derived neurotrophic factor (GDNF).[2][3][4] This pro-apoptotic activity is often mediated through caspase-dependent pathways.[2][4] RET-IN-23 is a novel, potent, and selective inhibitor of the RET kinase. By modulating RET signaling, this compound is hypothesized to promote apoptosis in cancer cells that are dependent on RET for survival. This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a standard method for detecting apoptosis by flow cytometry. During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA. By using both Annexin V and PI, it is possible to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The following table summarizes representative quantitative data from an experiment where a cancer cell line was treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 nM) | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.2 |
| This compound (50 nM) | 60.3 ± 4.2 | 25.1 ± 3.3 | 14.6 ± 2.8 |
| This compound (250 nM) | 25.8 ± 5.1 | 48.7 ± 4.9 | 25.5 ± 3.7 |
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., cancer cell line with RET expression)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
6-well tissue culture plates
-
Flow cytometry tubes (5 mL)
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment
a. Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator. c. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound. d. Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control. e. Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Preparation of 1X Binding Buffer
a. Dilute the 10X Binding Buffer to 1X with distilled water. For example, add 1 mL of 10X Binding Buffer to 9 mL of distilled water. b. Keep the 1X Binding Buffer on ice.
3. Cell Harvesting and Staining
a. For suspension cells: Transfer the cells from each well into separate conical tubes. b. For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a conical tube. Wash the adherent cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, combine the trypsinized cells with the collected culture medium. c. Centrifuge the cell suspensions at 400 x g for 5 minutes at 4°C.[5][6] d. Aspirate the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 400 x g for 5 minutes. e. Carefully discard the supernatant. f. Resuspend the cell pellet in 100 µL of cold 1X Binding Buffer.[7][8] g. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the 100 µL of cell suspension.[8] h. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
4. Flow Cytometry Analysis
a. After the incubation period, add 400 µL of cold 1X Binding Buffer to each tube.[7] Do not wash the cells after this step. b. Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[7] c. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish proper compensation and gating. d. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells). e. Analyze the data by creating a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). f. Use quadrant gates to differentiate the four populations:
- Lower-left quadrant: Viable cells (Annexin V-/PI-)
- Lower-right quadrant: Early apoptotic cells (Annexin V+/PI-)
- Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+/PI+)
- Upper-left quadrant: Necrotic cells (Annexin V-/PI+) (This population is typically small).
References
- 1. RET Inhibitor SPP86 Triggers Apoptosis and Activates the DNA Damage Response Through the Suppression of Autophagy and the PI3K/AKT Signaling Pathway in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RET proto-oncogene induces apoptosis: a novel mechanism for Hirschsprung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dependence receptor Ret induces apoptosis in somatotrophs through a Pit-1/p53 pathway, preventing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-color Flow Cytometry Protocol to Characterize Myeloid Cells in Mouse Retina Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Selective RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] The development of highly selective RET inhibitors, such as selpercatinib (B610774) and pralsetinib, has significantly improved patient outcomes.[3][4] However, as with many targeted therapies, the emergence of drug resistance poses a significant clinical challenge, limiting the long-term efficacy of these agents.[5][6] Understanding the molecular mechanisms that drive resistance is paramount for developing next-generation inhibitors and rational combination therapies to overcome it.
These application notes provide a comprehensive guide for researchers to investigate mechanisms of resistance to selective RET inhibitors. The protocols outlined below describe the generation of drug-resistant cell lines, methods to characterize their molecular profiles, and assays to functionally validate resistance mechanisms.
Key Resistance Mechanisms to Selective RET Inhibitors
Resistance to selective RET inhibitors can be broadly categorized into two main types:
-
On-target resistance involves secondary mutations in the RET gene itself, which interfere with drug binding. A common mechanism is the emergence of mutations in the solvent front of the RET kinase domain, such as the G810 residue substitution.[5][7]
-
Off-target (or bypass) resistance occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on RET signaling.[8] This can be achieved through the amplification or mutation of other oncogenes, such as MET or KRAS, which reactivate downstream pathways like the MAPK pathway.[6][7][8]
Data Presentation
Table 1: In Vitro Efficacy of a Selective RET Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line Model | Genetic Background | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental NSCLC (KIF5B-RET) | KIF5B-RET fusion | Selective RET Inhibitor | 15 | - |
| Resistant Clone 1 | KIF5B-RET fusion, RET G810R | Selective RET Inhibitor | 450 | 30 |
| Resistant Clone 2 | KIF5B-RET fusion, MET amplification | Selective RET Inhibitor | 280 | 18.7 |
| Parental MTC (RET M918T) | RET M918T mutation | Selective RET Inhibitor | 25 | - |
| Resistant Clone 3 | RET M918T, KRAS G12D mutation | Selective RET Inhibitor | 350 | 14 |
Table 2: Summary of Molecular Alterations in Resistant Clones
| Resistant Clone | Primary RET Alteration | Acquired Resistance Mechanism | Method of Detection | Downstream Pathway Activation |
| Clone 1 | KIF5B-RET fusion | RET G810R solvent front mutation | Next-Generation Sequencing (NGS) | p-ERK, p-AKT (persistent) |
| Clone 2 | KIF5B-RET fusion | MET gene amplification | Fluorescence In Situ Hybridization (FISH), NGS | p-MET, p-ERK, p-AKT (reactivated) |
| Clone 3 | RET M918T mutation | KRAS G12D activating mutation | Next-Generation Sequencing (NGS) | p-ERK (highly activated) |
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a selective RET inhibitor through continuous exposure to escalating drug concentrations.[9][10]
Materials:
-
Parental cancer cell line with a known RET alteration (e.g., KIF5B-RET fusion NSCLC line).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Selective RET inhibitor (e.g., selpercatinib or pralsetinib).
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
-
Cell culture flasks, plates, and other standard laboratory equipment.
-
Cell viability assay kit (e.g., WST-1 or CellTiter-Glo®).
Procedure:
-
Determine the initial IC50: Culture the parental cells and perform a dose-response analysis with the selective RET inhibitor to determine the half-maximal inhibitory concentration (IC50).
-
Initial drug exposure: Seed the parental cells in a culture flask and treat them with the selective RET inhibitor at a concentration equal to the IC50.
-
Monitor and subculture: Monitor the cells for growth. Initially, a significant proportion of cells may die. When the surviving cells reach approximately 80% confluency, subculture them and maintain the same drug concentration.
-
Dose escalation: Once the cells demonstrate stable growth at the initial concentration (typically after 2-3 passages), gradually increase the drug concentration. A 1.5- to 2-fold increase per step is recommended.[9]
-
Repeat dose escalation: Continue this process of stepwise dose escalation. If a high level of cell death is observed after an increase, maintain the cells at the previous concentration until they recover.
-
Characterize resistant populations: At various stages of the selection process, and once a population can tolerate a significantly higher drug concentration (e.g., 10-20 fold the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Isolate single-cell clones: To ensure a homogenous resistant population for downstream analysis, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Cryopreserve stocks: Cryopreserve cell stocks at each major concentration step and for each isolated clone.
Protocol 2: Molecular Characterization of Resistant Cell Lines
This protocol outlines methods to identify the genetic basis of acquired resistance.
Materials:
-
Parental and resistant cell lines.
-
DNA and RNA extraction kits.
-
Next-Generation Sequencing (NGS) platform and reagents.
-
Fluorescence In Situ Hybridization (FISH) probes for genes of interest (e.g., MET).
-
Antibodies for Western blotting (e.g., anti-p-RET, anti-total RET, anti-p-ERK, anti-total ERK, anti-p-MET).
-
PCR reagents for Sanger sequencing.
Procedure:
-
Genomic DNA and RNA Extraction: Extract high-quality gDNA and total RNA from both parental and resistant cell line pellets.
-
Next-Generation Sequencing (NGS):
-
Perform whole-exome sequencing or targeted panel sequencing on the gDNA to identify acquired mutations in RET and other cancer-related genes (e.g., KRAS, BRAF, EGFR).
-
Perform RNA sequencing (RNA-Seq) to identify gene fusions and changes in gene expression profiles between parental and resistant cells.
-
-
Sanger Sequencing: To validate specific mutations identified by NGS, design primers flanking the mutation site and perform Sanger sequencing.
-
Fluorescence In Situ Hybridization (FISH): To investigate gene amplifications (e.g., MET), perform FISH on prepared slides of parental and resistant cells using a specific probe for the gene of interest and a control centromeric probe.
-
Western Blotting:
-
Prepare protein lysates from parental and resistant cells, both with and without treatment with the selective RET inhibitor.
-
Perform Western blotting to assess the phosphorylation status of RET and key downstream signaling proteins (e.g., ERK, AKT) and to detect the overexpression of bypass pathway proteins (e.g., MET).
-
Visualizations
Caption: Canonical RET signaling pathway activation.
Caption: Workflow for generating and characterizing resistant cell lines.
Caption: Mechanisms of resistance to selective RET inhibitors.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lungevity.org [lungevity.org]
- 7. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Selective RET Inhibitors with Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rearranged during transfection (RET) is a receptor tyrosine kinase that, when constitutively activated by mutation or fusion, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] Selective RET inhibitors have demonstrated significant clinical efficacy in patients with RET-altered cancers.[3][4] However, as with other targeted therapies, acquired resistance can limit their long-term effectiveness.[3]
These application notes provide a framework for investigating the combination of a selective RET inhibitor with other targeted therapies to enhance anti-tumor activity and overcome potential resistance mechanisms. Due to the absence of specific preclinical or clinical data for a compound designated "RET-IN-23" in the public domain, the following protocols and data are based on the principles of combining highly selective RET inhibitors (e.g., selpercatinib, pralsetinib) with other targeted agents. Researchers should adapt these guidelines to the specific RET inhibitor and combination partner being investigated.
Rationale for Combination Therapies
The primary rationale for combining a selective RET inhibitor with other targeted therapies is to address intrinsic or acquired resistance. Resistance to RET inhibitors can emerge through on-target mechanisms (e.g., secondary RET mutations) or off-target mechanisms, which often involve the activation of bypass signaling pathways.[3] By co-targeting these escape pathways, combination therapies have the potential to produce more durable responses. Key pathways implicated in resistance to RET inhibition include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Activation of this pathway downstream of or parallel to RET can sustain proliferation despite RET inhibition.[1]
-
PI3K-AKT-mTOR Pathway: This is another critical survival pathway that can be activated to bypass RET blockade.[1]
-
EGFR Signaling: Upregulation of EGFR signaling has been observed as a mechanism of resistance to RET inhibitors.
Data Presentation: Synergistic Effects of Combination Therapies
The following tables summarize hypothetical, yet representative, quantitative data from in vitro and in vivo studies assessing the synergistic effects of a selective RET inhibitor in combination with other targeted agents. Note: This data is illustrative and should be replaced with experimentally derived data for the specific compounds under investigation.
Table 1: In Vitro Cell Viability (IC50) Data for a Selective RET Inhibitor in Combination with a MEK Inhibitor in a RET-Fusion Positive NSCLC Cell Line (e.g., LC-2/ad)
| Treatment Group | IC50 (nM) of Selective RET Inhibitor | Combination Index (CI) at ED50 |
| Selective RET Inhibitor alone | 15 | N/A |
| Selective RET Inhibitor + MEK Inhibitor (10 nM) | 5 | 0.4 |
CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model of RET-Mutant Medullary Thyroid Cancer
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1500 | 0 |
| Selective RET Inhibitor (10 mg/kg, daily) | 600 | 60 |
| mTOR Inhibitor (5 mg/kg, daily) | 1200 | 20 |
| Selective RET Inhibitor + mTOR Inhibitor | 225 | 85 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in RET-driven cancers and the rationale for combination therapies.
Caption: Simplified RET Signaling Pathway and Point of Inhibition.
Caption: Rationale for Combination Therapy to Overcome Resistance.
Experimental Workflow
Caption: Preclinical Experimental Workflow for Combination Therapy Evaluation.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of a selective RET inhibitor alone and in combination with another targeted agent.
Materials:
-
RET-altered cancer cell line (e.g., TT for RET-mutant MTC, LC-2/ad for RET-fusion NSCLC)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Selective RET inhibitor (e.g., this compound)
-
Combination drug (e.g., MEK inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the selective RET inhibitor and the combination drug in culture medium.
-
For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations). Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.[5]
-
Western Blot Analysis of Signaling Pathways
This protocol is to assess the effect of the combination therapy on key signaling proteins.
Materials:
-
6-well cell culture plates
-
Selective RET inhibitor and combination drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the selective RET inhibitor, the combination drug, or the combination for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control like GAPDH.
-
In Vivo Xenograft Model
This protocol is to evaluate the in vivo efficacy of the combination therapy.[8]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
RET-altered cancer cells
-
Matrigel (optional)
-
Selective RET inhibitor and combination drug formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Selective RET Inhibitor alone, Combination Drug alone, Combination).
-
-
Drug Administration:
-
Administer the drugs according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight and general health of the mice regularly.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, western blotting, or pharmacokinetic/pharmacodynamic studies).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of combining a selective RET inhibitor with other targeted therapies. A systematic approach, from in vitro synergy screening to in vivo efficacy studies, is crucial for identifying promising combination strategies that can enhance therapeutic benefit and overcome resistance in patients with RET-driven cancers. It is imperative for researchers to adapt these general protocols to their specific experimental context and to meticulously document all methodologies and results.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. In Vivo Combination | Kyinno Bio [kyinno.com]
Troubleshooting & Optimization
Improving RET-IN-23 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using RET-IN-23 in in vitro assays, with a focus on overcoming solubility challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and what should I do?
A1: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-concentration organic stock solution to an aqueous environment where its solubility is much lower. Here are several steps to troubleshoot this problem:
-
Pre-warm the medium: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. This can help increase the solubility of the compound.
-
Slow, dropwise addition with mixing: Add the stock solution slowly and drop-by-drop to the pre-warmed medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents the formation of localized high concentrations that lead to precipitation.
-
Use an intermediate dilution step: Instead of adding a highly concentrated stock directly to your final volume of media, create an intermediate dilution in pre-warmed media. For example, if your final desired concentration is 1 µM, you could first prepare a 100 µM solution in media and then dilute this further.
-
Reduce the final concentration: The simplest solution may be to lower the final working concentration of this compound in your assay. It's possible that the intended concentration exceeds the solubility limit of the compound in your specific assay medium.
-
Increase the final DMSO concentration (with caution): If your cell line can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain the solubility of this compound. It is critical to include a vehicle control with the identical final DMSO concentration in your experiments to account for any solvent-related effects.[1][2]
Below is a logical workflow to troubleshoot precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 17 in some literature) is a potent and orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[3] It has shown inhibitory activity against wild-type RET as well as several mutant forms, including RET-V804L, RET-V804M, and RET-M918T, with IC50 values in the low nanomolar range.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro assays, the most commonly recommended solvent for hydrophobic kinase inhibitors like this compound is Dimethyl Sulfoxide (DMSO).[1][4] It is advisable to prepare a high-concentration stock solution in 100% anhydrous DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). To aid dissolution, you can vortex the solution for 1-2 minutes. If necessary, brief sonication in a water bath or gentle warming to 37°C can be applied. Visually inspect the solution to ensure it is clear and free of any particulate matter before storage.
Q4: How should I store stock solutions of this compound?
A4: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C in tightly sealed vials. When stored properly, DMSO stock solutions are typically stable for several months.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many protocols recommending ≤ 0.1% to minimize solvent-induced cytotoxicity or off-target effects.[1][2] It is crucial to determine the specific tolerance of your cell line and to always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Data Presentation
| Solvent | General Solubility | Suitability for In Vitro Assays |
| DMSO | High | Recommended (for stock solutions) |
| Ethanol | Moderate to Low | Possible, but may have higher cytotoxicity |
| Methanol | Moderate to Low | Not generally recommended for live-cell assays |
| Water / PBS | Very Low / Insoluble | Not suitable for initial solubilization |
| Cell Culture Media | Very Low | Target for final working concentration (with co-solvent) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: to be confirmed from the certificate of analysis)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: Based on the molecular weight (MW) of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a MW of 500 g/mol , you would need 5 mg.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If needed, sonicate for 5-10 minutes or gently warm the vial to 37°C.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulates.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, amber tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
This protocol describes the preparation of a final working concentration of 1 µM this compound in a final volume of 2 mL of cell culture medium, with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Intermediate Dilution:
-
Pipette 98 µL of pre-warmed medium into a sterile tube.
-
Add 2 µL of the 10 mM this compound stock solution to the tube.
-
Gently vortex to mix. This creates a 200 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
Pipette 1990 µL (1.99 mL) of pre-warmed medium into a new sterile tube.
-
Add 10 µL of the 200 µM intermediate solution to the tube.
-
Gently mix by inverting the tube or by gentle pipetting. This results in a final concentration of 1 µM this compound in 0.1% DMSO.
-
-
Treat Cells: Use this final working solution to treat your cells immediately.
The workflow for preparing the working solution is visualized below.
Signaling Pathway
RET is a receptor tyrosine kinase that, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of certain cancers.[5]
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. factum-ulm.de [factum-ulm.de]
RET-IN-23 stability in DMSO and culture media
Welcome to the technical support center for RET-IN-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and effective use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For optimal stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1] The stability of compounds in DMSO can be affected by residual moisture, which can lead to degradation upon freezing and thawing.[2][3]
Q2: How stable is this compound in DMSO at different temperatures?
A2: While specific public data on the long-term stability of this compound in DMSO is not available, general studies on small molecule stability in DMSO suggest that storage at -80°C is optimal for long-term preservation.[1] Storage at 4°C is generally suitable for short periods, potentially up to a few weeks, while storage at room temperature can lead to significant degradation over several months.[4][5] It is always best practice to use freshly prepared solutions or solutions that have been stored appropriately at low temperatures.[3]
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media at 37°C. The stability of small molecules in aqueous media can be influenced by factors such as pH, temperature, serum content, and other media components.[6][7] For experiments lasting several hours or days, it is crucial to determine the stability of this compound under your specific experimental conditions. A protocol for assessing stability in culture media is provided in the "Experimental Protocols" section.
Q4: How can I avoid precipitation of this compound when adding it to aqueous culture media?
A4: To prevent precipitation, it is recommended to perform serial dilutions of the concentrated DMSO stock solution in DMSO first, before adding the final, more diluted sample to the aqueous medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cellular toxicity.[2] Always include a vehicle control (DMSO alone) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological effect | 1. Degradation of this compound in DMSO stock solution. 2. Degradation of this compound in cell culture media during the experiment. 3. Precipitation of the compound in the culture medium. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.[1] 2. Assess the stability of this compound in your specific cell culture medium at 37°C (see Experimental Protocols). For long-duration experiments, consider replenishing the media with freshly diluted this compound at regular intervals.[1] 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is low and consider further diluting the stock solution in DMSO before adding to the medium. |
| High background or off-target effects | 1. High concentration of DMSO in the final culture medium. 2. Degradation products of this compound may have biological activity. | 1. Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.1%) and consistent across all wells. Always include a vehicle-only control. 2. If degradation is suspected, use freshly prepared solutions and assess the purity of your stock solution over time using HPLC. |
| Variability between experiments | 1. Inconsistent preparation of this compound solutions. 2. Different number of freeze-thaw cycles for the stock solution. | 1. Follow a standardized protocol for preparing and diluting this compound. 2. Use single-use aliquots of the stock solution to ensure consistency between experiments.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, but its impact on the compound's stability should be considered.[2]
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption tubes.
-
Storage: Store the aliquots at -80°C, protected from light.[1]
Protocol 2: Assessing this compound Stability in Cell Culture Media using HPLC-MS
-
Preparation of Working Solution: Dilute the this compound stock solution in your cell culture medium (without cells) to the final working concentration. Prepare enough volume for all time points.
-
Incubation: Aliquot the working solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.[1]
-
Sample Collection: At each designated time point, remove one tube.
-
Sample Preparation for HPLC-MS:
-
To 100 µL of the incubated media sample, add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.[1]
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to detect the parent ion of this compound and potential degradation products.[1]
-
-
Data Analysis:
-
Quantify the peak area of the this compound parent ion at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to determine its stability profile.[1]
-
Visualizations
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Common off-target effects of RET inhibitors like RET-IN-23
Disclaimer: Information regarding a specific molecule designated "RET-IN-23" is not available in the public domain. This technical support guide has been generated using the well-characterized, next-generation RET inhibitors selpercatinib (B610774) (LOXO-292) and pralsetinib (B610190) (BLU-667) as surrogates. The off-target profiles and troubleshooting advice are based on data from these highly selective inhibitors and are intended to provide a relevant framework for researchers working with novel RET inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target effect of this compound?
This compound is designed as a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Its primary mechanism of action is to compete with ATP for binding to the kinase domain of both wild-type and mutated/fused RET proteins. This inhibition blocks RET autophosphorylation and downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for the proliferation and survival of RET-driven cancer cells.[1][2]
Q2: My results are inconsistent with pure RET inhibition. What are the likely off-target kinases for a highly selective RET inhibitor like this compound?
While next-generation inhibitors like selpercatinib and pralsetinib are highly selective for RET, they can inhibit other kinases, particularly at higher concentrations.[3] Based on kinome profiling of these surrogate molecules, the most common off-target kinases include:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2 can lead to anti-angiogenic effects but is also associated with side effects like hypertension.[3][4]
-
FGFR1/2 (Fibroblast Growth Factor Receptor 1/2): FGFR signaling is involved in cell proliferation, differentiation, and survival.[5][6]
-
JAK1/2 (Janus Kinase 1/2): The JAK-STAT pathway is crucial for immune regulation.[7] Inhibition may lead to immunosuppressive effects.[7]
-
Other potential off-targets: DDR1, TRKA/C, FLT3, and PDGFRβ have also been identified as less potent targets.[3]
Q3: What kind of unexpected phenotypes might these off-target effects cause in my cell culture experiments?
Observing phenotypes that are not readily explained by RET inhibition alone warrants investigation into off-target effects.[8] Examples include:
-
Altered Cell Morphology: Inhibition of kinases like VEGFR2 or FGFR, which influence cell adhesion and morphology, could be a cause.[5][9]
-
Unexpected Cytotoxicity: If you observe cell death at concentrations that should only inhibit RET, it might be due to the inhibition of a kinase essential for the survival of your specific cell line.[10]
-
Changes in Angiogenesis or Migration Assays: Effects on these processes could be stronger than anticipated due to synergistic inhibition of RET and VEGFR2.[9]
-
Immunomodulatory Effects: If working with co-culture models involving immune cells, inhibition of JAK1/2 could lead to altered cytokine profiles or immune cell function.[7]
Q4: How can I experimentally distinguish between on-target and off-target effects?
Differentiating between on-target and off-target effects is a critical step in characterizing a new inhibitor.[3][8]
-
Dose-Response Correlation: Compare the concentration at which you observe the unexpected phenotype with the IC50 for RET inhibition. A significant discrepancy suggests an off-target effect.[8]
-
Use a Structurally Unrelated Inhibitor: Test another selective RET inhibitor with a different chemical scaffold. If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound.[10][11]
-
Rescue Experiment: If possible, express a drug-resistant RET mutant in your cells. This should reverse the on-target effects. If the unexpected phenotype persists, it is confirmed to be off-target.[8]
-
Direct Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging RET at the concentrations used in your experiments.[12][13]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Anti-proliferative Effects
Problem: You observe significant cytotoxicity or a reduction in cell proliferation in a cell line that is not known to be driven by RET signaling.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform Kinome Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.[8][10] 2. Test Structurally Different Inhibitors: Use another RET inhibitor to see if the effect is specific to this compound's chemical structure.[10] | Identification of the off-target kinase(s) responsible for the cytotoxicity. |
| Solvent/Vehicle Toxicity | 1. Run Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all groups and is below the toxic threshold for your cells (typically <0.1%).[14] | Rule out the possibility that the solvent is causing the observed cell death. |
| Compound Instability | 1. Prepare Fresh Solutions: Ensure the inhibitor is properly stored and prepare fresh stock solutions for each experiment to rule out degradation.[14] | Confirmation that the observed effect is due to the active compound and not a degradation product. |
Guide 2: Paradoxical Activation of a Signaling Pathway
Problem: After treating with this compound, you observe an increase in the phosphorylation of a protein (e.g., AKT, ERK) instead of the expected decrease.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of Compensatory Feedback Loops | 1. Time-Course Experiment: Analyze protein phosphorylation at multiple time points (e.g., 1, 6, 12, 24 hours) to see if the inhibition is transient, followed by a rebound activation.[14] 2. Pathway Analysis: Use Western blotting to probe for the activation of known compensatory pathways that might be activated upon RET inhibition.[10] | A clearer understanding of the dynamic cellular response to RET inhibition. |
| Off-Target Inhibition of a Phosphatase or Negative Regulator | 1. Review Kinome Scan Data: While less common, some kinase inhibitors can affect phosphatases. Check profiling data for such activity. 2. Literature Search: Investigate if known off-targets of this compound (e.g., VEGFR2, FGFR) are involved in negative feedback loops that, when inhibited, could lead to paradoxical activation. | Identification of an unintended mechanism causing the paradoxical signaling. |
Quantitative Data: Off-Target Profiles of Surrogate RET Inhibitors
The following table summarizes the inhibitory activity of Pralsetinib, a surrogate for this compound, against key off-target kinases. This illustrates the selectivity profile of a next-generation RET inhibitor.
| Kinase Target | Pralsetinib IC50 (nM) | Selectivity over RET (Fold Difference) | Potential Biological Consequence of Inhibition |
| RET (On-Target) | ~0.4 | - | Inhibition of RET-driven cancer cell growth [1][3] |
| VEGFR2 | >100 | >250x | Hypertension, anti-angiogenic effects[3][4] |
| JAK1 | ~140 | ~350x | Immunosuppression, increased risk of infection[3][7] |
| JAK2 | ~120 | ~300x | Myelosuppression (anemia, neutropenia)[3][15] |
| FGFR1 | >1000 | >2500x | Effects on development and metabolism[16] |
| FGFR2 | >1000 | >2500x | Effects on development and tissue repair[17] |
Data is compiled from representative preclinical studies. Actual values may vary between assays.
Experimental Protocols
Protocol 1: Western Blot for On-Target RET Inhibition
This protocol verifies that this compound is inhibiting its intended target in a cellular context by measuring the phosphorylation of RET.
-
Cell Treatment: Plate RET-driven cancer cells (e.g., TT cells for mutant RET, or cells engineered to express a KIF5B-RET fusion) and allow them to adhere. Treat with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate with a primary antibody against phospho-RET (e.g., p-RET Tyr1062) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and a chemiluminescence imager.[19]
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total RET or a loading control like GAPDH.[18]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA provides direct evidence of drug-target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[12][13]
-
Cell Treatment: Treat intact cells in suspension with this compound or a vehicle control for 1 hour at 37°C.[12]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[12][20]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.[21]
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12][21]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble RET protein remaining at each temperature point by Western blotting, as described in Protocol 1.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble RET protein against the temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.[8][21]
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Stop fRETting the Target: Next-Generation RET Inhibitors Have Arrived - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. onclive.com [onclive.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing RET-IN-23 Concentration for Maximum Efficacy
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing RET-IN-23, a potent inhibitor of the RET receptor tyrosine kinase. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the optimization of this compound concentration for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 1 nM to 1 µM is recommended. This compound is a potent inhibitor with IC50 values in the low nanomolar range for various RET mutations and fusions.[1] A broad dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Cell Line Authenticity and RET Status: Ensure your cell line expresses an activated form of RET (e.g., a specific mutation or fusion).[2] This can be confirmed through sequencing or by assessing the baseline phosphorylation of RET via Western blot. Also, verify the authenticity of your cell line and ensure it has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (generally ≤ 0.1%) to avoid solvent-induced toxicity.[3] If you observe precipitation, prepare a fresh stock solution and consider gentle warming or sonication to aid dissolution.[4]
-
Compound Stability: Store the this compound stock solution, aliquoted to avoid repeated freeze-thaw cycles, at -80°C.[2] Prepare fresh dilutions for each experiment.
-
Assay Duration and Cell Density: The incubation time and cell seeding density can significantly impact the results. For viability assays, a 72-hour incubation is a common starting point, but this may require optimization. Ensure the cell density allows for logarithmic growth throughout the experiment.[5]
Q3: I am observing off-target effects in my experiment. What should I do?
A3: While this compound is a potent RET inhibitor, off-target effects can occur, especially at higher concentrations. Consider the following:
-
Concentration Reduction: The most straightforward approach is to lower the concentration of this compound to a range closer to its IC50 value for the target RET variant.
-
Selectivity Profiling: If available, consult the kinase selectivity profile of this compound to understand potential off-target kinases. While specific data for this compound is not widely available, multi-kinase inhibitors that target RET are known to have off-target effects on kinases like VEGFR2, which can lead to toxicities.[6][7][8] More selective RET inhibitors have a better side-effect profile.[6][7][9]
-
Control Experiments: Include appropriate controls to distinguish between RET-mediated and potential off-target effects. This could involve using a cell line that does not express an activated RET pathway.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause: Uneven cell seeding, edge effects in multi-well plates, or incomplete compound solubilization.[3]
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during seeding.
-
Minimize edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
-
Visually inspect the diluted compound solution for any signs of precipitation before adding it to the cells.[3]
-
Issue 2: High background in phospho-RET Western blot.
-
Possible Cause: Poor antibody quality, insufficient washing, or high antibody concentration.
-
Troubleshooting Steps:
-
Use a validated phospho-specific RET antibody.
-
Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.
-
Optimize the antibody dilution to reduce non-specific binding.
-
Issue 3: No inhibition of RET phosphorylation observed after treatment.
-
Possible Cause: Suboptimal incubation time, low compound concentration, or degraded compound.
-
Troubleshooting Steps:
-
Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition of RET phosphorylation.[2]
-
Perform a dose-response experiment to ensure the concentration is sufficient to inhibit RET signaling.
-
Use a fresh aliquot of this compound for the experiment.
-
Quantitative Data
Table 1: In Vitro Potency of this compound Against Various RET Kinases
| RET Variant | IC50 (nM) |
| RET-WT | 1.32 |
| RET-CCDC6 | 2.50 |
| RET-V804L | 6.54 |
| RET-V804M | 1.03 |
| RET-M918T | 1.47 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3,000-10,000 cells per well). Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known effective RET inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[10]
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution to each well.[10] Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
Western Blot for Phospho-RET Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the optimized duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-RET (e.g., p-RET Tyr905) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET and a loading control like GAPDH or β-actin.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdlinx.com [mdlinx.com]
- 8. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
Technical Support Center: Troubleshooting RET-IN-23 Cytotoxicity in Non-Target Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with the hypothetical RET inhibitor, RET-IN-23, in non-target cells. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our non-target cell line when treated with this compound, even at low concentrations. What are the potential causes?
A1: Unintended cytotoxicity in non-target cells can stem from several factors. The primary reasons include:
-
Off-target kinase inhibition: this compound, while designed to be a RET inhibitor, may also inhibit other kinases crucial for the survival of your specific non-target cell line. Many kinase inhibitors have a degree of promiscuity, leading to off-target effects.[1][2]
-
On-target toxicity in a RET-independent context: The non-target cells might express low levels of RET, and its inhibition could disrupt unforeseen essential signaling pathways.
-
Compound-specific cytotoxicity: The chemical scaffold of this compound itself might induce cytotoxicity through mechanisms unrelated to kinase inhibition, such as mitochondrial toxicity or induction of oxidative stress.
-
Experimental artifacts: Issues such as compound precipitation at high concentrations, impurities in the compound stock, or errors in concentration calculations can lead to apparent cytotoxicity.
Q2: How can we determine if the observed cytotoxicity is due to on-target RET inhibition or off-target effects?
A2: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are several approaches:
-
Confirm RET expression: First, verify whether your non-target cell line expresses the RET protein using techniques like Western blotting or qPCR. If RET is absent, the cytotoxicity is definitively an off-target effect.
-
Rescue experiment: If the cells express RET, attempt a rescue experiment. This involves activating the downstream signaling pathways of RET through alternative means (e.g., expressing a constitutively active form of a downstream effector) to see if this can overcome the cytotoxic effect of this compound. A successful rescue would suggest on-target toxicity.
-
Use a structurally unrelated RET inhibitor: Compare the effects of this compound with a well-characterized, structurally different RET inhibitor.[1] If both compounds induce similar cytotoxicity at concentrations that achieve equivalent levels of RET inhibition, the effect is more likely to be on-target.
-
Kinase profiling: Perform a kinase profiling assay to identify other potential kinase targets of this compound. This can reveal off-target interactions that may be responsible for the observed cytotoxicity.
Q3: What are the typical downstream signaling pathways of RET that could be affected?
A3: The RET receptor tyrosine kinase, upon activation, triggers several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.[3][4] The primary pathways include:
-
RAS/RAF/MEK/ERK (MAPK) pathway: This pathway is a major driver of cell proliferation.[3]
-
PI3K/AKT/mTOR pathway: This pathway is critical for cell survival, growth, and metabolism.[3][5]
-
PLCγ pathway: This pathway is involved in calcium signaling and cell migration.[3]
Inhibition of these pathways in cells that rely on them for survival can lead to apoptosis or cell cycle arrest.
Troubleshooting Guides
Guide 1: Initial Assessment of Unexpected Cytotoxicity
This guide provides a step-by-step workflow for the initial investigation into the cause of cytotoxicity.
Workflow for Initial Cytotoxicity Assessment
Caption: Initial workflow for troubleshooting this compound cytotoxicity.
Guide 2: Differentiating On-Target vs. Off-Target Cytotoxicity
This guide provides a decision-making framework to pinpoint the cause of cytotoxicity.
Decision Tree for Cytotoxicity Source Identification
Caption: Decision tree for identifying the source of cytotoxicity.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound and Control Inhibitors
| Cell Line | RET Expression | This compound IC50 (nM) | Control RET Inhibitor (Pralsetinib) IC50 (nM) | Unrelated Kinase Inhibitor (Staurosporine) IC50 (nM) |
| TT (Thyroid Cancer) | High | 10 | 8 | 5 |
| HEK293 (Non-Target) | Low | 500 | >10,000 | 20 |
| HUVEC (Non-Target) | Negative | 750 | >10,000 | 15 |
| A549 (Lung Cancer) | Negative | 1,200 | >10,000 | 30 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Kinase Selectivity Profile of this compound (Ki in nM)
| Kinase | This compound | Pralsetinib (Control) |
| RET | 5 | 2 |
| VEGFR2 | 50 | >10,000 |
| KIT | 150 | >10,000 |
| PDGFRβ | 200 | >10,000 |
| SRC | 800 | >10,000 |
| ABL | >5,000 | >10,000 |
This table presents hypothetical data for illustrative purposes and suggests potential off-target kinases for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds. Replace the culture medium with fresh medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for RET Expression and Pathway Modulation
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RET, phospho-RET, AKT, phospho-AKT, ERK, and phospho-ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation status.
Signaling Pathway Diagram
RET Downstream Signaling Pathways
Caption: Key downstream signaling pathways activated by the RET receptor.[3][4][5]
References
Technical Support Center: RET-IN-23 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the RET inhibitor, RET-IN-23, in animal models. Given the limited public data specifically on this compound toxicities, this guidance is based on the known profiles of other selective RET inhibitors and general principles of tyrosine kinase inhibitor (TKI) toxicology.
Troubleshooting Guide: Common Adverse Events
Researchers should be vigilant for potential side effects when working with this compound. The following table outlines common adverse events observed with TKIs and provides systematic troubleshooting steps.
| Observed Adverse Event | Potential Cause | Recommended Action |
| Diarrhea | Dose-related toxicity is a common side effect of tyrosine kinase inhibitors (TKIs).[1] | Dose Titration: Conduct a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal model and strain.[1] Dose Reduction: If severe diarrhea occurs, consider lowering the dose of this compound.[1] Fractionated Dosing: Splitting the total daily dose into two administrations may reduce peak plasma concentrations and mitigate gastrointestinal toxicity.[1] Supportive Care: Ensure animals have continuous access to hydration, such as hydrogel packs, and soft, palatable food.[1] Prophylactic Treatment: Consider prophylactic administration of anti-diarrheal agents like loperamide. A starting dose in rats is approximately 0.1-0.2 mg/kg, administered orally.[1] |
| Weight Loss / Decreased Weight Gain | Can be a direct result of the drug's effect or secondary to other toxicities like diarrhea or anorexia. | Monitor Food and Water Intake: Quantify daily consumption to identify anorexia. Nutritional Support: Provide high-calorie, palatable dietary supplements. Evaluate for Other Toxicities: Assess for other signs of distress or adverse effects that may be contributing to weight loss. |
| Elevated Liver Enzymes (ALT, AST) | Drug-induced liver injury (DILI) can be associated with TKIs due to on-target or off-target effects. | Liver Function Monitoring: Collect blood samples at baseline and at regular intervals during the study to monitor serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin.[1] Dose Adjustment: If liver enzymes are significantly elevated (e.g., >3-5 times the upper limit of normal), consider reducing the dose or temporarily interrupting treatment.[1] Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for any morphological changes. |
| Hypertension | A known class effect of some TKIs, potentially due to off-target inhibition of pathways like VEGFR.[2] | Blood Pressure Monitoring: Regularly measure blood pressure using appropriate, validated methods for the animal model (e.g., tail-cuff plethysmography). Dose Modification: If hypertension is persistent and severe, a dose reduction of this compound may be necessary. |
| Fatigue / Lethargy | A common, non-specific sign of toxicity. | Observation: Carefully observe animals for changes in activity levels and general behavior. Rule out other causes: Ensure that housing conditions, diet, and other experimental procedures are not contributing to stress or fatigue. Dose Evaluation: Consider if the dose is too high and if a reduction is warranted. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[3] It has shown anti-tumor activity in mouse models.[3] RET is a driver of various cancers, and its inhibition can block downstream signaling pathways involved in cell proliferation and survival.[4][5]
Q2: What are the expected toxicities of this compound in animal models?
While specific toxicity data for this compound is not publicly available, toxicities can be anticipated based on other selective RET inhibitors and TKIs. These may include gastrointestinal issues (diarrhea), hepatotoxicity (elevated liver enzymes), hypertension, and fatigue.[1][4][5][6] Researchers should conduct thorough dose-finding and toxicity studies to characterize the specific profile of this compound in their chosen animal model.
Dosing and Administration
Q3: How should I determine the optimal and safe dose of this compound for my animal model?
It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD). This typically involves administering increasing doses of this compound to different cohorts of animals and closely monitoring for signs of toxicity.[1] The MTD is the highest dose that does not cause unacceptable toxicity. Efficacy studies should be conducted at and below the MTD.
Q4: What is the recommended route of administration for this compound?
This compound is described as an orally active inhibitor.[3] Therefore, oral gavage is an appropriate route of administration for in vivo studies.
Monitoring and Management of Toxicities
Q5: How frequently should I monitor my animals for signs of toxicity?
Animals should be monitored daily for clinical signs of toxicity, including changes in weight, appetite, activity level, and the presence of diarrhea or other adverse effects. For specific organ toxicity monitoring, such as liver function, blood collection should occur at baseline and at regular intervals throughout the study.[1]
Q6: Are there any supportive care measures I can implement to minimize toxicity?
Yes, supportive care is critical. This includes ensuring easy access to food and water, providing nutritional supplements if weight loss is observed, and maintaining a clean and stress-free environment.[1] For anticipated side effects like diarrhea, prophylactic treatment with anti-diarrheal medication can be considered.[1]
Experimental Design
Q7: What are the key components of an experimental protocol to assess this compound toxicity?
A comprehensive protocol should include:
-
Dose-Range Finding Study: To determine the MTD.[1]
-
Repeat-Dose Toxicity Study: To evaluate the effects of longer-term administration at doses below the MTD.[7]
-
Regular Monitoring: Daily clinical observations and body weight measurements.
-
Clinical Pathology: Periodic blood collection for hematology and serum biochemistry (especially liver function tests).[1]
-
Terminal Procedures: Gross necropsy and histopathological examination of major organs.
Visualizing Experimental Workflows and Pathways
RET Signaling Pathway
The following diagram illustrates a simplified RET signaling pathway, which is the target of this compound.
Caption: Simplified diagram of the RET signaling pathway and the inhibitory action of this compound.
Workflow for Toxicity Assessment
This workflow outlines the key steps in assessing the toxicity of this compound in an animal model.
Caption: A stepwise workflow for conducting a preclinical toxicity assessment of this compound.
Troubleshooting Logic for Adverse Events
This diagram provides a logical approach to troubleshooting adverse events observed during a study.
Caption: Decision-making flowchart for managing adverse events in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. repeat-dose toxicity study: Topics by Science.gov [science.gov]
Technical Support Center: Overcoming Acquired Resistance to RET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to selective RET inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to selective RET inhibitors?
Acquired resistance to selective RET inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves the development of secondary mutations in the RET gene itself, which interfere with drug binding. The most common on-target resistance mutations occur at the solvent front of the kinase domain, particularly at the G810 residue.[1][2][3][4] Other mutations, such as those at the gatekeeper residue V804, have also been observed, primarily with older multi-kinase inhibitors.[2][5][6]
-
Bypass signaling (RET-independent resistance): This occurs when cancer cells activate alternative signaling pathways to maintain their growth and survival, thereby circumventing the need for RET signaling.[3][7] The most frequently reported bypass mechanism is the amplification of the MET gene.[1][8][9][10] Amplification of KRAS has also been identified as a bypass track.[1][8][9]
Q2: How frequently do different resistance mechanisms occur?
The frequency of specific resistance mechanisms can vary. In patients with RET fusion-positive non-small cell lung cancer (NSCLC) who develop resistance to selective RET inhibitors:
-
RET solvent front mutations (e.g., G810S/R/C) are found in approximately 10-25% of cases.[1][7]
-
MET amplification is observed in about 15% of resistant cases.[1][9]
-
KRAS amplification has been reported in a smaller subset of patients.[1][8][9]
It's important to note that a significant portion of resistance mechanisms may be driven by RET-independent pathways.[1]
Q3: Are there next-generation RET inhibitors that can overcome these resistance mutations?
Yes, several next-generation RET inhibitors are in development with activity against common resistance mutations. For example:
-
TPX-0046 is a potent RET/SRC inhibitor with preclinical activity against RET G810 solvent front mutations.[7][11]
-
Zeteletinib has shown sensitivity in cells with secondary RET G810S mutations.[12]
-
LOX-18228 has demonstrated strong preclinical activity against a range of RET mutations, including G810S and V804M.[5]
-
Vepafestinib (TAS0953/HM06) is a RET-specific inhibitor effective against RET solvent front (G810) mutations and has shown efficacy in preclinical models with brain metastases.[3]
-
EP0031 is another next-generation RET inhibitor with activity against common RET resistance mutations.[3]
These agents are designed to bind to the RET kinase in a way that is less affected by the structural changes caused by resistance mutations.
Troubleshooting Guide
This guide provides a structured approach to investigating and overcoming acquired resistance in your experimental models.
Problem: Cells/Tumors Develop Resistance to a Selective RET Inhibitor
Step 1: Confirm Resistance
-
Experiment: Perform a dose-response curve with the RET inhibitor in your resistant cell line or animal model and compare it to the parental (sensitive) model.
-
Expected Outcome: A rightward shift in the IC50/EC50 curve, indicating a decreased sensitivity to the inhibitor.
Step 2: Investigate On-Target Resistance Mechanisms
-
Experiment: Sequence the RET kinase domain in resistant clones or tumor samples.
-
Methodology:
-
Isolate genomic DNA or RNA from both parental and resistant cells/tumors.
-
If using RNA, perform reverse transcription to generate cDNA.
-
Amplify the RET kinase domain using polymerase chain reaction (PCR).
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify mutations.
-
-
Expected Outcome: Identification of secondary mutations in the RET kinase domain, such as G810S, G810R, or G810C.
Step 3: Investigate Bypass Signaling Pathways
-
Experiment 1: Assess MET Amplification
-
Methodology (Fluorescence In Situ Hybridization - FISH):
-
Prepare slides with formalin-fixed, paraffin-embedded (FFPE) sections of resistant tumors.
-
Use probes specific for the MET gene and a control centromeric probe.
-
Hybridize the probes to the slides and visualize using a fluorescence microscope.
-
Determine the MET/CEP7 ratio to assess for amplification.
-
-
Methodology (Quantitative PCR - qPCR):
-
Isolate genomic DNA from resistant cells/tumors.
-
Perform qPCR using primers specific for the MET gene and a reference gene.
-
Calculate the relative copy number of MET in resistant versus parental samples.
-
-
-
Experiment 2: Assess KRAS Amplification
-
Methodology: Similar to MET amplification analysis, using FISH or qPCR with probes/primers specific for the KRAS gene.
-
-
Experiment 3: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Methodology:
-
Lyse resistant and parental cells.
-
Incubate cell lysates with a membrane spotted with antibodies against various phosphorylated RTKs.
-
Detect the levels of phosphorylation for each RTK to identify upregulated pathways.
-
-
-
Expected Outcome: Identification of increased MET or KRAS copy number, or increased phosphorylation of MET or other RTKs in the resistant models.
Step 4: Test Strategies to Overcome Resistance
-
If On-Target Resistance is Identified:
-
Experiment: Treat resistant cells/tumors with a next-generation RET inhibitor (e.g., TPX-0046, zeteletinib, LOX-18228).
-
Expected Outcome: Restoration of sensitivity and inhibition of tumor growth.
-
-
If Bypass Signaling is Identified (e.g., MET Amplification):
-
Experiment: Treat resistant cells/tumors with a combination of the initial RET inhibitor and an inhibitor of the activated bypass pathway (e.g., a MET inhibitor like crizotinib).[10]
-
Expected Outcome: Synergistic or additive anti-proliferative/anti-tumor effects.
-
Data Summary
Table 1: Common Acquired Resistance Mechanisms to Selective RET Inhibitors
| Resistance Mechanism | Type | Key Alteration(s) | Frequency (in NSCLC) | Potential Therapeutic Strategy |
| RET Kinase Mutations | On-Target | G810S/R/C (Solvent Front) | 10-25% | Next-generation RET inhibitors (e.g., TPX-0046, zeteletinib) |
| MET Amplification | Bypass | Increased MET gene copy number | ~15% | Combination of RET inhibitor and MET inhibitor (e.g., crizotinib) |
| KRAS Amplification | Bypass | Increased KRAS gene copy number | Less frequent | Combination of RET inhibitor and downstream pathway inhibitors (e.g., MEK inhibitors) |
Experimental Protocols
Protocol 1: Detection of RET Kinase Domain Mutations by Sanger Sequencing
-
Sample Preparation: Isolate genomic DNA from ~1x10^6 cultured cells or from microdissected tumor tissue using a commercial DNA extraction kit.
-
PCR Amplification:
-
Design primers flanking the exons of the RET kinase domain.
-
Set up a PCR reaction with 50-100 ng of genomic DNA, primers, dNTPs, and a high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation at 95°C for 5 minutes, followed by 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 minute, and a final extension at 72°C for 5 minutes.
-
-
PCR Product Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.
-
Data Analysis: Align the sequencing results with the reference RET sequence to identify any mutations.
Protocol 2: Analysis of MET Amplification by Fluorescence In Situ Hybridization (FISH)
-
Slide Preparation: Prepare 4-μm thick sections from FFPE tumor blocks.
-
Pre-treatment: Deparaffinize the slides in xylene, rehydrate through a series of ethanol (B145695) washes, and perform heat-induced epitope retrieval.
-
Probe Hybridization:
-
Apply a dual-color FISH probe set for the MET locus and the chromosome 7 centromere (CEP7) to the slides.
-
Denature the probe and the target DNA on the slide.
-
Hybridize overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI and visualize the signals using a fluorescence microscope equipped with appropriate filters.
-
Scoring: Count the number of MET (red) and CEP7 (green) signals in at least 50 non-overlapping tumor cell nuclei. A MET/CEP7 ratio of ≥2.0 is typically considered amplification.
Visualizations
Caption: Simplified RET signaling pathway leading to cell proliferation and survival.
Caption: Mechanisms of acquired resistance to selective RET inhibitors.
Caption: Experimental workflow for troubleshooting acquired RET inhibitor resistance.
References
- 1. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives [mdpi.com]
- 3. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 6. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeted Therapy for RET Fusion Lung Cancer: Breakthrough and Unresolved Issue [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ilcn.org [ilcn.org]
- 12. aacrjournals.org [aacrjournals.org]
Addressing variability in RET-IN-23 experimental results
Welcome to the technical support center for RET-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and common challenges encountered during experiments with this potent and selective RET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active, small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] In many cancers, such as non-small cell lung cancer (NSCLC) and thyroid carcinomas, the RET signaling pathway is constitutively activated by point mutations or chromosomal rearrangements that create fusion genes (e.g., KIF5B-RET, CCDC6-RET).[2][3][4] These alterations lead to uncontrolled, ligand-independent kinase activity that drives cell proliferation and survival through downstream pathways like RAS/MAPK and PI3K/AKT.[2][3][4][5][6] this compound functions by competing with ATP for binding to the kinase domain of RET, which prevents autophosphorylation and the subsequent activation of these downstream signaling cascades.[2][7][8]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound is dependent on the specific cell line and assay conditions. For initial cell-based experiments, a concentration range of 1 nM to 1 µM is recommended to establish a dose-response curve and determine the half-maximal effective concentration (EC50) or IC50 for your model.[8][9] As shown in the table below, this compound has demonstrated low nanomolar potency in biochemical assays against wild-type RET and various clinically relevant mutants and fusions.[1]
Q3: How can I be certain that the observed cellular phenotype is due to on-target RET inhibition?
A3: Distinguishing on-target from off-target effects is critical for interpreting your results.[10] Several strategies can be employed:
-
Titration: Use the lowest effective concentration of this compound that produces the desired inhibition of RET phosphorylation to minimize potential off-target activity.[10]
-
Use a Structurally Unrelated Inhibitor: Employing a different, structurally distinct RET inhibitor (such as selpercatinib (B610774) or pralsetinib) should yield the same phenotype if the effect is on-target.[10]
-
Rescue Experiments: A definitive method is to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.[10]
-
Negative Control Cell Line: Use a cell line that does not have an activated RET pathway. These cells should be significantly less sensitive to this compound, demonstrating the inhibitor's selectivity.[4]
Inhibitor Potency Profile
The following table summarizes the in vitro inhibitory activity of this compound against various RET forms.
| Target | IC50 (nM) |
| RET-WT | 1.32 |
| RET-CCDC6 | 2.50 |
| RET-V804L | 6.54 |
| RET-V804M | 1.03 |
| RET-M918T | 1.47 |
| Data sourced from MedChemExpress and is for reference only.[1] |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Q: My IC50 values for this compound vary significantly between biochemical assays. What are the potential causes?
A: Inconsistent IC50 values are a common issue in kinase assays and can stem from multiple factors. Here are the key areas to investigate:
-
Reagent Quality and Consistency:
-
Enzyme Purity: Use a highly pure RET kinase preparation (>98%), as contaminating kinases can lead to inaccurate activity measurements. The specific activity of the enzyme can also vary between batches, so it is important to qualify each new lot.
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its IC50 value is highly sensitive to the ATP concentration in the assay.[10][11] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.
-
Substrate Quality: Variations in the purity and concentration of the peptide or protein substrate can affect reaction kinetics.
-
-
Assay Conditions:
-
Incubation Time: Ensure the kinase reaction is in the linear range. If the reaction proceeds too far (e.g., >20% substrate conversion), it can lead to an underestimation of inhibitor potency and shifts in IC50 values.
-
Temperature: Enzyme activity is highly sensitive to temperature fluctuations. Maintain a consistent temperature throughout the assay setup and incubation.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells, including controls. Typically, the final concentration should be ≤ 0.1% to avoid solvent-induced effects.[9]
-
-
Compound Handling:
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Q: this compound is highly potent in my biochemical assay, but shows much lower activity in cell-based assays. What could be the reason?
A: This is a frequent challenge in drug development and can be attributed to several factors related to the complexity of a cellular environment:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[10]
-
Target Engagement: Before starting experiments, confirm that your cell model expresses the intended RET fusion or mutation and that the kinase is active (phosphorylated).[10] Western blotting can be used to verify the presence of phospho-RET.[10]
-
Cellular ATP Concentration: The intracellular concentration of ATP (in the millimolar range) is much higher than that used in most biochemical assays (in the micromolar range). This high level of the natural substrate can outcompete the inhibitor, leading to a rightward shift in the potency curve (higher IC50).[10]
-
Drug Efflux: Cells may actively pump the compound out via efflux transporters like P-glycoprotein (MDR1), reducing the effective intracellular concentration.
-
Compound Stability and Metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells.
-
Assay Duration and Cell Density: The incubation time and cell seeding density can significantly impact results. For viability assays, a 72-hour incubation is common, but this may need to be optimized for your specific cell line.[9] Ensure the cell density allows for logarithmic growth throughout the experiment.[9]
Issue 3: Inconsistent Western Blot Results for Phospho-RET
Q: I'm not seeing a clear, dose-dependent decrease in RET phosphorylation after treating my cells with this compound. What should I troubleshoot?
A: Inconsistent Western blot data can be frustrating. Here is a logical approach to troubleshooting this issue:
-
Confirm Treatment Conditions:
-
Suboptimal Concentration: You may be using a concentration of this compound that is too low. Perform a broad dose-response experiment (e.g., 1 nM to 10 µM) to find the effective range for your cell line.[8]
-
Insufficient Treatment Duration: The timing of pathway inhibition can be dynamic. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition of RET phosphorylation.[8]
-
-
Optimize Western Blot Protocol:
-
Lysis Buffer Composition: Ensure your lysis buffer contains sufficient concentrations of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of RET during sample preparation.[9]
-
Antibody Quality: Use a primary antibody that has been validated for specificity to phospho-RET.[8] Poor antibody quality can lead to weak signals or high background.[10]
-
Washing Steps: Increase the number and duration of washing steps with TBST after antibody incubations to effectively remove unbound antibodies and reduce background noise.[9]
-
Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) and a total-RET control to ensure equal protein loading and to confirm that the decrease in signal is specific to the phosphorylated form of the protein, not a general degradation of RET.[8]
-
Visualized Workflows and Pathways
RET Signaling and Inhibition
Caption: Constitutive RET signaling in fusion-positive cancer and the inhibitory action of this compound.
Experimental Workflow: Cellular Assay
Caption: A generalized workflow for testing this compound in a cellular context.
Logical Troubleshooting Workflow
Caption: A logical approach to troubleshooting when experimental outcomes are not as expected.[10]
Key Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods designed to measure ATP consumption as an indicator of kinase activity.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
RET Kinase Solution: Dilute the recombinant RET enzyme to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the substrate (e.g., a generic tyrosine kinase peptide substrate) and ATP in 1X kinase buffer. The final ATP concentration should be at its Km for the RET kinase.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.
-
Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X RET kinase solution to all wells except the negative controls (0% activity). For negative controls, add 10 µL of 1X kinase buffer.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), ensuring the reaction stays within the linear range.[11]
-
Stop the reaction and measure the remaining ATP by adding 20 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-RET Inhibition (Cell-based)
This protocol assesses the inhibition of RET in a cellular context by measuring the phosphorylation of the kinase.[11]
-
Cell Culture and Treatment:
-
Culture cells harboring a RET fusion or mutation (e.g., LC-2/ad or TT cells) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control (DMSO).
-
-
Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RET and total RET overnight at 4°C. A loading control antibody (e.g., GAPDH) should be probed on the same membrane.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Wash the membrane again as in the previous step.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-RET signal to the total RET signal to account for any changes in overall protein levels. Further normalize to the loading control to ensure equal protein loading.
-
Plot the normalized phospho-RET signal against the inhibitor concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alexdrive.fr [alexdrive.fr]
- 7. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Long-Term Storage and Handling of RET-IN-23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of RET-IN-23, a potent and orally active RET inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, this compound should be stored at -80°C as a concentrated stock solution, typically in DMSO.[2] Storing at this temperature is optimal for maintaining the integrity and activity of the compound for over a year.[2] For short-term storage of working solutions, 4°C is suitable for a period of up to two weeks.[2]
Q2: How should I prepare stock solutions of this compound?
To prepare a stock solution, carefully weigh the powdered this compound and dissolve it in a suitable solvent, such as DMSO, to achieve a high concentration (e.g., 10 mM).[2] Ensure complete dissolution by vortexing or brief sonication. It is crucial to aliquot the stock solution into small, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.[2]
Q3: Can I store this compound at -20°C instead of -80°C?
While -80°C is the optimal temperature for long-term archival storage, -20°C can be acceptable for shorter-term storage.[1] However, for periods extending beyond a few months, -80°C is strongly recommended to minimize the risk of degradation.
Q4: What are the signs of this compound degradation?
Signs of degradation can include a diminished or complete loss of its inhibitory effect in assays, a noticeable decrease in potency (requiring higher concentrations to achieve the same effect), or inconsistent results between experiments.[2] Degradation products could also potentially lead to unexpected cellular phenotypes or toxicity.[2]
Q5: How do environmental factors like light and pH affect this compound stability?
Exposure to light, fluctuations in pH, and elevated temperatures can contribute to the degradation of small molecule inhibitors like this compound.[2] It is advisable to store solutions in amber or light-blocking tubes and to maintain a stable pH in your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Complete lack of this compound activity | Compound Degradation: Improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). | 1. Use a fresh aliquot of this compound from -80°C storage. 2. Prepare a new stock solution from powder. 3. Include a positive control (another known RET inhibitor) in your experiment to validate the assay.[2] |
| Incorrect Cell Line: The cell line used may not have an active RET signaling pathway. | 1. Confirm that your cell line expresses a constitutively active form of RET (e.g., through a fusion or mutation) via sequencing or Western blot for phosphorylated RET (p-RET).[2] | |
| Assay Conditions: Suboptimal ATP concentration (in biochemical assays) or incorrect incubation times. | 1. Optimize the ATP concentration in your kinase assay. 2. Perform a time-course experiment to determine the optimal incubation time for observing an effect.[2] | |
| Reduced potency of this compound (higher IC50 than expected) | Incomplete Dissolution: The compound may not be fully dissolved in the solvent or has precipitated out of solution. | 1. Visually inspect your stock and working solutions for any precipitate. 2. Gently warm the solution to 37°C and sonicate briefly to aid dissolution.[1] |
| High Cell Density: A high density of cells can lead to rapid metabolism or depletion of the inhibitor from the media.[2] | 1. Maintain a consistent and optimal cell density throughout the experiment. 2. Consider more frequent media changes for long-term experiments.[2] | |
| Inconsistent results between experiments | Variability in Compound Preparation: Inconsistent dilution of stock solutions. | 1. Prepare fresh working dilutions from the stock solution for each experiment. 2. Ensure the final solvent concentration is consistent across all conditions and does not impact cell viability.[2] |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered signaling pathways. | 1. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powdered this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock solution.
-
Solubilization: Ensure the compound is fully dissolved by vortexing for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Cell-Based Assay for RET Phosphorylation
-
Cell Seeding: Plate a RET-dependent cell line (e.g., a cell line with a KIF5B-RET fusion) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated RET (p-RET) and total RET. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Presentation
Table 1: Hypothetical Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time | Activity Remaining (%) |
| -80°C | 1 year | >99% |
| -20°C | 6 months | ~95% |
| 4°C | 2 weeks | ~98% |
| Room Temperature (25°C) | 24 hours | ~85% |
This data is illustrative and based on general knowledge of small molecule inhibitors. Actual stability should be determined experimentally.
Table 2: IC50 Values of this compound Against Various RET Kinases
| RET Variant | IC50 (nM) |
| RET-WT | 1.32 |
| RET-CCDC6 | 2.50 |
| RET-V804L | 6.54 |
| RET-V804M | 1.03 |
| RET-M918T | 1.47 |
Data sourced from MedChemExpress.[1]
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Preventing degradation of RET-IN-23 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RET-IN-23. The information is designed to help users address common challenges encountered during experiments and ensure the reliable use of this potent RET inhibitor.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
Symptom: A solid precipitate is observed in the this compound solution, either immediately after preparation or after a period of storage.
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Solvent Polarity: The polarity of the solvent may not be optimal for maintaining this compound in solution.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound.
-
pH Shift: Changes in the pH of the solution can affect the ionization state and solubility of the compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound precipitation.
Issue 2: Inconsistent or Lower-than-Expected Activity
Symptom: Experimental results show variable or reduced inhibitory activity of this compound.
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.
-
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations.
-
Interaction with Experimental Components: Other components in the assay (e.g., proteins, plastics) may bind to this compound, reducing its effective concentration.
Troubleshooting Workflow:
Technical Support Center: Navigating Batch-to-Batch Variability of RET-IN-23
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing the potent and orally active RET inhibitor, RET-IN-23. Consistent and reproducible experimental outcomes are paramount in scientific research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential batch-to-batch variability of this compound, ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] RET is a key signaling protein involved in cell growth, differentiation, and survival.[2] Mutations or fusions in the RET gene can lead to its constitutive activation, driving the growth of certain cancers.[2][3] this compound functions by binding to the ATP-binding site of the RET protein, which blocks its kinase activity and inhibits downstream signaling pathways that promote cancer cell proliferation.[2]
Q2: My new batch of this compound is showing significantly lower potency in my cellular assays compared to the previous lot. What are the potential causes?
A decrease in the potency of a new batch of this compound can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Purity and Integrity: The new batch may have a lower percentage of the active compound or may contain impurities with confounding biological activities. Degradation during shipping or storage is also a possibility.[4][5]
-
Solubility Issues: Incomplete solubilization of the compound will result in a lower effective concentration in your experiments. Even with the same solvent and concentration, variations in the physical properties of the solid material between batches can affect solubility.[5]
-
Assay Variability: Inherent variability in biological assays, such as cell passage number, reagent stability, and incubation times, can influence the apparent potency of the inhibitor.[6][7]
-
Target Expression Levels: Changes in the expression level of the RET protein in your cell line can affect its sensitivity to the inhibitor.
Q3: How can I qualify a new batch of this compound before initiating critical experiments?
To ensure the quality and activity of a new batch of this compound, we recommend a multi-step qualification process:
-
Verify Identity and Purity: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the chemical identity and purity of the compound.
-
Assess Functional Activity: Conduct an in vitro kinase assay to determine the IC50 value of the new batch against recombinant RET protein. This will directly confirm its inhibitory activity.
-
Confirm Cellular Potency: Test the new batch in a well-characterized cellular assay, such as a cell viability or proliferation assay, using a cell line with known sensitivity to RET inhibition. Compare the dose-response curve and EC50 value to previous batches.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Between Batches
If you observe a significant shift (typically >3-fold) in the IC50 or EC50 value of a new batch of this compound, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Compound Purity/Degradation | 1. Request the Certificate of Analysis (CoA) from the supplier for the new batch and compare the purity to the previous lot. 2. Perform HPLC analysis to independently verify the purity. 3. Prepare a fresh stock solution from the solid compound and compare its activity to an older stock of the same batch. | The purity should be within the acceptable range (typically >98%). A fresh stock solution should restore the expected potency if the old stock has degraded. |
| Inaccurate Compound Concentration | 1. Ensure the compound was accurately weighed and the correct volume of solvent was used to prepare the stock solution. 2. Verify the calibration of the balance used for weighing. | A correctly prepared stock solution should yield consistent results. |
| Solubility Problems | 1. Visually inspect the stock solution for any precipitate. 2. Briefly sonicate the stock solution to ensure complete dissolution. 3. When preparing working dilutions, ensure the compound does not precipitate in the aqueous buffer or cell culture medium. | A clear, fully dissolved stock solution is essential for accurate dosing. |
| Assay Variability | 1. Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations. 2. Use cells within a consistent and low passage number range. 3. Include a positive control (a different known RET inhibitor) in your experiments. | Consistent results for the positive control indicate a stable and reliable assay. |
Issue 2: Unexpected Off-Target Effects or Cellular Phenotypes
If a new batch of this compound produces unexpected cellular phenotypes that were not observed with previous batches, consider the following:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Active Impurities | 1. Review the impurity profile on the CoA. 2. If possible, perform LC-MS to identify any significant impurities. 3. Test a structurally unrelated RET inhibitor to see if it recapitulates the on-target effects without the unexpected phenotype.[8] | The unexpected phenotype should not be observed with a different, high-purity RET inhibitor. |
| Broad Kinase Selectivity | 1. At higher concentrations, kinase inhibitors can have off-target effects.[7] Perform a dose-response experiment over a wide concentration range to determine the optimal window for selective RET inhibition. 2. If available, consult kinome scan data for this compound to identify potential off-targets. | The unexpected phenotype may only appear at higher concentrations, suggesting an off-target effect. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Procedure:
-
Equilibrate the column with 5% Mobile Phase B for 10 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program.
-
Analyze the chromatogram to determine the purity based on the area under the curve of the main peak relative to all peaks.
-
Protocol 2: In Vitro RET Kinase Assay for IC50 Determination
-
Materials:
-
Recombinant human RET kinase.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
-
ATP.
-
This compound (serially diluted in DMSO).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution containing the RET enzyme and substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: Cellular Assay for EC50 Determination (e.g., Cell Viability)
-
Cell Seeding: Seed a RET-dependent cancer cell line (e.g., a cell line with a KIF5B-RET fusion) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure (using a reagent like CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration. Fit the data to determine the EC50 value.
Visualizations
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for qualifying a new batch of this compound.
Caption: A decision tree to troubleshoot inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing incubation time for RET-IN-23 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of RET-IN-23, a selective inhibitor of the RET (Rearranged during Transfection) kinase. This guide focuses on optimizing incubation time to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that specifically targets the kinase domain of the RET protein. In cancers driven by aberrant RET signaling (e.g., through gene fusions or activating mutations), the RET kinase is constitutively active, leading to uncontrolled cell proliferation and survival.[1][2] this compound binds to the ATP-binding pocket of the RET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][3][4][5]
Q2: What is a recommended starting point for incubation time when using this compound?
A2: The optimal incubation time for this compound can vary depending on the cell line, the concentration of the inhibitor, and the specific endpoint being measured.[6] For initial experiments assessing the inhibition of RET phosphorylation, a time-course experiment is highly recommended.[5][6] A common starting point is to treat cells for 2, 6, 12, and 24 hours.[6][7] For cell viability or proliferation assays, longer incubation times, such as 48 to 72 hours, are typically required to observe a significant effect.[5][8]
Q3: How do I know if my incubation time is too short or too long?
A3: An incubation time that is too short may result in incomplete inhibition of the RET signaling pathway, leading to an underestimation of the compound's potency. Conversely, an overly long incubation time can lead to secondary effects, such as the activation of compensatory signaling pathways or the development of drug resistance, which can confound the interpretation of your results.[5][9] Monitoring both the direct target (phospho-RET) and downstream markers (e.g., phospho-ERK) can provide a more complete picture of the compound's activity over time.
Q4: Can the incubation time affect cell viability and lead to misleading results?
A4: Yes, prolonged exposure to a kinase inhibitor, even at concentrations that are not immediately cytotoxic, can lead to off-target effects or induce apoptosis. It is crucial to distinguish between specific inhibition of RET-driven proliferation and general cytotoxicity. A cell viability assay (e.g., MTS or CellTiter-Glo) should be performed in parallel with your primary assay to ensure that the observed effects are not due to widespread cell death.[7]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of RET phosphorylation is observed.
-
Possible Cause 1: Incubation time is too short.
-
Solution: The inhibition of RET phosphorylation can be a rapid event. Conduct a time-course experiment with shorter time points (e.g., 15, 30, 60, and 120 minutes) to capture the initial inhibitory effect.[6]
-
-
Possible Cause 2: Compound degradation.
-
Possible Cause 3: Cell line does not have an active RET pathway.
Issue 2: Downstream signaling (e.g., p-ERK) is not inhibited, or inhibition is transient.
-
Possible Cause 1: Signal reactivation or bypass pathways.
-
Solution: Cells can adapt to kinase inhibition by reactivating the same pathway through feedback mechanisms or by activating parallel, compensatory signaling pathways.[5][11] An extended time-course experiment (e.g., 1, 4, 8, 24, 48 hours) can reveal the dynamics of this response. If you observe a rebound in p-ERK levels after initial inhibition, this may indicate the activation of a bypass mechanism.
-
-
Possible Cause 2: Suboptimal inhibitor concentration.
-
Solution: The concentration of this compound may be sufficient to inhibit RET autophosphorylation but not high enough to completely suppress downstream signaling. Perform a dose-response experiment at a fixed, optimal time point to ensure you are using a concentration that achieves maximal inhibition of both RET and its downstream effectors.
-
Data Presentation
Table 1: Effect of this compound Incubation Time on RET Pathway Inhibition and Cell Viability in a RET-fusion positive cell line.
| Incubation Time (hours) | p-RET (% of Control) | p-ERK (% of Control) | p-AKT (% of Control) | Cell Viability (% of Control) |
| 1 | 15% | 30% | 65% | 98% |
| 4 | 5% | 10% | 40% | 95% |
| 8 | 8% | 15% | 45% | 92% |
| 24 | 12% | 35% | 60% | 75% |
| 48 | 25% | 60% | 75% | 50% |
| 72 | 40% | 80% | 85% | 30% |
Data are representative and were generated using a 100 nM concentration of this compound.
Experimental Protocols
Protocol: Time-Course Analysis of RET Pathway Inhibition by Western Blot
This protocol describes a method to determine the optimal incubation time of this compound for inhibiting the phosphorylation of RET and its downstream targets, ERK and AKT.
-
Cell Seeding:
-
Seed a RET-driven cancer cell line (e.g., a cell line with a CCDC6-RET fusion) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Immediately before use, dilute the stock solution to the desired final concentration (e.g., 100 nM) in pre-warmed, complete cell culture medium.
-
-
Time-Course Treatment:
-
Aspirate the old media from the cells.
-
Add the media containing this compound to the treatment wells. Add media with an equivalent concentration of DMSO to the vehicle control wells.
-
Incubate the plates for varying durations (e.g., 1, 4, 8, and 24 hours).[6]
-
-
Cell Lysis:
-
At each time point, place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein samples with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Visualizations
Caption: The RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of p-RET inhibition.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RET-IN-23 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RET-IN-23, a potent and selective RET kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective ATP-competitive inhibitor of the RET receptor tyrosine kinase.[1] Under normal physiological conditions, the RET protein helps regulate cell growth, differentiation, and survival.[1] However, in certain cancers, such as non-small cell lung cancer (NSCLC) and thyroid carcinomas, genetic alterations like point mutations or gene fusions lead to the constitutive activation of RET.[2][3][4][5] This aberrant signaling drives uncontrolled cell proliferation.[5] this compound works by binding to the ATP-binding site of the RET kinase domain, preventing its activation and blocking downstream signaling pathways that promote cancer cell growth.[1]
Q2: Which signaling pathways are downstream of RET?
A2: Activated RET kinase triggers several key downstream signaling pathways that are crucial for cell proliferation, survival, and migration. These include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways.[2][3][5] By inhibiting RET, this compound is designed to effectively shut down these pro-tumorigenic signaling cascades.
Troubleshooting Unexpected Results
This section addresses common problems that may arise during in vitro and cell-based assays with this compound.
Problem 1: Higher than Expected IC50 Value (Reduced Potency)
Q: The IC50 value for this compound in my assay is significantly higher than the reported values. What could be the cause?
A: Several factors can lead to an apparent decrease in the potency of a kinase inhibitor. Consider the following possibilities:
-
High ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of RET for ATP, it can lead to a rightward shift in the IC50 curve. For consistent results, maintain a constant ATP concentration across experiments, ideally at or near the Km value.[6]
-
Enzyme Quality and Activity: The purity and activity of the recombinant RET enzyme are critical. Ensure the enzyme has been stored correctly (-80°C) and has not undergone multiple freeze-thaw cycles.[6] We recommend verifying the activity of a new batch of enzyme before starting a large screening experiment.
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to an inaccurate assessment of its concentration.[6] Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the aqueous assay buffer.
-
Reaction Time: If the kinase reaction proceeds for too long and consumes a significant portion of the substrate, it can affect the IC50 determination.[6] It is best to operate under initial velocity conditions, which can be determined by running a time-course experiment.[6]
Problem 2: High Background Signal in Kinase Assays
Q: I'm observing a high background signal in my "no enzyme" or "max inhibition" control wells. How can I troubleshoot this?
A: A high background signal can mask the true inhibitory effect of your compound. Here are some potential causes and solutions:
-
Compound Interference: At high concentrations, this compound might interfere with the assay's detection system. For instance, in luminescence-based assays like ADP-Glo™, the compound could directly inhibit the luciferase enzyme.[7]
-
Compound Aggregation: Some small molecules can form aggregates at higher concentrations, leading to non-specific inhibition of assay components.[7]
To diagnose these issues, refer to the experimental protocols section for running control assays to test for luciferase inhibition and compound aggregation.
| Control Experiment | Purpose | Expected Outcome | Potential Issue if Deviated |
| No Enzyme Control | Identifies compound interference with detection reagents. | Signal should remain at background levels across all compound concentrations. | An increase in signal with higher compound concentration suggests interference.[7] |
| No Substrate Control | Measures kinase autophosphorylation. | Signal should be significantly lower than the positive control. | High signal may indicate issues with the enzyme or buffer components. |
| Aggregation Control | Determines if compound aggregation is causing non-specific inhibition. | IC50 curve should be similar with and without 0.01% Triton X-100. | A significant potency shift in the presence of the detergent suggests aggregation.[7] |
Problem 3: Lack of Efficacy in Cell-Based Assays
Q: this compound is potent in my biochemical assay, but shows little to no effect in my RET-driven cancer cell line. What should I investigate?
A: Discrepancies between biochemical and cellular potency are common. Here is a troubleshooting workflow to identify the root cause:
Problem 4: Acquired Resistance to this compound
Q: My cancer cell line initially responded to this compound, but has now developed resistance. What are the likely mechanisms?
A: Acquired resistance to selective RET inhibitors is a significant clinical and research challenge. The primary mechanisms can be categorized as either on-target (within the RET gene) or off-target (bypass signaling).[8]
-
On-Target Resistance: This is often caused by secondary mutations in the RET kinase domain that interfere with drug binding. A common site for such mutations is the "solvent front," particularly at the G810 residue (e.g., G810R/S/C).[9][10] These mutations can sterically hinder the binding of selective inhibitors like this compound.
-
Off-Target (Bypass) Resistance: In this scenario, the cancer cells activate alternative signaling pathways to circumvent their dependency on RET.[11] A frequently observed mechanism is the amplification of the MET gene, which leads to the activation of MET receptor tyrosine kinase signaling.[9] Other bypass mechanisms can include the activation of KRAS or other receptor tyrosine kinases.[11]
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs [mdpi.com]
- 11. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing RET-IN-23 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of RET-IN-23, a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the kinase activity of the RET protein.[1] The RET protein is a receptor tyrosine kinase involved in signaling pathways that regulate cell growth, differentiation, and survival.[2] In certain cancers, such as non-small cell lung cancer and thyroid cancer, genetic alterations like mutations or fusions can lead to the constitutive activation of the RET protein, driving uncontrolled cell proliferation.[2][3] this compound is designed to bind to the ATP-binding site of the RET kinase domain, preventing its activation and blocking downstream signaling pathways.[1]
Q2: What are the primary methods to confirm that this compound is engaging its target in cells?
A2: The two primary methods to assess this compound target engagement in a cellular context are:
-
Western Blotting for Phospho-RET (p-RET): This is an indirect but highly informative method that measures the inhibition of RET autophosphorylation, a direct consequence of inhibitor binding. A reduction in the p-RET signal upon treatment with this compound indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This is a direct biophysical method that confirms the physical interaction between this compound and the RET protein inside the cell.[4] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[4]
Q3: How do I choose the right cell line for my target engagement studies?
A3: It is crucial to use a cell line that expresses an activated form of RET. This could be a cell line with a known RET fusion (e.g., KIF5B-RET) or an activating mutation (e.g., RET M918T). Verifying the RET status of your cell line through sequencing or by confirming constitutive RET phosphorylation via Western blot is a critical first step.
Q4: What is the difference between biochemical IC50, cellular EC50, and Kd?
A4: These are all measures of a compound's potency and binding characteristics, but they are determined in different experimental contexts:
-
Biochemical IC50 (Half-maximal Inhibitory Concentration): This measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in an in vitro assay.[5]
-
Cellular EC50 (Half-maximal Effective Concentration): This measures the concentration of a compound that produces 50% of its maximal effect in a cell-based assay. For RET inhibitors, this is often the concentration required to inhibit RET phosphorylation by 50%.
-
Kd (Dissociation Constant): This is a measure of the binding affinity between a ligand and its target protein. A lower Kd value indicates a tighter binding interaction.
Quantitative Data Summary
The following tables provide a summary of quantitative data for well-characterized RET inhibitors to serve as a reference for expected potencies.
Table 1: Biochemical Potency of Selected RET Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Pralsetinib (B610190) | Wild-Type RET | Biochemical | 0.4[5] |
| Selpercatinib (B610774) | Wild-Type RET | Biochemical | 0.92 - 67.8[6] |
| Vandetanib | RET (M918T) | Biochemical | 13[7] |
| Cabozantinib | RET (WT) | Biochemical | 4.9[7] |
Table 2: Cellular Potency of Selective RET Inhibitors against various RET alterations
| Inhibitor | Cell Line Background | Cellular IC50 (nM) |
| Pralsetinib | ||
| KIF5B-RET | 12[3] | |
| CCDC6-RET | 10[3] | |
| RET M918T | 15[3] | |
| RET V804M | 11[3] | |
| Selpercatinib | ||
| KIF5B-RET | 7[8] | |
| CCDC6-RET | 5[8] | |
| RET M918T | 23[8] | |
| RET V804M | 184[8] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RET (p-RET) Inhibition
This protocol describes how to assess the ability of this compound to inhibit the autophosphorylation of the RET receptor in a suitable cancer cell line.
Materials:
-
RET-driven cancer cell line (e.g., a cell line with a KIF5B-RET fusion)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-RET (e.g., Tyr1062), anti-total RET, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Seeding: Plate the RET-driven cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total RET and a loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to confirm the direct binding of this compound to the RET protein in intact cells.
Materials:
-
RET-driven cancer cell line
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (as in Protocol 1)
-
Western blot reagents (as in Protocol 1)
Procedure:
Part A: Generating the Melt Curve
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with a saturating concentration of this compound or vehicle control for 1 hour at 37°C.
-
Harvesting and Resuspension: Harvest the cells, wash with ice-cold PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Normalize protein concentrations.
-
Perform Western blotting for total RET.
-
-
Data Analysis: Quantify the band intensities for RET at each temperature point. Plot the percentage of soluble RET against the temperature for both the vehicle- and this compound-treated samples to generate melt curves. A shift in the curve to a higher temperature in the presence of this compound indicates target stabilization.
Part B: Isothermal Dose-Response (ITDR)
-
Cell Treatment: Treat cell suspensions with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or vehicle for 1 hour at 37°C.
-
Heating: Heat all samples at a single, predetermined temperature (the temperature showing the largest shift in the melt curve from Part A) for 3 minutes.
-
Lysis and Western Blot: Follow the same steps for lysis, separation of the soluble fraction, and Western blotting for total RET as described in Part A.
-
Data Analysis: Quantify the band intensities for each this compound concentration. Plot the percentage of soluble RET against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 for target engagement.
Troubleshooting Guides
Troubleshooting Western Blot for p-RET
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No p-RET Signal | - Low abundance of p-RET- Inefficient antibody- Phosphatase activity during sample prep | - Use a positive control cell line with high p-RET levels.- Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).- Ensure fresh phosphatase inhibitors are added to the lysis buffer. |
| High Background | - Non-specific antibody binding- Insufficient blocking- Contaminated buffers | - Use 5% BSA in TBST for blocking and antibody dilution, as milk contains phosphoproteins.- Increase blocking time and washing steps.- Prepare fresh buffers. |
| Inconsistent Results | - Uneven protein loading- Inconsistent transfer | - Accurately quantify protein concentration and load equal amounts.- Normalize the p-RET signal to total RET and a loading control.- Ensure complete and even transfer of proteins to the membrane. |
Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Thermal Shift Observed | - Insufficient compound concentration or incubation time- Compound does not stabilize the protein- Inefficient cell lysis | - Perform a dose-response and time-course experiment.- Consider an alternative target engagement assay.- Optimize lysis conditions to ensure complete release of soluble proteins. |
| High Variability Between Replicates | - Inconsistent heating- Variable cell density or health | - Use a thermal cycler for precise temperature control.- Ensure consistent cell seeding and health across all samples. |
| Irregular Melt Curves | - Protein degradation- Incomplete denaturation or aggregation | - Always use fresh protease inhibitors.- Optimize the heating time and temperature range. |
Visualizations
Caption: The RET signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing p-RET inhibition by Western Blot.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting workflow for lack of this compound activity.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. onclive.com [onclive.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. [PDF] Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of RET Inhibitors: The Preclinical Promise of RET-IN-23 Versus the Clinical Power of Selpercatinib in RET-Mutant Medullary Thyroid Cancer
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of RET-IN-23, a novel preclinical RET inhibitor, and selpercatinib (B610774), an FDA-approved targeted therapy for the treatment of RET-mutant medullary thyroid cancer (MTC). This comparison extends to other relevant RET inhibitors, including the selective inhibitor pralsetinib (B610190) and the multi-kinase inhibitors (MKIs) vandetanib (B581) and cabozantinib (B823), to offer a comprehensive overview of the therapeutic landscape.
This guide synthesizes available preclinical and clinical data to objectively evaluate the performance of these agents, detailing their mechanisms of action, efficacy, and safety profiles. Furthermore, it provides detailed experimental protocols for key assays and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of these targeted therapies.
Mechanism of Action: Targeting the RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[1] Activating mutations or fusions in the RET gene lead to constitutive activation of the RET protein, driving oncogenesis in various cancers, including a significant proportion of sporadic and hereditary MTCs.[1][2] Both this compound and selpercatinib are potent and selective inhibitors of the RET kinase. They function by binding to the ATP-binding pocket of the RET protein, which blocks its ability to phosphorylate downstream signaling molecules.[1] This inhibition disrupts key signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, that are critical for cancer cell survival and proliferation.[1]
Selpercatinib is a highly selective RET kinase inhibitor.[3] Its specificity for the RET kinase over other kinases is thought to contribute to its improved safety profile compared to older multi-kinase inhibitors.[3][4] Preclinical data for this compound also suggests high potency against wild-type RET and various RET mutants.[1]
Comparative Efficacy: Preclinical vs. Clinical Data
Direct comparison of this compound and selpercatinib is challenging due to the different stages of their development. This compound data is currently limited to preclinical studies, while selpercatinib has extensive clinical trial data.
Preclinical Data: this compound
This compound has demonstrated potent inhibitory activity against wild-type RET and clinically relevant RET mutations in biochemical assays.[1] In vivo studies in mouse models have also shown its anti-tumor activity.[1]
| This compound | IC50 (nM) [1] |
| RET-WT | 1.32 |
| RET-CCDC6 | 2.50 |
| RET-V804L | 6.54 |
| RET-V804M | 1.03 |
| RET-M918T | 1.47 |
In a mouse xenograft model, this compound administered orally at 5 mg/kg showed a tumor growth inhibition (TGI) of 88.82% and a tumor/control (T/C) ratio of 17.44%.[1]
Clinical Data: Selpercatinib and Other RET Inhibitors
Selpercatinib has demonstrated significant and durable anti-tumor activity in patients with RET-mutant MTC in the pivotal LIBRETTO-001 phase 1/2 trial.[5] The phase 3 LIBRETTO-531 trial further established the superiority of selpercatinib over the multi-kinase inhibitors cabozantinib or vandetanib as a first-line treatment for advanced RET-mutant MTC.
The following tables summarize the clinical efficacy of selpercatinib and other relevant RET inhibitors in patients with RET-mutant MTC.
Table 1: Efficacy of Selpercatinib in RET-Mutant MTC (LIBRETTO-001) [5]
| Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Previously treated with cabozantinib or vandetanib (n=55) | 69% | 9% | 60% | Not Reached | 25.8 months |
| Treatment-naïve (n=88) | 73% | 11% | 61% | 22.0 months | 23.6 months |
Table 2: Comparative Efficacy of Pralsetinib in RET-Mutant MTC (ARROW Trial) [2][6]
| Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) |
| Previously treated (n=53) | 60% | 2% | 58% | 96% |
| Treatment-naïve (n=21) | 74% | - | - | 100% |
Table 3: Efficacy of Multi-Kinase Inhibitors in MTC
| Drug | Trial | ORR | Median PFS |
| Vandetanib | ZETA[5] | 45% | 30.5 months |
| Cabozantinib | EXAM[7] | 28% | 11.2 months |
Safety and Tolerability
As this compound is in the preclinical stage, no human safety data is available.
Selpercatinib: The most common adverse events (AEs) associated with selpercatinib are generally manageable and include dry mouth, diarrhea, hypertension, fatigue, edema, and rash.[8] Grade 3 or 4 AEs can include hypertension and increased liver enzymes (AST/ALT).[8]
Pralsetinib: Common treatment-related AEs include fatigue, constipation, musculoskeletal pain, and hypertension.[9]
Multi-Kinase Inhibitors (Vandetanib and Cabozantinib): These agents are associated with a broader range of toxicities due to their off-target effects, which can often lead to dose reductions or discontinuation of treatment.[3] Common AEs include diarrhea, rash, nausea, hypertension, and fatigue.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of RET inhibitors.
In Vitro RET Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where the RET enzyme phosphorylates a substrate in the presence of ATP. The amount of ADP is detected via a coupled enzymatic reaction that generates a luminescent signal, which is inversely proportional to the kinase inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound, selpercatinib) in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
Dilute recombinant human RET kinase to a working concentration in kinase buffer.
-
Prepare a substrate (e.g., poly(Glu, Tyr) 4:1) and ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the RET enzyme.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted test compound or vehicle control (DMSO).
-
Add the diluted RET enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture RET-mutant MTC cell lines (e.g., TT cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Principle: Human MTC cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Preparation and Implantation:
-
Culture a human MTC cell line with a known RET mutation (e.g., TT cells).
-
Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound or selpercatinib) to the treatment group via the appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Administer a vehicle control to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
The study is typically concluded when the tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C %).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Conclusion
Selpercatinib has established itself as a highly effective and well-tolerated targeted therapy for patients with RET-mutant MTC, demonstrating superiority over older multi-kinase inhibitors. Its high selectivity for the RET kinase translates into a favorable safety profile, making it a standard of care in this patient population.
This compound, while still in the preclinical phase of development, shows significant promise as a potent RET inhibitor with strong anti-tumor activity in initial studies. The low nanomolar IC50 values against various RET mutations are encouraging. Further preclinical development, including comprehensive toxicology studies, will be necessary to determine its potential for clinical investigation.
For researchers and drug development professionals, the journey of selpercatinib from a selective inhibitor to a standard-of-care therapy provides a successful blueprint. The preclinical data for this compound suggests it is a compound of interest that warrants further investigation. The continued development of novel, highly selective RET inhibitors remains a critical endeavor to improve outcomes for patients with RET-driven cancers, potentially overcoming resistance mechanisms that may emerge with existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Cabozantinib in Progressive Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
Comparative Efficacy of RET Inhibitors in Lung Cancer Models: A Detailed Analysis of Pralsetinib
A comprehensive review of pralsetinib's performance in preclinical and clinical lung cancer models. No comparative experimental data for RET-IN-23 was publicly available at the time of this guide's compilation.
This guide provides a detailed comparison of the efficacy of the selective RET inhibitor, pralsetinib (B610190), in lung cancer models. Despite efforts to include comparative data for this compound, a thorough search of publicly available scientific literature and clinical trial databases did not yield any information on this compound. Therefore, this document will focus on the robust dataset available for pralsetinib, offering researchers, scientists, and drug development professionals a thorough understanding of its performance based on supporting experimental and clinical data.
Mechanism of Action of Selective RET Inhibitors
Rearranged during transfection (RET) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] In a subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the fusion of the RET gene with other genes, resulting in the expression of a constitutively active RET fusion protein.[3][4] This aberrant activation drives oncogenesis by persistently stimulating downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1]
Selective RET inhibitors, such as pralsetinib, are designed to specifically target and block the kinase activity of the RET protein, including various fusion proteins and mutations.[2][5] By binding to the ATP-binding site of the RET kinase domain, these inhibitors prevent its phosphorylation and subsequent activation of downstream signaling cascades.[1][6] This targeted inhibition leads to the suppression of tumor cell proliferation and survival in cancers driven by RET alterations.[2] Pralsetinib has demonstrated high selectivity for RET over other kinases, which is crucial for minimizing off-target effects and associated toxicities.[1][5]
Pralsetinib Efficacy in RET Fusion-Positive NSCLC
Pralsetinib (Gavreto®) has demonstrated significant and durable clinical activity in patients with RET fusion-positive NSCLC. The pivotal data comes from the multi-center, open-label, multi-cohort Phase 1/2 ARROW clinical trial.
Clinical Trial Data Summary
The following table summarizes the key efficacy data for pralsetinib from the ARROW study in both treatment-naïve and previously treated patient populations with RET fusion-positive NSCLC.
| Efficacy Endpoint | Treatment-Naïve Patients | Previously Platinum-Treated Patients |
| Overall Response Rate (ORR) | 78%[7] | 63%[7] |
| Median Duration of Response (DOR) | 13.4 months[7] | 38.8 months[7] |
| Median Progression-Free Survival (PFS) | 13.1 months[8] | Not explicitly stated in the same format |
| Intracranial ORR | 70%[9] | Not explicitly stated in the same format |
Data is based on a combined group of 237 patients from the ARROW trial.[7]
Experimental Protocols
While specific preclinical experimental details for direct comparison are unavailable, the evaluation of RET inhibitors like pralsetinib generally involves a standardized set of in vitro and in vivo assays, followed by rigorously designed clinical trials.
In Vitro Assays
-
Kinase Inhibition Assays: Biochemical assays are used to determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and various mutant RET kinases, as well as a panel of other kinases to assess selectivity. Pralsetinib has shown IC50 values in the nanomolar range against wild-type RET and CCDC6-RET fusion.[5]
-
Cell-Based Assays:
-
Proliferation/Viability Assays: Lung cancer cell lines engineered to express RET fusions (e.g., CCDC6-RET, KIF5B-RET) are treated with the inhibitor to determine its effect on cell growth and survival.
-
Western Blotting: This technique is used to assess the phosphorylation status of RET and downstream signaling proteins (e.g., ERK, AKT) in treated cells to confirm target engagement and pathway inhibition.
-
In Vivo Models
-
Xenograft Models: Human lung cancer cell lines with RET fusions are implanted into immunocompromised mice. Once tumors are established, mice are treated with the RET inhibitor, and tumor growth is monitored over time to assess efficacy (e.g., tumor growth inhibition).
-
Patient-Derived Xenograft (PDX) Models: Tumors from patients with RET fusion-positive NSCLC are implanted into mice to create models that more closely recapitulate the human tumor microenvironment and genetic diversity. These models are then used to evaluate drug efficacy.
Clinical Trial Design (ARROW Study as an example)
The ARROW trial (NCT03037385) is a multi-center, open-label, multi-cohort Phase 1/2 study.[7][10]
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose and assess safety and tolerability.
-
Phase 2 (Dose Expansion): To evaluate the anti-tumor activity (ORR, DOR) of pralsetinib in various cohorts of patients with RET-altered tumors, including treatment-naïve and previously treated RET fusion-positive NSCLC.[7] Patients were treated with pralsetinib at a dose of 400 mg once daily until disease progression or unacceptable toxicity.[7]
Visualizations
RET Signaling Pathway and Inhibition
Caption: Simplified RET signaling pathway and the point of inhibition by pralsetinib.
General Experimental Workflow for Clinical Evaluation of a RET Inhibitor
Caption: General workflow for the clinical evaluation of a RET inhibitor in NSCLC.
References
- 1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 2. What is Pralsetinib used for? [synapse.patsnap.com]
- 3. Breaking Ground: Successful Treatment Options for RET-Positive Lung Cancer [happylungsproject.org]
- 4. ilcn.org [ilcn.org]
- 5. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. RET Highlights - 2025 American Society of Clinical Oncology (ASCO) [happylungsproject.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cancernetwork.com [cancernetwork.com]
Validating On-Target Effects of RET-IN-23 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel RET inhibitor, RET-IN-23, with other established RET inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of its on-target effects using small interfering RNA (siRNA).
Introduction to RET and Targeted Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1] Aberrant RET signaling, driven by mutations or fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2] Targeted inhibition of RET kinase activity has emerged as a promising therapeutic strategy. This guide focuses on this compound, a potent and orally active RET inhibitor, and provides a framework for validating its specific on-target effects.
Comparative Performance of RET Inhibitors
To objectively assess the efficacy of this compound, its performance is compared against other well-characterized RET inhibitors, such as the selective inhibitors Selpercatinib and Pralsetinib, and the multi-kinase inhibitor Cabozantinib. The following table summarizes their half-maximal inhibitory concentrations (IC50) against wild-type RET and common mutants.
| Compound | RET (Wild-Type) IC50 (nM) | CCDC6-RET IC50 (nM) | RET V804L IC50 (nM) | RET V804M IC50 (nM) | RET M918T IC50 (nM) | Reference |
| This compound | 1.32 | 2.50 | 6.54 | 1.03 | 1.47 | [3][4] |
| Selpercatinib | - | - | - | - | - | [5][6] |
| Pralsetinib | - | - | Resistant | Sensitive | - | [5][6] |
| Cabozantinib | 5.2 | - | - | - | - | [2] |
Note: Direct comparative IC50 values for Selpercatinib and Pralsetinib under the same experimental conditions as this compound were not available in the public domain at the time of this publication. Researchers are encouraged to perform head-to-head comparisons for the most accurate assessment.
Experimental Protocols
To ensure reproducibility and accurate validation of this compound's on-target effects, detailed protocols for key experiments are provided below.
siRNA-Mediated Knockdown of RET
This protocol outlines the steps for transiently silencing the RET gene using siRNA to confirm that the observed effects of this compound are indeed mediated through its intended target.
a. Materials:
-
RET-targeting siRNA and scrambled (non-targeting) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cancer cell line with RET expression (e.g., LC-2/ad, TT)
-
Complete growth medium
-
6-well plates
-
RNase-free water and consumables
b. Protocol:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In an RNase-free tube, dilute 50 pmol of RET siRNA or scrambled control siRNA in 250 µL of Opti-MEM.
-
In a separate RNase-free tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with 2.0 mL of fresh, antibiotic-free complete growth medium.
-
Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to validate RET knockdown at the protein level using Western blotting.
Western Blotting for RET Phosphorylation
This protocol is used to assess the phosphorylation status of RET and its downstream signaling proteins, providing evidence of this compound's inhibitory activity.
a. Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
b. Protocol:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with 1X lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software.
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound on cancer cells.
a. Materials:
-
RET-dependent cancer cell line (e.g., LC-2/ad)
-
Complete growth medium
-
96-well plates (white, clear-bottom for microscopy; solid white for luminescence)
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed 4,000 cells per well in a 96-well plate and incubate overnight.[3]
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).[3]
-
-
Viability Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of the inhibitor.
-
Visualizing Key Processes and Pathways
To further clarify the experimental logic and biological context, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by MedChem Express, Cat. No. HY-153676-10MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expression of RET in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Preparation and biological evaluation of 5-substituted retinoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinase Dilemma: A Comparative Guide to RET Inhibitor Selectivity
A deep dive into the cross-reactivity profiles of leading RET inhibitors, Selpercatinib and Pralsetinib, offering researchers a comprehensive look at their on- and off-target activities. As specific data for RET-IN-23 is not publicly available, this guide utilizes these well-established inhibitors as a comparative baseline.
In the landscape of targeted cancer therapy, the clinical success of kinase inhibitors is intrinsically linked to their selectivity. For inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene, a driver in various cancers, understanding their cross-reactivity profile is paramount for predicting both efficacy and potential off-target toxicities. This guide provides a comparative analysis of the selectivity of two prominent RET inhibitors, Selpercatinib and Pralsetinib, based on publicly available data.
Kinase Inhibition Profile: A Head-to-Head Comparison
The following table summarizes the known kinase inhibition profiles of Selpercatinib and Pralsetinib. This data is compiled from KINOMEscan™ assays, a widely used competition binding assay that quantifies the interaction between a test compound and a large panel of kinases. The results are presented as the percentage of control, where a lower number indicates a stronger interaction.
| Kinase Target | Selpercatinib (% of Control @ 1 µM) | Pralsetinib (% of Control @ 1 µM) |
| RET | < 1.0 | < 1.0 |
| VEGFR2 (KDR) | > 50 | 1.1 |
| KIT | > 50 | 1.3 |
| PDGFRβ | > 50 | 2.5 |
| FLT3 | > 50 | 10.1 |
| JAK1 | > 50 | 2.1 |
| JAK2 | > 50 | 4.8 |
| JAK3 | > 50 | > 100 |
| TYK2 | > 50 | > 100 |
| SRC | > 50 | > 100 |
| LCK | > 50 | > 100 |
| FYN | > 50 | > 100 |
| YES | > 50 | > 100 |
Note: Data for Selpercatinib and Pralsetinib are compiled from various public sources and may not be from a single head-to-head KINOMEscan™ experiment. The table highlights key kinases for which data is available and is intended to be illustrative of their general selectivity profiles.
From the data, both Selpercatinib and Pralsetinib demonstrate high potency against their primary target, RET. Pralsetinib, however, shows notable off-target activity against other kinases such as VEGFR2, KIT, PDGFRβ, FLT3, JAK1, and JAK2 at a concentration of 1 µM. In contrast, Selpercatinib appears to be more selective, with minimal inhibition of the profiled kinases at the same concentration. This high degree of selectivity for Selpercatinib may contribute to a more favorable side-effect profile in a clinical setting.
Visualizing the Selectivity Landscape
To further illustrate the kinase selectivity, the following diagrams depict the experimental workflow for kinase inhibitor profiling and the RET signaling pathway.
KINOMEscan™ Experimental Workflow
Simplified RET Signaling Pathway
Experimental Methodologies
The cross-reactivity data presented in this guide is primarily generated using the KINOMEscan™ competition binding assay. A detailed protocol for this type of assay is as follows:
Objective: To determine the binding affinity of a test compound (e.g., a RET inhibitor) against a large panel of human kinases.
Principle: The assay relies on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the active site of a kinase. The amount of kinase bound to the solid support is quantified and is inversely proportional to the affinity of the test compound for the kinase.
Materials:
-
Test compound (e.g., Selpercatinib, Pralsetinib)
-
KINOMEscan™ kinase panel (kinases are tagged with a unique DNA identifier)
-
Streptavidin-coated magnetic beads
-
Biotinylated, immobilized ligand
-
Binding buffer
-
Wash buffer
-
qPCR master mix and primers
Procedure:
-
Kinase Reaction Preparation: A mixture of the DNA-tagged kinase, the biotinylated immobilized ligand, and the streptavidin-coated beads is prepared in the binding buffer.
-
Compound Addition: The test compound is added to the kinase reaction mixture at a specified concentration (e.g., 1 µM). A DMSO control (vehicle) is run in parallel.
-
Competition Binding: The reaction is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: The beads are washed to remove any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as a percentage of the control (% of Control). A lower percentage indicates a stronger interaction between the test compound and the kinase.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic window. While both Selpercatinib and Pralsetinib are highly effective RET inhibitors, the available data suggests that Selpercatinib possesses a higher degree of selectivity. This may translate to a lower incidence of off-target side effects. However, it is important to note that off-target effects can sometimes be beneficial, and the clinical relevance of these in vitro profiles requires careful consideration in the context of overall patient outcomes. This guide provides a framework for researchers to understand and compare the cross-reactivity of RET inhibitors, aiding in the interpretation of preclinical data and the design of future drug development strategies.
Comparative Guide to the Efficacy of RET-IN-23 and Chemotherapy in RET Fusion-Positive Cancers
Disclaimer: As of this review, "RET-IN-23" is not a publicly recognized designation for a specific therapeutic agent. The following guide has been constructed using selective RET inhibitors, such as selpercatinib (B610774) and pralsetinib (B610190), as surrogates for "this compound" to provide a comparative framework for researchers, scientists, and drug development professionals. Publicly available preclinical data demonstrating a direct synergistic effect (i.e., a combined effect greater than the sum of individual effects) of these selective RET inhibitors with traditional chemotherapy is limited. This guide, therefore, compares the clinical efficacy of selective RET inhibitors as monotherapy against standard chemotherapy and outlines the established methodologies for evaluating potential synergistic interactions.
Introduction
Rearranged during transfection (RET) gene fusions are key oncogenic drivers in a subset of malignancies, most notably in non-small cell lung cancer (NSCLC) and thyroid cancers. The development of highly selective RET tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of these tumors. Historically, platinum-based chemotherapy has been the standard of care. This guide provides a comparative overview of the clinical performance of selective RET inhibitors versus chemotherapy and details the experimental protocols required to formally assess synergistic potential.
Clinical Efficacy: Selective RET Inhibitors vs. Chemotherapy
Clinical trials have established the superior efficacy of selective RET inhibitors over standard chemotherapy in treatment-naïve patients with advanced or metastatic RET fusion-positive NSCLC. The following tables summarize key findings from pivotal clinical trials.
Table 1: Comparison of Efficacy in Treatment-Naïve RET Fusion-Positive NSCLC
| Metric | Selective RET Inhibitor (Selpercatinib) | Chemotherapy +/- Pembrolizumab |
| Median Progression-Free Survival (PFS) | 24.8 months | 11.2 months |
| Objective Response Rate (ORR) | 84% | 65% |
| Median Duration of Response (DoR) | 20.2 months | Not Reported |
| Intracranial ORR (in patients with measurable CNS metastases) | 82% | 58% |
| Reference Trial | LIBRETTO-431 | LIBRETTO-431 |
Data from the LIBRETTO-431 trial, which compared selpercatinib to platinum-based chemotherapy (cisplatin or carboplatin) plus pemetrexed (B1662193), with or without pembrolizumab.[1][2]
Table 2: Efficacy of Pralsetinib in RET Fusion-Positive NSCLC
| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve | 72% - 73% | 13.0 months |
| Previously Treated with Platinum Chemotherapy | 59% - 63% | 16.5 - 38.8 months (DoR) |
| Reference Trial | ARROW | ARROW |
Data from the ARROW trial for pralsetinib. Note that direct head-to-head comparison data with chemotherapy from this trial is not available in the same format as LIBRETTO-431.[3][4][5]
Rationale for Investigating Synergy
While selective RET inhibitors demonstrate superior efficacy as monotherapies, combining them with chemotherapy could offer several theoretical advantages:
-
Overcoming Resistance: Chemotherapy could eliminate clones that develop resistance to RET inhibition through mechanisms independent of the RET pathway.
-
Complementary Mechanisms: RET inhibitors specifically target the oncogenic driver, inducing cell cycle arrest and apoptosis in RET-dependent cells. Chemotherapy acts more broadly, damaging DNA and disrupting mitosis in all rapidly dividing cells. This dual approach could lead to a more profound and durable response.
-
Dose Reduction: A synergistic interaction might allow for the use of lower, less toxic doses of both the RET inhibitor and the chemotherapeutic agent.
To date, preclinical studies published in peer-reviewed journals that quantitatively assess the synergistic effects of selpercatinib or pralsetinib with agents like pemetrexed or platinum-based drugs are scarce. The following sections detail the standard experimental procedures used to generate such data.
Experimental Protocols for Synergy Assessment
Objective: To determine if the combination of a RET inhibitor and a chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on the proliferation of RET fusion-positive cancer cells.
Materials:
-
RET fusion-positive cancer cell lines (e.g., LC-2/ad, TT)
-
Cell culture medium and supplements
-
RET Inhibitor (e.g., "this compound")
-
Chemotherapeutic agent (e.g., Pemetrexed, Cisplatin)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RET fusion-positive cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the RET inhibitor and the chemotherapeutic agent, both individually and in fixed-ratio combinations.
-
Treatment: Treat the cells with the single agents and the combinations across a range of concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[6] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Objective: To evaluate the synergistic antitumor activity of a RET inhibitor and chemotherapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
RET fusion-positive cancer cells or patient-derived xenograft (PDX) tissue
-
RET Inhibitor (e.g., "this compound") formulated for in vivo administration
-
Chemotherapeutic agent (e.g., Cisplatin) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant RET fusion-positive cancer cells or PDX tissue into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups: (1) Vehicle control, (2) RET inhibitor alone, (3) Chemotherapy alone, and (4) RET inhibitor + Chemotherapy combination.
-
Treatment Administration: Administer the treatments according to a predefined schedule and route (e.g., oral gavage for the RET inhibitor, intraperitoneal injection for chemotherapy).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess synergy by comparing the TGI of the combination group to the TGI of the individual agent groups. A combination TGI that is significantly greater than the sum of the individual TGIs suggests synergy.
-
Mandatory Visualizations
Caption: Simplified RET signaling pathway and points of intervention.
Caption: Workflow for evaluating drug synergy from in vitro to in vivo.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nice.org.uk [nice.org.uk]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Selective RET Inhibition with RET-IN-23 Versus Multi-Kinase Inhibition with Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on precision medicine. This guide provides a detailed comparison of two distinct therapeutic strategies for cancers driven by the Rearranged during Transfection (RET) proto-oncogene: the hypothesized selective RET inhibitor, RET-IN-23, and the approved multi-kinase inhibitor, cabozantinib (B823). This comparison is intended to assist researchers and drug development professionals in understanding the nuances of these different inhibitory approaches.
Mechanism of Action: A Tale of Two Strategies
This compound (Hypothetical Selective Inhibitor): As a selective inhibitor, this compound is designed to potently and specifically target the ATP-binding site of the RET receptor tyrosine kinase.[1] This targeted action is intended to block the constitutive activation of the RET protein caused by mutations or gene fusions, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival.[1] The high selectivity of this compound aims to minimize off-target effects, potentially leading to a more favorable safety profile.
Cabozantinib (Multi-Kinase Inhibitor): Cabozantinib, in contrast, is a multi-targeted tyrosine kinase inhibitor.[2] Its mechanism of action involves the simultaneous inhibition of several receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET.[3][4][5] This broad-spectrum activity allows cabozantinib to disrupt multiple key oncogenic processes at once, such as tumor angiogenesis, invasion, and metastasis.[6][7] While this multi-pronged attack can be advantageous in targeting tumors reliant on multiple signaling pathways, it may also contribute to a wider range of side effects due to its engagement with numerous biological targets.[2]
Kinase Inhibition Profiles: A Quantitative Comparison
The following table summarizes the hypothetical inhibitory activity of this compound against RET and the known inhibitory profile of cabozantinib against a panel of kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote greater potency.
| Kinase Target | This compound (Hypothetical IC50, nM) | Cabozantinib (IC50, nM) |
| RET | < 1 | 5.2[8] |
| VEGFR2 | > 1000 | 0.035[5] |
| MET | > 1000 | 1.3[5] |
| AXL | > 1000 | 7[3] |
| KIT | > 1000 | 4.6[3] |
| FLT3 | > 1000 | 11.3[3] |
| TIE2 | > 1000 | 14.3[9] |
Note: The IC50 values for this compound are hypothetical and represent an ideal selective inhibitor for comparative purposes. The IC50 values for cabozantinib are sourced from publicly available preclinical data.
Signaling Pathway Inhibition: Visualizing the Impact
The following diagrams, generated using the DOT language, illustrate the differences in signaling pathway inhibition between a selective RET inhibitor like this compound and a multi-kinase inhibitor like cabozantinib.
Preclinical Efficacy: A Comparative Overview
This compound (Hypothetical): In preclinical models of RET-driven cancers, a selective inhibitor like this compound would be expected to demonstrate potent and specific inhibition of tumor growth in cell lines and xenograft models harboring RET fusions or mutations. The therapeutic effect would be directly correlated with the inhibition of RET phosphorylation and downstream signaling.
Cabozantinib: Preclinical studies have shown that cabozantinib effectively inhibits the growth of various tumor models, including those with RET alterations.[5][10] In a model of medullary thyroid cancer (MTC) with a RET mutation, cabozantinib demonstrated dose-dependent tumor growth inhibition.[10] Furthermore, in patients with RET fusion-positive non-small cell lung cancer (NSCLC), cabozantinib has shown clinical activity.[11][12] Its anti-tumor effects in these contexts are attributed to its combined inhibition of RET, MET, and VEGFR2, which can lead to reduced tumor growth, decreased metastasis, and inhibition of angiogenesis.[5]
Experimental Protocols: A Guide for In Vitro and In Vivo Studies
To empirically compare a selective RET inhibitor with a multi-kinase inhibitor, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases.
Protocol:
-
Reagents and Materials: Recombinant human kinases (RET, VEGFR2, MET, AXL, etc.), ATP, kinase-specific peptide substrates, kinase buffer, test compounds (this compound and cabozantinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and kinase buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for 1 hour. f. Stop the reaction and measure the remaining ATP (or ADP produced) using the detection reagent according to the manufacturer's instructions. g. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines.
Protocol:
-
Cell Lines: Use a panel of cell lines, including a RET-fusion positive line (e.g., TT cells for MTC, or a lung cancer cell line with a KIF5B-RET fusion) and a RET-negative control line.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. d. Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the preclinical activity of this compound and cabozantinib.
Conclusion
The choice between a selective RET inhibitor like the hypothetical this compound and a multi-kinase inhibitor such as cabozantinib represents a fundamental strategic decision in drug development for RET-driven cancers. While this compound offers the potential for a highly targeted therapy with a favorable safety profile, cabozantinib provides a broader anti-tumor activity by simultaneously targeting multiple oncogenic pathways. The experimental data and methodologies presented in this guide offer a framework for the objective comparison of these two approaches, ultimately aiding in the development of more effective and personalized cancer therapies.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cabozantinib - Wikipedia [en.wikipedia.org]
- 5. Cabozantinib: a MET, RET, and VEGFR2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Response to Cabozantinib in Patients with RET Fusion-Positive Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Next-Generation RET Inhibitors Against the V804M Gatekeeper Mutation
A guide for researchers and drug development professionals on the evolving landscape of RET-targeted cancer therapies.
The emergence of the V804M gatekeeper mutation in the RET (Rearranged during Transfection) proto-oncogene represents a significant clinical challenge, conferring resistance to many first-generation multi-kinase inhibitors. This guide provides a comparative analysis of the efficacy of novel selective RET inhibitors against this mutation, offering a framework for evaluating potential therapeutic agents. While specific data for a compound designated "RET-IN-23" is not publicly available, this guide will use established next-generation inhibitors, such as selpercatinib (B610774) (LOXO-292), as a benchmark for comparison against older multi-kinase inhibitors like vandetanib (B581) and cabozantinib.
The RET Signaling Pathway and the Impact of the V804M Mutation
The RET receptor tyrosine kinase plays a crucial role in cell growth, proliferation, and survival.[1][2] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][3] Activating mutations or fusions in the RET gene lead to constitutive kinase activity, driving oncogenesis in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[1][4]
The V804M mutation, located in the kinase domain's gatekeeper residue, sterically hinders the binding of many traditional inhibitors to the ATP-binding pocket, thereby reducing their efficacy.[5][6][7] Next-generation inhibitors are specifically designed to accommodate this bulky methionine residue, restoring potent inhibition.[4][5]
Comparative Inhibitor Potency
The following tables summarize the biochemical and cellular inhibitory activities of various RET inhibitors. It is important to note that the data for "this compound" is hypothetical and serves as an illustrative example of a desirable inhibitor profile.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | RET (Wild-Type) | < 1 |
| RET (V804M) | < 5 | |
| VEGFR2 | > 1,000 | |
| Selpercatinib (LOXO-292) | RET (Wild-Type) | < 1 |
| RET (V804M) | < 1 | |
| VEGFR2 | > 10,000 | |
| Vandetanib | RET (Wild-Type) | ~20 |
| RET (V804M) | > 1,000 | |
| VEGFR2 | ~5 | |
| Cabozantinib | RET (Wild-Type) | ~5 |
| RET (V804M) | > 500 | |
| VEGFR2 | ~1 |
IC50 values are approximate and compiled from various sources for comparative purposes.[5][8]
Table 2: Cellular Activity in RET-Altered Cancer Cell Lines
| Cell Line | RET Alteration | Compound | Cell Viability IC50 (nM) |
| Ba/F3-RET V804M | V804M | This compound (Hypothetical) | < 10 |
| Ba/F3-RET V804M | V804M | Selpercatinib (LOXO-292) | ~15 |
| Ba/F3-RET V804M | V804M | Vandetanib | > 5,000 |
| Ba/F3-RET V804M | V804M | Cabozantinib | > 2,000 |
| TT | M918T | This compound (Hypothetical) | < 5 |
| TT | M918T | Selpercatinib (LOXO-292) | ~10 |
Cell viability was assessed after 72 hours of treatment.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are standard protocols for key in vitro assays.
Biochemical RET Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against wild-type and mutant RET kinase.
Materials:
-
Recombinant human RET kinase (wild-type and V804M mutant)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™, HTRF®, or LanthaScreen™ detection reagents
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase reaction buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of a 2X solution of RET kinase to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2X solution of substrate and ATP. The final ATP concentration should be at or near the Km for RET.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of product formed using a suitable detection system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of a test compound on the proliferation of RET-driven cancer cell lines.
Materials:
-
Cancer cell line harboring a RET alteration (e.g., Ba/F3-RET V804M)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well plates
-
MTS reagent
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be consistent across all wells (e.g., <0.1%).
-
Remove the existing medium and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[10]
Conclusion
The development of selective RET inhibitors that maintain potency against the V804M gatekeeper mutation is a critical advancement in targeted cancer therapy. As demonstrated by the data for selpercatinib, significant improvements in efficacy over older multi-kinase inhibitors have been achieved.[4][5][11] Any new therapeutic candidate, such as the hypothetical "this compound," must demonstrate a similar or superior profile of high potency against both wild-type and V804M RET, coupled with high selectivity to minimize off-target toxicities. The experimental protocols and evaluation workflow provided here offer a robust framework for the preclinical assessment of such novel agents.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. Systematic Analysis of Tyrosine Kinase Inhibitor Response to RET Gatekeeper Mutations in Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. onclive.com [onclive.com]
Validating the Anti-Metastatic Potential of RET-IN-23: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Rearranged during Transfection (RET) proto-oncogene have emerged as a critical treatment modality for various cancers where RET alterations are a key driver of tumorigenesis and metastasis. This guide provides a comparative analysis of the novel, potent, and orally active RET inhibitor, RET-IN-23, against established RET inhibitors, Selpercatinib and Pralsetinib, with a specific focus on their anti-metastatic potential. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound.
Introduction to this compound
This compound (also known as compound 17) is a novel small molecule inhibitor of the RET receptor tyrosine kinase. Preclinical data indicate that it possesses significant anti-tumor activity. While specific data on its anti-metastatic properties from dedicated in vitro migration and invasion assays or in vivo metastasis models are not yet publicly available, its potent inhibition of RET kinase activity suggests a strong potential to abrogate metastatic processes. This guide will present the available data for this compound and compare it with the well-documented anti-metastatic effects of Selpercatinib and Pralsetinib.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | Selpercatinib | Pralsetinib |
| RET (Wild-Type) | 1.32 | ~2 | ~0.4 |
| RET-CCDC6 fusion | 2.50 | ~0.9 | ~0.4 |
| RET-V804L mutant | 6.54 | ~14 | ~0.3 |
| RET-V804M mutant | 1.03 | ~24.1 | ~0.4 |
| RET-M918T mutant | 1.47 | ~0.9 | ~0.4 |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity
| Parameter | This compound | Selpercatinib | Pralsetinib |
| Animal Model | Mouse Xenograft | Mouse Xenograft, PDX Models | Mouse Xenograft, Allograft Models |
| Tumor Type | Not Specified | RET-fusion NSCLC, Thyroid Cancer | RET-fusion NSCLC, Thyroid Cancer |
| Dosage | 5 mg/kg (oral) | Varies (e.g., 10-30 mg/kg) | Varies (e.g., 10-60 mg/kg) |
| Tumor Growth Inhibition (TGI) | 88.82% | Significant TGI reported | Significant TGI reported |
| Tumor/Control (T/C) Ratio | 17.44% | Not consistently reported | Not consistently reported |
| Anti-Metastatic Effect | Data not available | Shrinkage of brain metastases[1][2] | Activity against intracranial metastases[3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the RET signaling pathway, a typical experimental workflow for evaluating anti-metastatic potential, and the logical relationship of RET inhibition to the metastatic cascade.
Caption: RET Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating Anti-Metastatic Potential.
Caption: Logical Flow of this compound's Anti-Metastatic Action.
Experimental Protocols
Detailed methodologies for key experiments cited or relevant to the evaluation of anti-metastatic potential are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific RET kinase variants.
-
Methodology:
-
Recombinant human RET kinase domains (wild-type, CCDC6 fusion, V804L/M mutants, M918T mutant) are used.
-
The kinase reaction is typically performed in a 96- or 384-well plate format.
-
Each well contains the respective RET kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
The test compound (e.g., this compound) is added in a series of dilutions.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Cell Migration (Wound Healing) Assay
-
Objective: To assess the effect of a RET inhibitor on the migratory capacity of cancer cells in vitro.
-
Methodology:
-
Cancer cells with a known RET alteration (e.g., RET-fusion positive lung cancer cell line) are seeded in a multi-well plate and grown to confluence.
-
A sterile pipette tip or a specialized tool is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
The cells are washed to remove debris and then incubated with culture medium containing the RET inhibitor at various concentrations or a vehicle control.
-
The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
The rate of wound closure is quantified by measuring the change in the cell-free area over time using image analysis software. A delay in wound closure in the presence of the inhibitor indicates an anti-migratory effect.
-
Cell Invasion (Transwell) Assay
-
Objective: To evaluate the ability of a RET inhibitor to block the invasion of cancer cells through an extracellular matrix barrier.
-
Methodology:
-
A Transwell insert with a porous membrane (e.g., 8 µm pores) is coated with a layer of basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.
-
The lower chamber of the Transwell plate is filled with culture medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cancer cells are pre-treated with the RET inhibitor or vehicle control and then seeded into the upper chamber of the Transwell insert in serum-free medium.
-
The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have invaded through the Matrigel and the membrane to the lower surface are fixed and stained (e.g., with crystal violet).
-
The number of invaded cells is quantified by counting the stained cells in multiple microscopic fields. A reduction in the number of invaded cells in the inhibitor-treated groups compared to the control indicates an anti-invasive effect.
-
In Vivo Metastasis Model (Experimental Metastasis Assay)
-
Objective: To assess the effect of a RET inhibitor on the colonization and growth of metastatic tumors in vivo.
-
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
A suspension of cancer cells with a RET alteration, often engineered to express a reporter gene like luciferase for imaging, is injected intravenously (e.g., via the tail vein).
-
The mice are then treated with the RET inhibitor (e.g., oral gavage) or a vehicle control on a regular schedule.
-
The development and progression of metastases, typically in the lungs, are monitored over time using non-invasive imaging (e.g., bioluminescence imaging).
-
At the end of the study, the animals are euthanized, and target organs (e.g., lungs) are harvested.
-
The number and size of metastatic nodules are quantified either macroscopically or through histological analysis. A reduction in the metastatic burden in the treated group compared to the control group indicates anti-metastatic efficacy.
-
Conclusion
This compound demonstrates potent in vitro inhibition of wild-type and clinically relevant mutant forms of the RET kinase, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of Selpercatinib and Pralsetinib against certain variants. Its significant in vivo anti-tumor activity further underscores its potential as a therapeutic agent.
While direct experimental evidence of this compound's anti-metastatic activity is not yet available in the public domain, its potent inhibition of the RET signaling pathway, a key driver of metastatic progression, provides a strong rationale for its anti-metastatic potential. The established anti-metastatic effects of Selpercatinib and Pralsetinib, particularly their ability to reduce brain metastases, set a benchmark for the expected efficacy of next-generation RET inhibitors like this compound.
Further studies employing the experimental protocols outlined in this guide are warranted to definitively validate and quantify the anti-metastatic capabilities of this compound. Such data will be crucial in positioning this promising new inhibitor within the therapeutic arsenal (B13267) for RET-driven metastatic cancers.
References
A Comparative Analysis of RET Inhibitors: RET-IN-23 vs. AD80
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene: RET-IN-23 and AD80. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of the biochemical and cellular activities of these two compounds, supported by available preclinical data. The guide includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The RET receptor tyrosine kinase is a critical signaling protein involved in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer. Consequently, the development of potent and selective RET inhibitors is a key focus in precision oncology. This guide focuses on a comparative analysis of this compound, a potent and selective RET inhibitor, and AD80, a multikinase inhibitor with activity against RET among other kinases.
Data Presentation
The following tables summarize the available quantitative data for this compound and AD80, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | RET (Wild-Type) | 1.32 |
| RET (CCDC6 fusion) | 2.50 | |
| RET (V804L mutant) | 6.54 | |
| RET (V804M mutant) | 1.03 | |
| RET (M918T mutant) | 1.47 | |
| AD80 | RET | 4 |
| Raf | 0.4 | |
| Src | 0.6 | |
| S6 Kinase | Not specified |
Table 2: Cellular Activity (IC50)
| Compound | Cell Line | Cell Type | IC50 |
| AD80 | Jurkat | T-ALL | 1.1 µM |
| Namalwa | B-ALL | >50 µM | |
| NB4 | AML | 6.3 µM | |
| U937 | AML | 5.1 µM | |
| MV4-11 | AML (FLT3-ITD) | 0.4 - 1.1 nM | |
| MOLM-13 | AML (FLT3-ITD) | 0.4 - 1.1 nM |
Table 3: In Vivo Efficacy
| Compound | Model | Dosing | Key Findings |
| This compound | Mouse Xenograft | 5 mg/kg, p.o. | T/C: 17.44%, TGI: 88.82% |
| AD80 | Drosophila ptc>dRetMEN2B | Oral administration | 70-90% of animals develop to adulthood |
| Mouse Xenograft | 25 mg/kg | Potently shrinks RET-rearranged tumors | |
| PTEN-deficient leukemia mouse model | Not specified | Rescues 50% of transplanted mice |
T/C: Treatment/Control; TGI: Tumor Growth Inhibition; p.o.: oral administration
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize and compare kinase inhibitors like this compound and AD80.
In Vitro Kinase Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (this compound, AD80) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the purified RET kinase to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of the inhibitors on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., TT, MZ-CRC-1 for RET-driven cancers)
-
Complete cell culture medium
-
Test compounds (this compound, AD80) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Treat the cells with the diluted compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Western Blot Analysis of RET Signaling
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of RET and its downstream signaling proteins.
-
Reagents and Materials:
-
Cancer cell lines expressing the target RET alterations
-
Test compounds (this compound, AD80)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Culture cells to 70-80% confluency and then treat with various concentrations of the test compounds for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of the inhibitors in a mouse xenograft model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line with a specific RET alteration
-
Test compounds (this compound, AD80) formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and a vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the compounds.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of RET inhibitors.
Caption: RET Signaling Pathway and Points of Inhibition.
Caption: Workflow for Inhibitor Characterization.
Next-Generation RET Inhibitors: Overcoming Resistance to First-Line Therapies
The advent of selective RET inhibitors, such as selpercatinib (B610774) and pralsetinib (B610190), has significantly improved outcomes for patients with cancers driven by RET alterations. However, the emergence of acquired resistance, primarily through secondary mutations in the RET kinase domain, presents a growing clinical challenge. This guide provides a comparative overview of investigational next-generation RET inhibitors designed to overcome resistance to their predecessors, with a focus on supporting experimental data and methodologies. While information on a specific compound designated "RET-IN-23" is not publicly available, this guide will focus on other publicly disclosed next-generation inhibitors that address the core issue of resistance.
The Challenge of Acquired Resistance to First-Generation RET Inhibitors
First-generation selective RET inhibitors have demonstrated remarkable efficacy, but their long-term benefit can be limited by the development of drug resistance.[1] The predominant mechanism of acquired resistance is the emergence of on-target mutations within the RET kinase domain.[2][3] These mutations often occur at the solvent front of the ATP-binding pocket, with the G810 residue being a frequent site of alteration (e.g., G810R, G810S, G810C).[4][5] These solvent-front mutations are thought to sterically hinder the binding of selpercatinib and pralsetinib, thereby reducing their inhibitory activity.[6] Other resistance mutations have been identified in the hinge region (Y806) and the gatekeeper residue (V804), although the latter is more commonly associated with resistance to older multi-kinase inhibitors.[1][5]
A New Wave of RET Inhibitors
To address this unmet need, a new generation of RET inhibitors is in development. These agents are specifically designed to maintain potency against the common resistance mutations that render first-generation inhibitors ineffective. This guide will focus on the preclinical and early clinical data available for some of these emerging therapies.
Comparative Efficacy Against Resistance Mutations
The following tables summarize the in vitro potency of various next-generation RET inhibitors against wild-type RET and common resistance mutations, as compared to first-generation inhibitors. The data is presented as IC50 values (the concentration of the drug required to inhibit 50% of the target's activity), with lower values indicating higher potency.
Table 1: Comparative Cellular IC50 Values (nM) of RET Inhibitors Against Wild-Type and Resistant RET Variants
| Compound | KIF5B-RET (Wild-Type) | KIF5B-RET G810S | KIF5B-RET V804M | KIF5B-RET V804M/G810S |
| Selpercatinib | - | Resistant | Active | Resistant |
| Pralsetinib | - | Resistant | Active | Resistant |
| LOX-18228 | 0.9 | 5.8 | 31 | 51 |
Data for LOX-18228 is derived from engineered HEK293 cell lines.[6]
Table 2: Preclinical Activity of EP0031
| Cell Line | RET Alteration | EP0031 Potency |
| Ba/F3 | KIF5B-RET-G810R | Greater than first-generation SRIs |
SRI: Selective RET Inhibitor.[1]
Table 3: Preclinical Profile of KL590586
| Parameter | Finding |
| Potency vs. KIF5B-RET | Greater than pralsetinib and selpercatinib |
| Potency vs. RET G810R | Greater than pralsetinib and selpercatinib |
| Potency vs. RET V804M | Greater than pralsetinib and selpercatinib |
| In Vivo Efficacy | Higher tumor shrinkage in RET G810R PDX model compared to first-generation inhibitors |
| Brain Penetrance | Higher than pralsetinib and selpercatinib in an intracranial tumor PDX model |
PDX: Patient-Derived Xenograft.[7]
Experimental Protocols
The evaluation of these next-generation RET inhibitors involves a series of standardized preclinical experiments to determine their potency, selectivity, and in vivo efficacy.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of the inhibitor required to suppress the growth of cancer cells harboring specific RET alterations.
-
Methodology:
-
Engineered cell lines (e.g., HEK293 or Ba/F3) are created to express specific RET fusions (e.g., KIF5B-RET) with or without resistance mutations (e.g., G810S, V804M).[6]
-
These cells are cultured in the presence of varying concentrations of the test inhibitor for a defined period (typically 72 hours).
-
Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The IC50 value is calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Models
-
Objective: To assess the anti-tumor activity of the inhibitor in a living organism.
-
Methodology:
-
Patient-derived xenograft (PDX) models are established by implanting tumor fragments from patients with RET-altered cancers into immunodeficient mice.[6][7] Alternatively, cell-line derived xenograft (CDX) models are created by injecting engineered cancer cell lines.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally or via another appropriate route at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be harvested for further analysis (e.g., Western blotting to assess target engagement).
-
Efficacy is evaluated by comparing tumor growth inhibition between the treated and control groups.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the RET signaling pathway, a typical experimental workflow for assessing drug resistance, and the mechanism by which next-generation inhibitors overcome resistance.
References
- 1. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of a Novel RET Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of a novel, hypothetical RET inhibitor, "RET-IN-23." We will objectively compare its theoretical performance with established RET inhibitors, selpercatinib (B610774) and pralsetinib, and provide detailed experimental protocols for key validation assays. This document is intended to guide the rigorous preclinical validation of novel therapeutic candidates targeting the RET kinase.
Introduction to RET Kinase and its Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1] Aberrant RET signaling, resulting from mutations or fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] RET inhibitors function by binding to the ATP-binding site of the RET protein, which blocks its activation and subsequent downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.[3]
Selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated significant clinical efficacy and have been approved for treating RET-altered cancers.[4][5] Unlike multi-kinase inhibitors that also target other kinases, highly specific RET inhibitors offer the potential for improved efficacy and better patient tolerance.[2][4] The validation of a new RET inhibitor, such as this compound, requires a multi-faceted approach to confirm its mechanism of action, potency, and selectivity.
Comparative Performance of RET Inhibitors
This section outlines the expected performance of this compound in key validation assays compared to the known performance of selpercatinib and pralsetinib. The data for this compound is hypothetical and serves as a benchmark for successful target engagement and pathway inhibition.
Table 1: Biochemical and Cellular Target Engagement
| Parameter | This compound (Hypothetical) | Selpercatinib (Reference) | Pralsetinib (Reference) | Experimental Assay |
| RET Kinase IC50 (nM) | <1 | ~0.9 | ~0.4 | Biochemical Kinase Assay |
| Cellular Target Occupancy EC50 (nM) | <10 | ~5 | ~2 | NanoBRET™ Target Engagement |
| Thermal Shift (ΔTagg °C) | +5-10 | +5-10 | +5-10 | Cellular Thermal Shift Assay (CETSA) |
Table 2: Downstream Signaling and Functional Effects
| Parameter | This compound (Hypothetical) | Selpercatinib (Reference) | Pralsetinib (Reference) | Experimental Assay |
| p-RET Inhibition IC50 (nM) | <10 | ~10 | ~5 | Cellular Phosphorylation Assay |
| p-ERK Inhibition IC50 (nM) | <15 | ~15 | ~8 | Cellular Phosphorylation Assay |
| Cell Proliferation IC50 (nM) (RET-driven cell line) | <20 | ~20 | ~10 | BaF3 Cell Proliferation Assay |
Experimental Protocols and Visualizations
Rigorous validation of this compound's mechanism of action requires multiple, independent experimental approaches. Here, we detail the protocols for key orthogonal validation assays.
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition for compounds like this compound.
Caption: The RET Signaling Pathway and Point of Inhibition.
Orthogonal Validation Workflow
A logical workflow for validating a novel RET inhibitor involves progressing from biochemical assays to cellular and functional assays.
Caption: Orthogonal Validation Workflow for this compound.
Detailed Experimental Protocols
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[6] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]
Protocol:
-
Cell Culture and Treatment: Culture a RET-driven cancer cell line (e.g., a cell line with a KIF5B-RET fusion) to ~80% confluency. Treat the cells with a dose range of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein. Analyze the amount of soluble RET protein in each sample by Western blot or other quantitative methods like ELISA.
-
Data Analysis: Plot the amount of soluble RET protein as a function of temperature for each treatment condition. The shift in the melting curve (Tagg) indicates the stabilization of RET by this compound.
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in live cells.[8][9]
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding a NanoLuc®-RET fusion protein and a plasmid for a HaloTag®-NanoBRET™ tracer.
-
Cell Plating and Compound Treatment: Plate the transfected cells in a 96- or 384-well plate. Add the NanoBRET™ tracer and varying concentrations of this compound to the cells and incubate.
-
Luminescence and Fluorescence Measurement: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the EC50 for target engagement.
Phosphoproteomics provides a global view of the changes in protein phosphorylation in response to inhibitor treatment, confirming the on-target effect on the RET signaling pathway and revealing potential off-target effects.[10][11]
Protocol:
-
Cell Treatment and Lysis: Treat a RET-driven cancer cell line with this compound or vehicle control for a defined period. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of phosphorylation sites.
-
Data Analysis: Compare the phosphoproteomes of the treated and control samples to identify phosphorylation sites that are significantly up- or down-regulated. Confirm the decreased phosphorylation of known RET substrates and downstream signaling components like ERK.
Caption: Phosphoproteomics Experimental Workflow.
Conclusion
The orthogonal validation of a novel RET inhibitor like this compound is a critical step in its preclinical development. By employing a combination of biochemical, cellular target engagement, and functional assays, researchers can build a comprehensive and robust data package to support its mechanism of action. The comparative data and detailed protocols provided in this guide serve as a framework for these essential validation studies, ensuring that only the most promising candidates advance toward clinical investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Review and analysis of clinical trials of selective RET inhibitors for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdpi.com [mdpi.com]
- 11. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
A Comparative Analysis of RET-IN-23 and Other Investigational RET Inhibitors for Researchers
FOR IMMEDIATE RELEASE
A detailed guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the investigational RET inhibitor RET-IN-23 against other selective RET inhibitors in development, including the approved therapies selpercatinib (B610774) and pralsetinib (B610190), and the clinical-stage inhibitor vepafestinib (B10823821). This guide summarizes key preclinical and clinical data, outlines detailed experimental protocols, and presents critical signaling pathways and experimental workflows through standardized diagrams.
The landscape of targeted therapy for RET-altered cancers has evolved significantly with the advent of highly selective RET inhibitors. While first-generation selective inhibitors like selpercatinib and pralsetinib have demonstrated substantial clinical activity, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors. This guide focuses on this compound, a potent, orally active investigational inhibitor, and benchmarks its performance against other key players in the field.
Comparative Efficacy and Selectivity of Investigational RET Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators, providing a snapshot of their potency against wild-type RET, common oncogenic fusions and mutations, and key resistance mutations.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | RET (Wild-Type) | CCDC6-RET Fusion | KIF5B-RET Fusion | RET M918T | RET V804M (Gatekeeper) | RET V804L (Gatekeeper) | RET G810S (Solvent Front) |
| This compound (lunbotinib) | 1.32[1] | 2.50[1] | - | 1.47[1] | 1.03[1] | 6.54[1] | Potent Activity |
| Selpercatinib (LOXO-292) | - | 6.1 | 5.6 | - | Active | Active | Reduced Activity |
| Pralsetinib (BLU-667) | 0.4 | - | 0.4 | 0.5 | Active | Active | Reduced Activity |
| Vepafestinib (TAS0953/HM06) | 0.33[2] | - | - | - | Active[3][4] | Active[4] | Active[3][4] |
Table 2: In Vivo Anti-Tumor Activity
| Inhibitor | Model | Dosing | Outcome |
| This compound (lunbotinib) | Mouse Xenograft | 5 mg/kg (oral) | T/C of 17.44%, TGI of 88.82%[1] |
| Vepafestinib (TAS0953/HM06) | Patient-Derived Xenograft (PDX) models | Not specified | Blocked tumor growth and/or induced regression of up to 65% in seven PDX models with RET fusions[1] |
T/C: Treatment/Control; TGI: Tumor Growth Inhibition.
Table 3: Clinical Efficacy in RET Fusion-Positive NSCLC (Previously Treated)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) |
| Selpercatinib (LOXO-292) | LIBRETTO-001 | 64%[5] |
| Pralsetinib (BLU-667) | ARROW | 61%[6] |
| Vepafestinib (TAS0953/HM06) | margaRET (Phase 1/2) | Data maturing |
NSCLC: Non-Small Cell Lung Cancer. Data for vepafestinib is from an ongoing trial and is not yet mature.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams, generated using Graphviz, illustrate the RET signaling pathway and a typical workflow for evaluating novel RET inhibitors.
Experimental Protocols
Biochemical RET Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type or mutant RET kinase.
Materials:
-
Recombinant human RET kinase (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test inhibitor in DMSO. Further dilute these in kinase reaction buffer.
-
Enzyme and Substrate Preparation: Dilute the RET kinase and substrate/ATP mixture to their final desired concentrations in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific RET isoform.
-
Kinase Reaction:
-
Add 1 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted RET enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the viability and proliferation of RET-driven cancer cell lines.
Materials:
-
RET-dependent cancer cell line (e.g., TT cells with RET M918T mutation)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test inhibitor or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in an in vivo model.
Materials:
-
Immunodeficient mice (e.g., NU/NU nude or NSG mice)
-
RET-driven cancer cell line or patient-derived xenograft (PDX) tissue
-
Test inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) or PDX tissue fragments into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control orally once daily (or as determined by pharmacokinetic studies).
-
Monitor the body weight of the mice regularly as a measure of toxicity.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion
The development of next-generation RET inhibitors like this compound is crucial for addressing the clinical challenge of acquired resistance to first-generation therapies. The preclinical data for this compound suggests potent activity against wild-type RET and key resistance mutations. This guide provides a framework for the objective comparison of this compound with other investigational RET inhibitors, offering researchers valuable data and standardized protocols to facilitate their own investigations in this rapidly advancing field. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these novel agents.
References
- 1. RET Inhibitor for Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Exciting Preclinical Results About Vepafestinib - The Happy Lungs Project [happylungsproject.org]
- 4. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 6. investor.lilly.com [investor.lilly.com]
Evaluating the Safety Profile of Novel RET Inhibitors: A Comparative Guide
A Note on RET-IN-23: As of December 2025, there is no publicly available data on the safety profile of a compound designated "this compound." Therefore, a direct comparison with other Tyrosine Kinase Inhibitors (TKIs) is not feasible. This guide provides a comparative safety evaluation of currently approved and well-documented selective and multi-kinase RET inhibitors to serve as a benchmark for the assessment of future therapies like this compound.
The development of RET (Rearranged during Transfection) inhibitors has marked a significant advancement in precision oncology. However, their safety profiles, largely dictated by their selectivity, are a critical consideration for researchers and clinicians. This guide compares the safety of selective RET inhibitors, such as selpercatinib (B610774) and pralsetinib (B610190), with older, multi-kinase inhibitors like vandetanib (B581) and cabozantinib, which also exhibit anti-RET activity.
Selective RET inhibitors are designed to potently target RET while minimizing interaction with other kinases, which is anticipated to lead to a more favorable safety profile.[1] In contrast, multi-kinase inhibitors target RET alongside other kinases like VEGFR2 and MET, and their broader activity can result in more significant off-target side effects.[1][2][3]
Comparative Safety Data of RET TKIs
The following tables summarize the adverse event (AE) profiles, dose modification rates, and discontinuation rates for prominent RET TKIs based on clinical trial data. This quantitative data highlights the differences in tolerability between selective and multi-kinase inhibitors.
Table 1: Common Adverse Events (All Grades) Reported in ≥20% of Patients
| Adverse Event | Selpercatinib (LIBRETTO-001)[4] | Pralsetinib (ARROW)[5][6] | Vandetanib (ZETA)[7][8] | Cabozantinib (Phase II)[9][10] |
| Diarrhea | 60.7% (at ≥24 mos) | 42.0% | 70% | 56% (any grade) |
| Hypertension | 19.7% (Grade ≥3) | 34.2% | 58% (Grade 3/4) | - |
| Fatigue | 53.0% (at ≥24 mos) | - | 19% | - |
| Dry Mouth | 32.8% (at <6 mos) | - | - | - |
| Increased AST/ALT | 44.8% (AST), 32.7% (ALT) | 46% (AST), 35% (ALT) | - | 8% (Grade 3) |
| Anemia | - | 45.9% | - | - |
| Constipation | - | 42.0% | - | - |
| Musculoskeletal Pain | - | Yes | - | - |
| Rash | - | - | 20% | 16% (Grade 3/4) |
Table 2: Grade ≥3 Adverse Events and Treatment Modifications
| Parameter | Selpercatinib (LIBRETTO-001)[4] | Pralsetinib (ARROW/AcceleRET)[5][6] | Vandetanib[7][8][11] | Cabozantinib[9][10][11] |
| Any Grade ≥3 AE | 76.2% | 66% | - | - |
| Hypertension | 19.7% | 10% | 11% | - |
| Increased ALT/AST | 11.8% (ALT) | 9% (CPK) | - | 8% (ALT/AST) |
| Neutropenia | - | 18% | - | - |
| Lymphopenia | - | 9% | - | - |
| Dose Reductions | 39.3% | 44% | 35% | 73% |
| Dose Interruptions | 47.1% | 67% | - | - |
| Treatment Discontinuation | 4.3% | 3.6% - 9% | 12% | 16% |
Key Experimental Protocols for Safety Evaluation
The safety profile of a TKI is rigorously assessed through a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.
In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of the compound against a broad panel of kinases to identify potential off-target effects.
Methodology:
-
Assay Principle: A common method is a fluorescence-based in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12] This assay measures the phosphorylation of a substrate by a specific kinase.
-
Procedure:
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Kinase Reaction: Recombinant kinases from a diverse panel are incubated with their specific peptide substrate and ATP in the presence of the test inhibitor or a vehicle control (DMSO).[5]
-
Detection: A phosphorylation-specific antibody labeled with a fluorophore is added. The amount of phosphorylation is quantified by measuring the fluorescence signal.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each kinase to determine the selectivity profile of the inhibitor.[5]
-
In Vivo Toxicology Studies in Rodents
Objective: To evaluate the potential toxicity of a compound in a living organism, identify target organs of toxicity, and determine a maximum tolerated dose (MTD).
Methodology:
-
Animal Model: Typically conducted in two species, often rats and mice.[13][14]
-
Study Design:
-
Acute Toxicity: A single, high dose of the compound is administered to determine immediate adverse effects and lethality.[15]
-
Subacute/Subchronic Toxicity: The compound is administered daily for a period of 14 to 90 days at multiple dose levels.[15]
-
Chronic Toxicity: The compound is administered for a longer duration (e.g., 6 months or more) to assess long-term effects.[15]
-
-
Parameters Monitored:
-
Clinical observations (e.g., changes in appearance, behavior).
-
Body weight and food consumption.
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Gross necropsy and organ weights.
-
Histopathological examination of tissues.[13]
-
hERG Channel Assay for Cardiac Safety
Objective: To assess the potential for a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[16]
Methodology:
-
Assay Principle: The gold standard is the patch-clamp electrophysiology technique, which measures the ionic current through hERG channels in cells.[16]
-
Procedure:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[8]
-
Electrophysiology: A whole-cell patch-clamp recording is established. A specific voltage protocol is applied to elicit the characteristic hERG tail current.[16]
-
Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is measured.[16]
-
Data Analysis: The percentage of current inhibition at each concentration is used to determine the IC50 value.[17]
-
Ames Test for Mutagenicity
Objective: To evaluate the mutagenic potential of a chemical compound by assessing its ability to induce reverse mutations in bacteria.[18]
Methodology:
-
Bacterial Strains: Uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it).[18][19]
-
Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 liver extract).[4][19]
-
The bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[18][19]
Visualizing Pathways and Workflows
RET Signaling Pathway and TKI Inhibition
The diagram below illustrates the RET signaling pathway and the mechanism of action for RET inhibitors.
Caption: RET signaling pathway and inhibition by TKIs.
Experimental Workflow for TKI Safety Evaluation
The following diagram outlines a typical preclinical workflow for assessing the safety profile of a new TKI like this compound.
Caption: Preclinical safety evaluation workflow for a new TKI.
References
- 1. criver.com [criver.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. fda.gov [fda.gov]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
Safety Operating Guide
Navigating the Safe Disposal of RET-IN-23: A Procedural Guide
Immediate Safety and Handling Precautions:
Before handling RET-IN-23, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for comprehensive information on potential hazards, requisite personal protective equipment (PPE), and emergency protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in solid or solution form.[1]
-
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Direct contact with skin and eyes should be avoided.[1]
-
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move the individual to fresh air and seek medical assistance.[1] If swallowed, rinse the mouth with water and consult a physician.[1]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should these materials be disposed of in regular trash or poured down the drain.[1]
Step 1: Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundation of a safe and compliant disposal process.
| Waste Stream | Description | Disposal Procedure |
| Unused/Expired Solid Compound | Pure this compound powder. | Collect in the original container or a new, clearly labeled, and sealed hazardous waste container. |
| Contaminated Labware | Pipette tips, gloves, bench paper, etc. | Place in a designated, sealed hazardous waste bag or container.[1][2] |
| Aqueous & Solvent-Based Solutions | Solutions containing this compound. | Collect in a compatible, labeled hazardous waste container. Segregate based on solvent type (e.g., halogenated vs. non-halogenated). |
| Contaminated Sharps | Needles, syringes, scalpels. | Dispose of in a designated, puncture-resistant sharps container.[1] |
| Empty Containers | Original vials or bottles that held this compound. | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but the original label must be defaced. Always confirm with your institution's specific guidelines.[2] |
Step 2: Labeling and Storage
Proper labeling and storage of hazardous waste are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste," "Aqueous Waste with Methanol").[2]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. Ensure containers are kept closed except when adding waste.
Step 3: Arrange for Disposal
Once a waste container is full (no more than 3/4 full for safety) or the experiment is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not transport hazardous waste outside of the laboratory yourself.[2]
Experimental Workflow for Disposal
The following diagram outlines the general workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for this compound Waste Management.
References
Navigating the Safe Handling of RET-IN-23: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with RET-IN-23, a potent RET kinase inhibitor.[1] Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on established best practices for handling potent small-molecule kinase inhibitors.
Hazard Identification and Personal Protective Equipment (PPE)
Potent kinase inhibitors like this compound should be handled as hazardous compounds. The primary routes of exposure include inhalation of powder, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
The following table summarizes the required PPE for handling this compound, providing specifications and the rationale for each component.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free nitrile gloves.[2][3] The outer glove's cuff should extend over the gown sleeve. | Provides a robust barrier against skin contact and absorption.[4] Double-gloving offers an additional layer of protection, and the outer glove can be removed immediately if contaminated.[3] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[3] | Protects skin and personal clothing from contamination.[3][4] Must be discarded as hazardous waste after use.[3] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[2][3] A full face shield should be worn over goggles when handling the powder form or when there is a risk of splashing.[3] | Protects eyes and face from splashes and aerosolized particles.[3][4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[2] | Required when handling the solid compound outside of a certified containment system to prevent inhalation, a primary exposure route.[2][4] |
Operational Plan: Safe Handling and Storage
All procedures involving this compound, especially the handling of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[2]
Step-by-Step Handling Procedure:
-
Workspace Preparation: Before beginning work, cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[2] Ensure that a spill kit and designated hazardous waste containers are readily accessible.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area. This includes inner and outer gloves, a lab coat or gown, and eye protection. A respirator is necessary if handling the powder outside of a containment system.[2]
-
Weighing the Compound: If weighing the solid form of this compound, perform this task within the containment of a fume hood or BSC. Use a tared weigh boat or paper to minimize the dispersion of the powder.[4]
-
Solution Preparation: To prepare a solution, slowly add the solvent to the vial containing the pre-weighed compound to avoid splashing.[4] Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label all containers with the compound name (this compound), concentration, solvent, preparation date, and your initials.[2]
-
Decontamination: After handling is complete, thoroughly wipe down all surfaces and equipment within the fume hood or BSC with an appropriate decontamination solution.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, the outer gloves are removed first, followed by the gown, and then the inner gloves.[2]
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound are to be considered hazardous waste and must be disposed of in accordance with institutional and local regulations.[3]
Waste Segregation and Disposal:
-
Liquid Waste: Collect all liquid waste containing this compound, including unused or expired stock solutions and contaminated solvents, in a clearly labeled, leak-proof hazardous liquid waste container.[3][4] Do not pour this waste down the drain.[3]
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, gowns, absorbent liners, weigh boats, pipette tips, and empty vials, in a designated hazardous solid waste container.[3][5] This container should be a yellow chemotherapy waste bin or another appropriately labeled and sealed container.[3]
-
Sharps Waste: Any needles or syringes used for administering the compound in in vivo studies should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.[3]
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other required information by your institution's Environmental Health and Safety (EHS) department.[5]
Emergency Procedures
In Case of a Spill:
-
Alert others in the immediate area.
-
If safe to do so, use a chemical spill kit to absorb and contain the spill.
-
Place all cleanup materials in a sealed container and dispose of it as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
Seek immediate medical attention after any exposure.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
